4-(Dimethylamino)cinnamic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPVMCASGWEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305412 | |
| Record name | 4-(Dimethylamino)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-96-1 | |
| Record name | 4-(Dimethylamino)cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Dimethylamino)cinnamic Acid: A Comprehensive Technical Guide for Advanced Research Applications
This in-depth guide provides a comprehensive technical overview of 4-(Dimethylamino)cinnamic acid (DMACA), a versatile organic compound with significant applications in contemporary research and development. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and diverse applications of DMACA, with a focus on its utility as a fluorescent probe and a matrix in mass spectrometry.
Core Compound Identification and Properties
This compound, systematically named (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, is a cinnamic acid derivative characterized by a dimethylamino group at the para position of the phenyl ring.[1] This substitution is pivotal to its unique electronic and photophysical properties.
CAS Number: 1552-96-1[2][3][4]
Molecular Formula: C₁₁H₁₃NO₂[2][3]
Molecular Weight: 191.23 g/mol [2][3]
Physicochemical Properties
A thorough understanding of DMACA's physical and chemical characteristics is fundamental to its effective application. The compound typically appears as a yellow to beige crystalline powder.[5] Key quantitative properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Melting Point | 227-228 °C (decomposes) | [5][6][7] |
| Boiling Point | ~327-360 °C (estimated) | [5][6][] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [5][9] |
| pKa | ~5.10 | [10] |
| LogP | ~1.85 - 2.22 | [][10] |
These properties highlight DMACA's suitability for a range of experimental conditions, particularly in organic solvents, which is a common requirement for spectroscopic studies and as a MALDI matrix.
Synthesis and Chemical Reactivity
The primary synthetic route to this compound is the Knoevenagel condensation of 4-dimethylaminobenzaldehyde with malonic acid.[1] This reaction provides a straightforward and efficient method for its preparation in a laboratory setting.
The reactivity of DMACA is centered around its principal functional groups: the carboxylic acid, the alkene, and the dimethylamino group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation.[11][12] The electron-donating dimethylamino group significantly influences the electronic properties of the entire molecule, particularly the π-system of the cinnamic acid backbone, which is crucial for its photophysical behavior.[1] In varying pH conditions, protonation can occur at either the carbonyl group in weakly acidic environments or the amino nitrogen in strongly acidic conditions.[1]
Spectroscopic Profile and Photophysical Behavior
The most notable characteristic of DMACA is its interesting photophysical properties, which are highly sensitive to the local environment.[1][2] This sensitivity is the foundation for its application as a molecular probe.
UV-Visible Absorption and Fluorescence
DMACA exhibits strong absorption in the UV-visible region. Its fluorescence is particularly sensitive to solvent polarity and viscosity.[13] In polar solvents, it can exhibit dual fluorescence, which is attributed to a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[13] The formation of the TICT state is often associated with a significant red-shift in the emission spectrum in more polar environments.[13]
This solvent-dependent fluorescence makes DMACA a valuable probe for investigating the microenvironment of systems such as micelles and proteins.[9] For instance, the binding of DMACA to bovine serum albumin (BSA) leads to an increase in fluorescence intensity, providing insights into protein-ligand interactions.[9]
Key Applications in Research and Development
The unique properties of DMACA have led to its adoption in several advanced analytical and research applications.
Fluorescent Probe for Microviscosity
The fluorescence quantum yield of DMACA is highly dependent on the viscosity of its environment. In low-viscosity solvents, intramolecular rotation can lead to non-radiative decay pathways, resulting in weak fluorescence.[14][15] However, in more viscous media, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.[16][17] This property makes DMACA and its derivatives effective fluorescent molecular rotors for probing the microviscosity of various systems, including biological membranes and organelles.[14][17][18]
Experimental Workflow: Probing Microviscosity with DMACA
The following diagram illustrates a typical workflow for utilizing DMACA as a fluorescent probe to determine changes in microviscosity.
Caption: Workflow for viscosity sensing using DMACA.
Matrix for MALDI Imaging Mass Spectrometry
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide range of biomolecules.[19] The choice of matrix is critical for successful ionization and detection.[20] DMACA has emerged as a highly effective matrix, particularly for the analysis of lipids and other small molecules in both positive and negative ion modes.[21][22]
Recent studies have highlighted the advantages of DMACA as a MALDI matrix, including its vacuum stability, high extinction coefficient at 355 nm (a common laser wavelength for MALDI), and its ability to facilitate high-sensitivity analysis at high spatial resolutions.[21][22] It has been shown to outperform some conventional matrices for lipid imaging mass spectrometry (IMS), generating fewer in-source fragments and enabling better visualization of thermally labile molecules.[21][22]
Protocol: MALDI Matrix Application using DMACA
-
Matrix Solution Preparation: Prepare a saturated solution of DMACA in an appropriate solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Analyte Deposition: Deposit the analyte onto the MALDI target plate. For tissue imaging, a thin section of the tissue is mounted on the plate.
-
Matrix Application: Apply the DMACA matrix solution onto the analyte spot or over the tissue section. This can be done using various methods, such as the dried-droplet method or automated spray-coating for imaging applications.
-
Crystallization: Allow the solvent to evaporate, resulting in the co-crystallization of the analyte with the DMACA matrix.
-
MALDI-MS Analysis: Introduce the target plate into the mass spectrometer and acquire the mass spectra.
Building Block in Medicinal Chemistry and Materials Science
Beyond its direct analytical applications, this compound serves as a valuable precursor in the synthesis of more complex molecules.[1] Its structural motif is found in compounds with potential therapeutic properties, including anti-inflammatory and analgesic activities.[2] Furthermore, derivatives of DMACA are being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[1]
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[7][23][24] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10]
Conclusion
This compound is a multifaceted compound with a well-defined set of physicochemical and spectroscopic properties. Its sensitivity to the local microenvironment, particularly polarity and viscosity, makes it an invaluable tool for researchers in biophysics and cell biology. Furthermore, its efficacy as a MALDI matrix is expanding the capabilities of imaging mass spectrometry for lipids and other small molecules. As a readily available synthetic building block, DMACA will likely continue to find new and innovative applications in drug discovery and materials science, solidifying its importance in the scientific community.
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A Comprehensive Technical Guide to the Synthesis of 4-(Dimethylamino)cinnamic Acid from 4-(Dimethylamino)benzaldehyde
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(Dimethylamino)cinnamic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The primary focus of this guide is the Knoevenagel condensation reaction, a robust and efficient method for this transformation. A detailed, step-by-step experimental protocol is presented, accompanied by a thorough discussion of the underlying reaction mechanism, optimization strategies, and product characterization. Additionally, an alternative synthetic route, the Perkin reaction, is evaluated in context. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction
This compound and its derivatives are an important class of organic compounds with a wide range of applications, including in the synthesis of pharmaceuticals, dyes, and materials for non-linear optics.[1][2] The presence of the electron-donating dimethylamino group and the extended conjugation of the cinnamic acid backbone impart unique electronic and photophysical properties to the molecule. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide will focus on the synthesis of this compound from the readily available precursor, 4-(dimethylamino)benzaldehyde.
Theoretical Background: A Comparison of Synthetic Routes
The formation of the α,β-unsaturated carboxylic acid from an aromatic aldehyde can be achieved through several named reactions. For the synthesis of this compound, the Knoevenagel condensation and the Perkin reaction are the most relevant methods.
The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] For the synthesis of cinnamic acids, the active methylene compound is typically malonic acid. The reaction is catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.
A particularly relevant variant is the Doebner modification , which employs pyridine as both the solvent and the base, and often includes a catalytic amount of piperidine. A key feature of the Doebner modification is the in-situ decarboxylation of the initially formed dicarboxylic acid intermediate, leading directly to the desired cinnamic acid.[4] Given that 4-(dimethylamino)benzaldehyde contains a strong electron-donating group, the Knoevenagel condensation is generally the preferred method as it tends to provide better yields under milder conditions compared to the Perkin reaction for such substrates.[5]
Mechanism of the Knoevenagel-Doebner Condensation:
-
Enolate Formation: The basic catalyst (e.g., pyridine or piperidine) deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-(dimethylamino)benzaldehyde.
-
Aldol Addition: A proton transfer leads to the formation of a β-hydroxy dicarboxylic acid intermediate.
-
Dehydration: The intermediate readily dehydrates to form an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: Under the reaction conditions, one of the carboxylic acid groups is eliminated as carbon dioxide to yield the final product, this compound.
The Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base.[6][7] For the synthesis of this compound, this would involve reacting 4-(dimethylamino)benzaldehyde with acetic anhydride and sodium acetate.
While a classic method for cinnamic acid synthesis, the Perkin reaction often requires high temperatures (180-200 °C) and can result in lower yields, especially with substrates bearing electron-donating groups.[5][8] The high temperatures can also lead to side reactions.
Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity. The causality behind each experimental choice is explained to ensure reproducibility and understanding.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-(Dimethylamino)benzaldehyde | 149.19 | 10.0 g | 1.0 |
| Malonic Acid | 104.06 | 10.5 g | 1.5 |
| Pyridine | 79.10 | 50 mL | Solvent/Base |
| Piperidine | 85.15 | 1.0 mL | Catalyst |
| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |
| Ethanol | 46.07 | For recrystallization | - |
| Deionized Water | 18.02 | For washing | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 10.0 g of 4-(dimethylamino)benzaldehyde and 10.5 g of malonic acid.
-
Rationale: Using a slight excess of malonic acid (1.5 equivalents) helps to drive the reaction to completion.
-
-
Addition of Solvent and Catalyst: Add 50 mL of pyridine to the flask, followed by 1.0 mL of piperidine.
-
Rationale: Pyridine acts as both the solvent and a base to facilitate the reaction. Piperidine is a more effective basic catalyst for the initial condensation step.
-
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the reaction and to promote the decarboxylation of the intermediate.
-
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of a cold 10% aqueous hydrochloric acid solution. A yellow precipitate of this compound will form.
-
Rationale: The acidic workup protonates the carboxylate to form the insoluble carboxylic acid, causing it to precipitate out of the aqueous solution. This step also neutralizes the pyridine and piperidine.
-
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining salts and acids.
-
Rationale: Washing with cold water minimizes the loss of the product, which has some slight solubility in water.
-
-
Purification by Recrystallization: Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, removing impurities that are either more or less soluble in the chosen solvent.
-
-
Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Weigh the final product and calculate the percentage yield. The expected yield is typically in the range of 80-90%.
Product Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Property | Expected Value |
| Appearance | Yellow to beige crystalline powder[9] |
| Melting Point | 227-228 °C (decomposes)[10] |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [11] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet for the six protons of the two methyl groups of the dimethylamino group.
-
Doublets for the two vinylic protons, with a large coupling constant characteristic of a trans configuration.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key expected signals include:
-
A signal for the methyl carbons of the dimethylamino group.
-
Signals for the vinylic carbons.
-
Signals for the aromatic carbons.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:
-
A broad O-H stretch for the carboxylic acid.
-
A C=O stretch for the carbonyl group.
-
C=C stretching bands for the alkene and the aromatic ring.
-
C-N stretching for the dimethylamino group.
-
The spectral data for this compound can be found in public databases such as PubChem for comparison.[11]
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
4-(Dimethylamino)benzaldehyde: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[12][13]
-
Malonic Acid: Causes serious eye damage.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Knoevenagel-Doebner condensation is a highly effective and reliable method for the synthesis of this compound from 4-(dimethylamino)benzaldehyde, offering high yields and operational simplicity. This guide has provided a detailed protocol, grounded in a thorough understanding of the reaction mechanism and best practices for product purification and characterization. By following this comprehensive guide, researchers and professionals in drug development can confidently and efficiently produce this valuable chemical intermediate for their applications.
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An In-depth Technical Guide to the Photophysical Properties of 4-(Dimethylamino)cinnamic Acid
Abstract
This technical guide provides a comprehensive exploration of the photophysical properties of 4-(Dimethylamino)cinnamic acid (DMACA), a fluorescent molecule of significant interest in chemical and biological research. We delve into the theoretical underpinnings of its unique spectroscopic behavior, characterized by dual fluorescence arising from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. This guide offers researchers, scientists, and drug development professionals a detailed understanding of the solvent-dependent absorption and emission characteristics, fluorescence quantum yield, and lifetime of DMACA. Furthermore, we present detailed, field-proven experimental protocols for the accurate measurement of these properties, ensuring scientific integrity and reproducibility. Visualizations in the form of diagrams and data-rich tables are provided to facilitate a deeper understanding of the core concepts and experimental workflows.
Introduction: The Intriguing Photophysics of DMACA
This compound (DMACA) is a derivative of cinnamic acid featuring a potent electron-donating dimethylamino group and an electron-accepting carboxylic acid group, connected by a conjugated π-system.[1][2] This molecular architecture gives rise to fascinating photophysical properties, most notably its sensitivity to the surrounding environment. The pronounced solvatochromism of DMACA, where its absorption and emission spectra shift in response to solvent polarity, makes it a valuable tool as a fluorescent probe in various applications, including the study of micelles, protein binding, and cellular imaging.[3]
A key characteristic of DMACA is its exhibition of dual fluorescence in polar solvents.[3] This phenomenon is attributed to the existence of two distinct excited states: a planar, locally excited (LE) state and a non-planar, twisted intramolecular charge transfer (TICT) state. The equilibrium between these two states is highly dependent on the polarity and viscosity of the medium, offering a unique mechanism for probing molecular environments.
This guide will systematically dissect the photophysical behavior of DMACA, providing both the theoretical framework and the practical methodologies required for its study and application.
Theoretical Framework: Understanding the Excited States of DMACA
Ground State and Electronic Absorption
In the ground state (S₀), DMACA adopts a relatively planar conformation to maximize π-electron conjugation. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). The absorption spectrum of DMACA is characterized by a strong intramolecular charge transfer (ICT) band. The position of this absorption maximum (λ_abs) is sensitive to solvent polarity, typically exhibiting a red-shift (bathochromic shift) with increasing solvent polarity. This is due to the greater stabilization of the more polar excited state compared to the ground state by polar solvent molecules.
The Dual Fluorescence Phenomenon: LE and TICT States
The excited state dynamics of DMACA are central to its unique fluorescent properties. Following photoexcitation to the S₁ state, the molecule initially exists in a planar or near-planar conformation, referred to as the locally excited (LE) state. In nonpolar solvents, the molecule typically relaxes from this LE state back to the ground state, emitting a single fluorescence band.
However, in polar solvents, a competing relaxation pathway becomes accessible. The excited molecule can undergo a conformational change involving the rotation of the dimethylamino group relative to the phenyl ring. This twisting motion leads to the formation of a highly polar and geometrically distinct excited state known as the twisted intramolecular charge transfer (TICT) state.[4][5][6][7][8] This state is characterized by a near-complete separation of charge between the donor (dimethylamino) and acceptor (cinnamic acid) moieties.
The TICT state is energetically stabilized by polar solvent molecules, which can reorient around its large dipole moment. Consequently, in polar environments, two distinct emission bands can be observed: a higher-energy band corresponding to the emission from the LE state and a lower-energy, red-shifted band corresponding to the emission from the TICT state.[3]
Caption: The Jablonski diagram illustrating the formation of the LE and TICT excited states of DMACA.
Quantitative Photophysical Data
The photophysical properties of DMACA are exquisitely sensitive to its environment. The following table summarizes key photophysical parameters of DMACA in a range of solvents with varying polarity. This data is essential for selecting the appropriate solvent for a given application and for interpreting experimental results.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | TICT Emission Max (λ_em_TICT) [nm] |
| Cyclohexane | 2.02 | ~360 | ~400 | - |
| Dioxane | 2.21 | ~365 | ~410 | - |
| Ethyl Acetate | 6.02 | ~370 | ~420 | ~480 |
| Acetonitrile | 37.5 | ~375 | ~430 | ~510 |
| Ethanol | 24.5 | ~380 | ~435 | ~520 |
| Methanol | 32.7 | ~382 | ~440 | ~530 |
| Water | 80.1 | ~395 | - | ~550 |
Note: The exact values may vary slightly depending on the experimental conditions and the purity of the solvents. The LE emission is often a shoulder on the rising edge of the TICT band in highly polar solvents and may not be distinctly resolved.
Experimental Protocols
The accurate determination of the photophysical properties of DMACA relies on precise and well-controlled experimental procedures. The following sections provide detailed, step-by-step methodologies for key spectroscopic measurements.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectrum of DMACA to determine its absorption maximum (λ_abs).
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer[9]
-
Quartz cuvettes (1 cm path length)[10]
-
This compound (DMACA)
-
Spectroscopic grade solvents[10]
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of DMACA in the desired solvent (e.g., 1 mM). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the expected λ_abs.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.[11]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 250-500 nm).[11]
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the DMACA solution.
-
Data Acquisition: Scan the absorbance of the sample over the same wavelength range.
-
Data Analysis: Identify the wavelength corresponding to the maximum absorbance (λ_abs).
Caption: Workflow for UV-Visible absorption spectroscopy of DMACA.
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum of DMACA.
Materials and Equipment:
-
Fluorometer equipped with an excitation and emission monochromator and a photomultiplier tube (PMT) detector[12][13]
-
Quartz fluorescence cuvettes (1 cm path length)
-
DMACA solutions (prepared as in 4.1, with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)
-
Spectroscopic grade solvents
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.[14]
-
Parameter Selection:
-
Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Set the emission scan range to start at a wavelength slightly longer than λ_ex and extend to cover the expected emission bands (e.g., 400-650 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank Subtraction: Record the emission spectrum of the pure solvent and subtract it from the sample spectra to correct for Raman scattering and background fluorescence.
-
Sample Measurement: Place the cuvette with the DMACA solution in the sample holder.
-
Data Acquisition: Acquire the fluorescence emission spectrum.
-
Data Analysis: Identify the emission maxima (λ_em) for the LE and/or TICT bands.
Caption: Workflow for steady-state fluorescence spectroscopy of DMACA.
Advanced Photophysical Characterization
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Principle: The quantum yield of an unknown sample (Φ_unk) can be determined relative to a standard (Φ_std) with a known quantum yield by comparing their integrated fluorescence intensities and absorbances.
Equation: Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²)
Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Procedure: A detailed protocol for the relative determination of fluorescence quantum yield can be found in the application note by BenchChem. A key aspect is the use of a suitable fluorescence standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. For DMACA, this technique can be used to distinguish between the LE and TICT states, as they often have different lifetimes.
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes. It involves repeatedly exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.
The resulting decay curve can be fitted to an exponential function (or a sum of exponentials for multi-component decays) to extract the fluorescence lifetime(s).
Applications in Research and Development
The unique photophysical properties of DMACA make it a versatile tool in various scientific disciplines:
-
Fluorescent Probes: Its sensitivity to solvent polarity allows it to be used as a probe to characterize the microenvironment of systems such as micelles, polymers, and biological membranes.
-
Protein Binding Studies: Changes in the fluorescence of DMACA upon binding to proteins like bovine serum albumin (BSA) can provide information about binding constants, binding sites, and conformational changes in the protein.[3]
-
Cell Imaging: As a fluorogenic dye, DMACA has been used for high-resolution imaging in biological tissues.[3]
-
Material Science: DMACA and its derivatives are used in the development of materials with interesting optical properties, such as non-linear optics.
Conclusion
This compound presents a rich and complex photophysical behavior that is both fundamentally interesting and practically useful. The interplay between its locally excited and twisted intramolecular charge transfer states, governed by the surrounding environment, provides a powerful mechanism for probing molecular-level interactions. This guide has provided a detailed overview of the theoretical principles, quantitative data, and experimental methodologies necessary for the comprehensive study and application of DMACA. By leveraging the information and protocols presented herein, researchers and scientists can confidently utilize DMACA as a robust tool in their respective fields.
References
- ResearchGate. (n.d.). a) Schematic illustration of the twisted intramolecular charge transfer/shuttle (TICT/TICS) mechanisms.
- ACS Publications. (2022, November 17). A General Twisted Intramolecular Charge Transfer Triggering Strategy by Protonation for Zero-Background Fluorescent Turn-On Sensing.
- National Institutes of Health. (n.d.). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins.
- ACS Publications. (2021, April 5). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry A.
- ResearchGate. (2019, June 18). Development of a Steady-State Fluorescence Spectroscopy System and a Time-Resolved Fluorescence Spectroscopy System.
- MDPI. (n.d.). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond.
- YouTube. (2025, February 7). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone.
- Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.
- ResearchGate. (n.d.). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- ResearchGate. (n.d.). Experimental setup for UV-Vis spectroscopy.
- Edinburgh Instruments. (n.d.). Fluorescence Spectroscopy | Time Resolved | Steady State.
- Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
- HORIBA. (n.d.). Steady State Fluorescence Techniques.
- YouTube. (2014, June 4). Steady State Fluorescence Anisotropy Measurements using the FluoTime 300.
- NIST Technical Series Publications. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.
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- MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions.
- ResearchGate. (n.d.). Time-resolved emission spectra of 4-dimethylamino-4 '-cyano-stilbene and resveratrol in high viscosity solvents and silica matrices.
- ResearchGate. (n.d.). UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester....
- DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.
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4-(Dimethylamino)cinnamic acid solubility in DMSO and ethanol
An In-Depth Technical Guide to the Solubility of 4-(Dimethylamino)cinnamic Acid in DMSO and Ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (DMACA) is an organic compound of significant interest in various scientific fields, serving as a fluorescent probe for studying molecular environments and as a building block in peptide synthesis and the development of novel therapeutics.[1][2][3] For researchers, scientists, and drug development professionals, a precise understanding of its solubility characteristics in common laboratory solvents is a critical prerequisite for successful experimental design, whether for reaction chemistry, biological assays, or formulation development.
This guide provides a comprehensive technical overview of the solubility of DMACA in two ubiquitous solvents: dimethyl sulfoxide (DMSO) and ethanol. We will move beyond simple qualitative statements to explore the underlying physicochemical principles governing solubility and present a robust, field-proven methodology for its quantitative determination. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, forming a cornerstone of sound scientific practice.
Section 1: Physicochemical Properties of System Components
A molecule's solubility is dictated by the interplay of its own properties with those of the solvent. Understanding these individual characteristics is the first step in predicting and interpreting solubility behavior.
This compound (DMACA)
DMACA is a crystalline solid, typically appearing as a yellow to beige powder.[1][4] Its structure features a cinnamic acid backbone with a dimethylamino group at the para-position of the phenyl ring.[5] This structure imparts a dual nature to the molecule: the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the aromatic ring and dimethylamino group are less polar.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][5] |
| Molecular Weight | 191.23 g/mol | [5][6] |
| Appearance | Yellow to beige crystalline powder | [1][4] |
| Melting Point | 227-228 °C (decomposes) | [6][7] |
| Structure | Phenyl ring with a propenoic acid group and a para-substituted dimethylamino group | [5][6] |
| Key Functional Groups | Carboxylic acid, Tertiary amine, Alkene, Aromatic ring | [5] |
Dimethyl Sulfoxide (DMSO)
DMSO is a powerful and versatile laboratory solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[8][9] Its utility stems from its unique molecular properties.
| Property | Value | Source(s) |
| Type | Polar aprotic solvent | [8][10] |
| Molecular Formula | (CH₃)₂SO | [8] |
| Boiling Point | 189 °C (372 °F) | [11][12] |
| Melting Point | 18.5 °C (65.3 °F) | [8] |
| Key Features | Highly polar, high dielectric constant, hygroscopic, miscible with water and many organic solvents.[8][10][12] |
Ethanol (EtOH)
Ethanol is a universally employed polar protic solvent, meaning its hydroxyl group (-OH) can readily donate a hydrogen bond.[13][14] This characteristic is central to its solvent action.
| Property | Value | Source(s) |
| Type | Polar protic solvent | [13] |
| Molecular Formula | C₂H₅OH | [15] |
| Boiling Point | 78.23 °C (172.81 °F) | [13] |
| Key Features | Versatile solvent for polar and nonpolar compounds, miscible with water and many organic solvents, capable of hydrogen bonding.[13][16][17] |
Section 2: Theoretical Principles and Qualitative Assessment
The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.
-
DMACA in DMSO : DMACA possesses a polar carboxylic acid group. DMSO is a highly polar aprotic solvent.[10] The strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar regions of DMACA are expected to overcome the crystal lattice energy of solid DMACA, leading to dissolution. Multiple chemical suppliers confirm qualitatively that DMACA is soluble in DMSO.[1][2][18]
-
DMACA in Ethanol : As a polar protic solvent, ethanol can engage in hydrogen bonding with DMACA's carboxylic acid group, acting as both a hydrogen bond donor and acceptor.[14] This interaction is a powerful solubilizing force. Furthermore, the ethyl group of ethanol provides a nonpolar region that can interact favorably with the aromatic ring of DMACA. One common purification method for DMACA is recrystallization from ethanol, which inherently confirms its solubility, particularly at elevated temperatures.[1]
The following workflow provides a systematic approach for a preliminary, qualitative assessment of solubility, which is a crucial first step before committing to more resource-intensive quantitative methods.
Caption: Tiered workflow for preliminary solubility assessment.[19]
Section 3: Authoritative Protocol for Quantitative Equilibrium Solubility Determination
For applications in drug development and quantitative chemical analysis, a precise solubility value (e.g., in mg/mL or mol/L) is required. The "shake-flask" method is the gold standard for determining equilibrium solubility, as it ensures the solvent is fully saturated with the solute.[20][21]
Causality Behind Experimental Choices
-
Why Excess Solid? Adding an amount of DMACA that is visibly in excess of what dissolves ensures that the resulting solution reaches its maximum saturation point, defining the equilibrium solubility.
-
Why Prolonged Agitation? Dissolution is a kinetic process. Agitating for an extended period (24-72 hours) allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the solid and dissolved states.[20]
-
Why Temperature Control? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and for defining the conditions under which the solubility value is valid.
-
Why Centrifugation and Filtration? It is imperative to completely separate the undissolved solid from the saturated solution. Centrifugation pellets the bulk of the solid, and subsequent filtration through a chemically inert (e.g., PTFE) syringe filter removes any remaining fine particulates that could falsely inflate the measured concentration.[20]
-
Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique that can accurately determine the concentration of DMACA in the saturated filtrate, even in the presence of minor impurities.[20]
Step-by-Step Methodology
1. Preparation of Standard Solutions for Calibration: a. Accurately prepare a stock solution of DMACA (e.g., 10 mg/mL) in the chosen solvent (DMSO or Ethanol). b. Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations. These will be used to generate a calibration curve.
2. Preparation of the Saturated Solution (in triplicate): a. Add an excess amount of solid DMACA (e.g., ~20 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Accurately pipette a known volume of the solvent (e.g., 2 mL) into the vial. c. Seal the vial tightly to prevent solvent evaporation.
3. Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). b. Agitate the slurries for 24 to 72 hours. The duration should be consistent across all experiments.
4. Phase Separation: a. Remove the vials from the shaker. Allow them to sit for a short period to let the solid settle. b. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the undissolved solid. c. Carefully withdraw a portion of the supernatant using a pipette. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This is the saturated filtrate.
5. Quantification and Data Analysis: a. Analyze the standard solutions by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve should have a correlation coefficient (R²) > 0.99. b. Analyze the saturated filtrate samples by HPLC. c. Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the precise concentration of DMACA in the saturated solution. d. The resulting concentration is the equilibrium solubility at the specified temperature.
Caption: Workflow for the shake-flask equilibrium solubility method.[20]
Section 4: Data Presentation and Interpretation
While literature suggests DMACA is soluble in both DMSO and ethanol, this guide empowers researchers to generate the precise quantitative data needed for their work.[1][2][18] The results from the shake-flask method should be reported clearly and comprehensively.
Example Data Table:
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Molarity, mol/L) |
| DMACA | DMSO | 25 | Experimental Value | Calculated Value |
| DMACA | Ethanol | 25 | Experimental Value | Calculated Value |
Note: Molarity is calculated by dividing the solubility in g/L by the molecular weight of DMACA (191.23 g/mol ).
Conclusion
Understanding the solubility of this compound is fundamental to its effective use in research and development. While theoretical principles and qualitative observations suggest good solubility in both DMSO and ethanol, this guide provides the technical framework and authoritative protocols required for robust, quantitative determination. By adhering to the detailed shake-flask methodology, researchers can generate the reliable and reproducible solubility data that is essential for advancing scientific discovery and ensuring the integrity of their experimental outcomes.
References
- Gaylord Chemical Company, LLC. (n.d.). DMSO Physical Properties. GChem Global.
- Wikipedia. (2024). Dimethyl sulfoxide.
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- Wikipedia. (2024). Ethanol.
- Nedstar. (2023). Ethanol's remarkable properties.
- Chemistry For Everyone. (2023, May 17). Is Ethanol A Good Solvent? [Video]. YouTube.
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- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Chemistry For Everyone. (2023, May 12). How Is DMSO Used In Chemistry? [Video]. YouTube.
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- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.
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The Dual-Fluorescence Enigma: An In-depth Technical Guide to the Intramolecular Charge Transfer Mechanism of DMACA
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Core Intramolecular Charge Transfer (ICT) Mechanism of 4-(Dimethylamino)cinnamaldehyde (DMACA).
This technical guide provides a comprehensive exploration of the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) mechanisms that govern the unique photophysical properties of 4-(dimethylamino)cinnamaldehyde (DMACA). As a molecule of significant interest in the development of fluorescent probes and sensors, a deep understanding of its excited-state dynamics is paramount for its effective application in diverse scientific fields. This document offers a synthesis of experimental evidence and theoretical insights, designed to empower researchers to harness the full potential of DMACA and related chromophores.
Introduction: The Allure of the Electron Donor-Acceptor System
DMACA is a quintessential example of a "push-pull" chromophore, characterized by an electron-donating dimethylamino group (-N(CH3)2) and an electron-accepting cinnamaldehyde moiety. This architecture is the foundation of its fascinating photophysical behavior. Upon photoexcitation, a significant redistribution of electron density occurs, leading to the formation of an intramolecular charge transfer (ICT) state. This process is highly sensitive to the surrounding environment, particularly the polarity of the solvent, making DMACA an excellent candidate for a solvatochromic probe. The fluorescence of DMACA is directly linked to this ICT mechanism, and its modulation by external factors is the key to its application in sensing and imaging.[1]
The Photophysical Manifestation of ICT: A Tale of Two States
The hallmark of the ICT mechanism in DMACA is its pronounced solvatochromism, the change in its absorption and emission spectra with varying solvent polarity. In nonpolar solvents, DMACA typically exhibits a primary fluorescence band corresponding to a locally excited (LE) state. As the solvent polarity increases, a new, red-shifted emission band emerges, which is attributed to the formation of a twisted intramolecular charge transfer (TICT) state.[2] This dual fluorescence is a direct consequence of the competition between the LE and TICT excited states.
The Locally Excited (LE) State
Upon absorption of a photon, DMACA is promoted to an excited electronic state. In its initial excited state, the molecule largely retains its ground-state geometry, which is relatively planar. This state is referred to as the locally excited (LE) state. De-excitation from this state results in fluorescence at a shorter wavelength.
The Twisted Intramolecular Charge Transfer (TICT) State
In polar solvents, the excited molecule can undergo a conformational change, specifically a rotation around the single bond connecting the dimethylamino group to the phenyl ring. This twisting motion leads to a perpendicular arrangement of the donor and acceptor moieties, resulting in a highly polar, charge-separated state known as the TICT state.[3][4] This state is stabilized by polar solvent molecules, leading to a lower energy level compared to the LE state. Consequently, fluorescence from the TICT state is observed at a longer wavelength (a bathochromic shift). The extent of this red shift is a direct measure of the solvent's polarity.
Experimental Characterization of the ICT Mechanism
A combination of steady-state and time-resolved spectroscopic techniques is employed to experimentally probe the ICT and TICT dynamics of DMACA.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To investigate the effect of solvent polarity on the absorption and emission spectra of DMACA and to quantify the solvatochromic shift.
Protocol:
-
Sample Preparation: Prepare a stock solution of DMACA in a nonpolar solvent (e.g., cyclohexane). Prepare a series of solutions of DMACA in various solvents of increasing polarity (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) by diluting the stock solution to a final concentration of approximately 10-5 M.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the isosbestic point observed in the absorption spectra, if present, or at the λabs in the nonpolar solvent. Determine the wavelength of maximum emission (λem).
-
Data Analysis: Calculate the Stokes shift (Δν) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 107 cm-1.
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetimes of the LE and TICT states and to gain insight into the dynamics of the ICT process.
Protocol:
-
Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system equipped with a pulsed laser source for excitation and a sensitive photodetector.
-
Sample Preparation: Prepare solutions of DMACA in a nonpolar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile) as described above.
-
Data Acquisition: Excite the sample with short laser pulses at a wavelength corresponding to the absorption maximum. Collect the fluorescence decay profiles at the emission maxima of the LE and TICT bands.
-
Data Analysis: Analyze the fluorescence decay curves using appropriate fitting models (e.g., mono- or bi-exponential decay) to determine the fluorescence lifetimes (τ) of the excited states. In polar solvents, a bi-exponential decay is often observed, corresponding to the lifetimes of the LE and TICT states.
Quantitative Data Presentation
The photophysical properties of DMACA are highly dependent on the solvent environment. The following table summarizes typical data obtained from steady-state spectroscopy in a range of aprotic solvents.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |
| Cyclohexane | 2.02 | ~358 | - | - |
| Dioxane | 2.21 | - | - | - |
| Toluene | 2.38 | - | - | - |
| Dichloromethane | 8.93 | - | - | - |
| Acetonitrile | 37.5 | ~376 | - | - |
Note: A complete dataset with emission maxima and Stokes shifts for all solvents was not available in the searched literature. The absorption maxima are indicative of the solvatochromic effect.[2]
Lippert-Mataga Analysis
The solvatochromic behavior of DMACA can be further analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function, f(ε, n):
Δν = (2(μe - μg)2 / (hca3)) * f(ε, n) + constant
where:
-
μe and μg are the dipole moments of the excited and ground states, respectively.
-
h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.
-
f(ε, n) = [(ε-1)/(2ε+1) - (n2-1)/(2n2+1)]
A linear plot of the Stokes shift against the solvent polarity function provides evidence for the ICT nature of the excited state and allows for the estimation of the change in dipole moment upon excitation.[5][6][7]
Theoretical Modeling of the ICT Mechanism
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), provides invaluable insights into the electronic structure and geometry of DMACA in its ground and excited states.
Computational Methodology
Objective: To model the ground and excited state geometries, absorption and emission energies, and the potential energy surface for the twisting motion of the dimethylamino group.
Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian.
-
Method: Employ Density Functional Theory (DFT) for ground state geometry optimization and TD-DFT for excited state calculations. A common functional used for such systems is B3LYP, paired with a suitable basis set like 6-31G(d) or 6-311++G(d,p).[3][4]
-
Solvent Effects: Incorporate the influence of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3][4]
-
Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically varying the dihedral angle of the C-N bond connecting the dimethylamino group to the phenyl ring to map the energy landscape from the LE to the TICT state.
Key Theoretical Findings
Theoretical calculations have corroborated the experimental observations, showing that:
-
The ground state of DMACA is largely planar.
-
Upon excitation, there is a significant charge transfer from the dimethylamino group to the cinnamaldehyde moiety.
-
The potential energy surface of the first excited state in polar solvents shows a minimum at a twisted geometry (around 90°), corresponding to the TICT state.[3]
-
The calculated absorption and emission energies show a bathochromic shift with increasing solvent polarity, in good agreement with experimental data.[3]
Visualizing the ICT Process
Diagrams are essential tools for visualizing the complex photophysical processes involved in the ICT mechanism of DMACA.
Jablonski Diagram of DMACA
Caption: Workflow for the experimental investigation of the ICT mechanism.
The ICT Mechanism in DMACA
Caption: Schematic representation of the ICT and TICT states in DMACA.
Conclusion and Future Perspectives
The intramolecular charge transfer mechanism of DMACA is a rich and complex phenomenon that underpins its utility as a fluorescent probe. The solvent-dependent dual fluorescence, arising from the competition between the locally excited and twisted intramolecular charge transfer states, provides a powerful tool for probing the polarity of microenvironments. A thorough understanding of this mechanism, achieved through a synergistic combination of experimental spectroscopy and theoretical calculations, is crucial for the rational design of new and improved fluorescent sensors for applications in chemistry, biology, and materials science. Future research will likely focus on fine-tuning the photophysical properties of DMACA derivatives to enhance their sensitivity, selectivity, and biocompatibility for advanced imaging and sensing applications.
References
- Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- 4-(Dimethylamino)cinnamaldehyde: A Key Chromogenic Reagent and Synthesis Intermediate. (n.d.). Autech Industry.
- Ghosh, S., et al. (2010). Evaluation of intramolecular charge transfer state of 4-N, N-dimethylamino cinnamaldehyde using time-dependent density functional theory. Journal of the Iranian Chemical Society, 7(4), 932-941. [Link]
- Ghosh, S., et al. (2010). Evaluation of intramolecular charge transfer state of 4-N, N-dimethylamino cinnamaldehyde using time-dependent density functional theory.
- Bangal, P. R., et al. (2001). Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde: A solvent dependent competition of TICT and intermolecular hydrogen bonding.
- Panja, S., & Chakravorti, S. (2000). Modulation of photophysics due to orientational selectivity of 4- N, N-dimethylamino cinnamaldehyde ??-cyclodextrin inclusion complex in different solvents. Chemical Physics Letters, 329(5-6), 377-385. [Link]
- dos Santos, F. P., et al. (2023). Elucidating the conformational change and electronic absorption spectrum of p-dimethylamino-cinnamaldehyde merocyanine across different solvent polarities. The Journal of Chemical Physics, 159(7). [Link]
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- Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
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4-(Dimethylamino)cinnamic acid derivatives and their applications
An In-depth Technical Guide to 4-(Dimethylamino)cinnamic Acid Derivatives and Their Applications
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Molecular Scaffold
In the dynamic landscape of scientific research, certain molecular scaffolds emerge as exceptionally versatile tools, finding applications across a spectrum of disciplines. This compound (DMACA) and its derivatives represent one such class of compounds. Initially recognized for their interesting photophysical properties, their utility has expanded significantly, driven by a deeper understanding of their underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of DMACA derivatives, grounded in scientific literature and practical insights. We will delve into the core principles that govern their functionality, explore their diverse applications, and provide actionable experimental protocols to empower your research endeavors.
The Core of Functionality: Understanding the Photophysics of DMACA
The unique utility of many this compound derivatives stems from their fascinating photophysical behavior, specifically the phenomenon of Intramolecular Charge Transfer (ICT) . Upon absorption of light, the electron density in the molecule is redistributed, shifting from the electron-donating dimethylamino group to the electron-accepting carboxylic acid moiety. This charge separation in the excited state is highly sensitive to the surrounding environment.
In polar solvents, the excited state can be stabilized through dipole-dipole interactions, leading to a significant red-shift in the fluorescence emission spectrum. This solvatochromic effect is a hallmark of ICT probes. Furthermore, DMACA can undergo a process known as Twisted Intramolecular Charge Transfer (TICT) , where the dimethylamino group twists out of the plane of the aromatic ring in the excited state.[1] This structural relaxation leads to a new, low-energy excited state that is often non-emissive or weakly emissive, providing a mechanism for fluorescence quenching or modulation. The interplay between the locally excited (LE) state and the TICT state is highly dependent on environmental factors such as solvent polarity and viscosity, making DMACA derivatives exquisite sensors of their local environment.
The constrained photophysics of DMACA have been studied in various environments, including surfactant systems and in the presence of proteins like bovine serum albumin (BSA).[2] The binding of DMACA to ionic micelles can lead to an increase in ICT fluorescence intensity, while interaction with non-ionic micelles can cause a decrease.[2] When DMACA binds within the hydrophobic pockets of proteins, its ICT fluorescence emission yield can decrease due to the locking of the probe's conformation.[3]
Synthesis and Derivatization: Crafting the Tools for Innovation
The synthetic accessibility of this compound and its derivatives is a key factor in their widespread application. The parent acid is typically synthesized via the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine.[4]
The true versatility of this scaffold lies in the ease with which the carboxylic acid group can be modified to generate a diverse library of esters and amides. These modifications can be used to tune the molecule's solubility, cell permeability, and targeting specificity, or to conjugate it to other molecules of interest.
Esterification
The synthesis of DMACA esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting DMACA with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. A particularly efficient method for preparing methyl esters involves the use of dimethyl sulfate in acetone.[4]
Amidation
The formation of amides from DMACA is also a straightforward process, often utilizing peptide coupling reagents to facilitate the reaction between the carboxylic acid and an amine. Reagents such as (N,N'-dialkyl)triazinedione-4-(dimethylamino)pyridine (ATD-DMAP) have been shown to be highly effective for the amidation of cinnamic acid derivatives.[5][6] Another common and efficient coupling reagent is N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).[5][6]
The ability to readily synthesize a variety of ester and amide derivatives is crucial for tailoring the properties of DMACA-based molecules for specific applications, from tuning their photophysical response to improving their biological activity.[7]
A Spectrum of Applications: From Cellular Imaging to Material Science
The unique properties of this compound derivatives have led to their application in a wide array of scientific fields.
Fluorescent Probes and Biosensors
The sensitivity of the ICT and TICT states of DMACA derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and biosensors. Their fluorescence properties can be modulated by changes in polarity, viscosity, and the presence of specific analytes.
A prime example of this application is the use of 4-dimethylaminocinnamaldehyde (DMACA), a closely related aldehyde derivative, as a specific and sensitive probe for the detection and quantification of proanthocyanidins (PAs) in plant tissues.[8][9][10][11][12] DMACA reacts with the terminal units of proanthocyanidins under acidic conditions to form a blue-colored product that exhibits a characteristic fluorescence, allowing for the high-resolution imaging of PAs in cell walls and within cells using confocal microscopy.[8][9][12] This has been instrumental in understanding the in planta function of these important secondary metabolites.[8][12]
The fluorogenic properties of DMACA rely on an intramolecular charge transfer mechanism, resulting in substrate-specific excitation and emission spectra.[8][10] The reaction with PAs leads to a new absorbance peak at around 650 nm.[8][13] The fluorescence of the DMACA-PA adduct can be excited using common laser lines such as 561 nm and 633 nm, with emission in the red to far-red region of the spectrum.[8][11]
Bioimaging Agents
The ability to function as environmentally sensitive fluorophores has also led to the use of DMACA derivatives in broader bioimaging applications. By conjugating the DMACA core to other molecules with specific biological targets, researchers can create probes to visualize cellular structures and processes. For example, DMACA has been incorporated into fluorescent antibiotic probes to study bacterial resistance.[14] The relatively small size and minimal charge of the DMACA fluorophore can help to minimize interference with the biological activity of the parent antibiotic.[14]
Materials Science
The fluorogenic properties of cinnamic acid derivatives, including DMACA, have been exploited in various fields of material sciences.[8][9][10][11] Their ability to exhibit dual fluorescence and sensitivity to the surrounding environment makes them useful as probes in polymer analysis and for studying the microenvironment of micelles and other organized assemblies.[1][2]
Pharmacological Potential
Cinnamic acid and its derivatives are a significant class of biologically active compounds with a broad spectrum of reported activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[6][15][16][17][18][19][20][21] The core cinnamic acid structure is considered a "privileged scaffold" in drug design, meaning it is a versatile framework for the development of new therapeutic agents.[18]
While much of the research has focused on the broader class of cinnamic acid derivatives, the synthetic tractability of DMACA makes it an attractive starting point for the development of novel therapeutic agents. The dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, and further derivatization of the carboxylic acid can be used to optimize for specific biological targets. For instance, studies have explored the interaction of DMACA with serum albumins, which is relevant to the pharmacokinetic profile of a potential drug candidate.[2][3]
Experimental Protocols
To facilitate the practical application of the concepts discussed in this guide, we provide the following detailed experimental protocols.
Synthesis of this compound
This protocol describes a typical Knoevenagel condensation for the synthesis of the parent acid.
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (10%)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to 80-90 °C under reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 10% hydrochloric acid.
-
A yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum. Characterize the product by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Staining of Plant Tissue with DMACA for Proanthocyanidin Localization
This protocol is adapted from methods used for visualizing proanthocyanidins in plant tissues.[11]
Materials:
-
Fresh plant tissue (e.g., root tips)
-
DMACA staining solution: 0.2% (w/v) 4-dimethylaminocinnamaldehyde in a mixture of ethanol and 6M HCl (1:1 v/v). Prepare this solution fresh before use.
-
Ethanol series for dehydration (30%, 50%, 70%, 100%)
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Fix the fresh plant tissue in a suitable fixative (e.g., FAA: formaldehyde, acetic acid, ethanol) overnight.
-
Dehydrate the tissue through a graded ethanol series (30%, 50%, 70%, 100%), with each step lasting for 10-15 minutes.
-
Immerse the dehydrated tissue in the freshly prepared DMACA staining solution for 30-60 minutes at room temperature.
-
Briefly rinse the stained tissue with 100% ethanol to remove excess stain.
-
Mount the stained tissue on a microscope slide in a drop of 100% ethanol and cover with a coverslip.
-
Seal the coverslip with nail polish to prevent evaporation.
-
Visualize the sample using a confocal laser scanning microscope. Use an excitation wavelength of around 561 nm or 633 nm and collect the emission in the range of 650-750 nm.
Data Summary
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | [2][22] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Yellow to beige crystalline powder | [22] |
| Melting Point | 227-228 °C (decomposes) | [23][24] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
| CAS Number | 1552-96-1 | [2] |
Visualizing Concepts and Workflows
The Intramolecular Charge Transfer (ICT) Process
Caption: A generalized workflow from synthesis to application of a DMACA probe.
Future Perspectives and Conclusion
The journey of this compound and its derivatives from a subject of photophysical curiosity to a versatile tool in the hands of scientists is a testament to the power of fundamental research. The future of this molecular scaffold appears bright, with several exciting avenues for exploration. In the realm of biosensing, the development of new DMACA-based probes with enhanced specificity and sensitivity for a wider range of biological analytes is a promising direction. In drug discovery, the use of DMACA as a starting point for the synthesis of novel therapeutic agents, leveraging the "privileged scaffold" nature of cinnamic acid, warrants further investigation. [18]As our understanding of the structure-property relationships of these compounds deepens, we can expect to see the emergence of even more sophisticated and impactful applications. This guide has aimed to provide a solid foundation for researchers to build upon, and it is with great anticipation that we await the next chapter in the story of this compound derivatives.
References
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- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- Confocal microscopy visualization of DMACA-probe... - ResearchGate.
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- DMACA fluorogenic properties. (A) DMACA yields blue precipitates in the... - ResearchGate.
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- Approaches for the discovery of cinnamic acid deriv
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Theoretical Calculations of Excited States in 9,9-dimethyl-9,10-dihydroacridine (DMACA) for Materials Science
An In-Depth Technical Guide:
Preamble: The 'Why' of DMACA and Its Excited States
In the landscape of materials science, particularly for applications in Organic Light-Emitting Diodes (OLEDs), 9,9-dimethyl-9,10-dihydroacridine (DMACA) has emerged as a cornerstone electron-donor moiety. Its significance lies in its propensity to form molecules exhibiting Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio during electroluminescence, enabling theoretical internal quantum efficiencies approaching 100%.[1][2]
Understanding and predicting the behavior of DMACA-based molecules in their electronically excited states is paramount for the rational design of new, high-efficiency emitters. This is where theoretical calculations become indispensable. They provide a lens into the fundamental photophysical processes—absorption, fluorescence, intersystem crossing (ISC), and reverse intersystem crossing (RISC)—that govern emitter performance. This guide offers a framework for conducting and interpreting these calculations, grounded in both theoretical rigor and practical application.
Theoretical Foundations: Choosing the Right Tools
The accurate description of excited states requires a careful selection of quantum chemical methods. The goal is to find a balance between computational accuracy and feasibility.
Time-Dependent Density Functional Theory (TD-DFT)
For molecules the size of typical DMACA derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method.[3] It provides a robust framework for calculating excitation energies and properties with a computational cost that allows for the screening of multiple candidate molecules.
-
Expertise & Experience: The choice of the exchange-correlation (XC) functional is critical. For TADF emitters, which often feature significant Intramolecular Charge-Transfer (ICT) character, standard hybrid functionals like B3LYP can be a reasonable starting point. However, range-separated hybrids, such as CAM-B3LYP or ωB97X-D, often provide a more accurate description of charge-transfer states and are highly recommended for refining final results.[4][5] The selection of a suitable basis set, such as 6-31G(d,p) for initial screenings or a triple-zeta set like def2-TZVP for final, high-accuracy calculations, is equally important for reliable predictions.
Key Photophysical Concepts
A successful theoretical investigation hinges on understanding the quantities being calculated:
-
Singlet (S₁) and Triplet (T₁) States: These are the lowest electronically excited states. The S₁ state is typically emissive (fluorescence), while the T₁ state is "dark" or weakly emissive (phosphorescence).
-
Singlet-Triplet Energy Gap (ΔE_ST): This is the energy difference between the S₁ and T₁ states. For efficient TADF, this gap must be small (typically < 0.2 eV), allowing thermal energy at room temperature to promote the T₁ state population back to the S₁ state for emission (RISC).[2]
-
Intramolecular Charge Transfer (ICT): In donor-acceptor molecules containing DMACA, excitation often leads to a transfer of electron density from the DMACA (donor) to the acceptor unit. This is characterized by a spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]
-
Spin-Orbit Coupling (SOC): This relativistic effect mediates the transitions between states of different spin multiplicity (i.e., S₁ ↔ T₁). The rate of ISC and RISC is directly proportional to the square of the SOC matrix element (SOCME).[8][9] While a small ΔE_ST is a prerequisite for TADF, a sufficiently large SOC is necessary for the transition to occur at a competitive rate.
A Validated Computational Workflow
The following protocol outlines a self-validating system for the theoretical characterization of a DMACA-based emitter. Each step builds logically on the last, with checkpoints to ensure the physical relevance of the results.
Diagram: Overall Computational Workflow
Caption: A validated workflow for calculating the excited-state properties of DMACA derivatives.
Protocol 1: Ground State (S₀) Geometry Optimization
-
Input Preparation: Construct the initial 3D coordinates of the DMACA-containing molecule.
-
Calculation: Perform a geometry optimization using DFT.
-
Software Keyword Example (Gaussian): #p opt freq b3lyp/6-31g(d)
-
-
Analysis & Validation:
-
Confirm that the optimization has converged successfully.
-
Crucial Step: Verify the frequency calculation output. A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed and re-optimized.
-
-
Causality: An accurate, fully relaxed ground state geometry is the essential foundation for all subsequent excited-state calculations. Vertical excitations are calculated from this structure, simulating the instantaneous nature of light absorption (the Franck-Condon principle).
Protocol 2: Vertical Excitations and Absorption Spectrum
-
Input Preparation: Use the optimized S₀ geometry from Protocol 1.
-
Calculation: Perform a TD-DFT calculation to compute the first several singlet and triplet excited states.
-
Software Keyword Example (Gaussian): #p td=(nstates=10, root=1) b3lyp/6-31g(d)
-
-
Analysis:
-
Extract the vertical excitation energies (in eV), oscillator strengths (f), and the dominant orbital contributions for each state.
-
The S₀ → S₁ transition with the largest oscillator strength corresponds to the primary absorption peak.
-
Analyze the HOMO and LUMO to confirm the ICT nature of the S₁ state. For a DMACA donor-acceptor system, the HOMO should be localized on the DMACA moiety and the LUMO on the acceptor.
-
Diagram: Charge-Transfer Excitation
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A Technical Guide to 4-(Dimethylamino)cinnamic Acid: A Versatile Fluorescent Probe for Microenvironmental Sensing
Abstract: This technical guide provides an in-depth exploration of 4-(Dimethylamino)cinnamic acid (DMACA) as a potent fluorescent probe for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the core photophysical principles that govern DMACA's functionality, offers detailed, field-tested protocols for its synthesis and application, and provides insights into data interpretation. We will delve into its mechanism as an Intramolecular Charge Transfer (ICT) probe, its pronounced solvatochromism, and its utility in characterizing local polarity and biomolecular interactions. This guide is structured to empower researchers to not only utilize DMACA effectively but also to understand the causality behind its performance as a sensitive reporter of its molecular environment.
Part 1: The Photophysical Engine of DMACA
The utility of any fluorescent probe is dictated by its underlying photophysical mechanisms. For DMACA, its sensitivity to the environment is not a mere coincidence but a direct consequence of its electronic structure, which facilitates a phenomenon known as Intramolecular Charge Transfer.
The Principle of Intramolecular Charge Transfer (ICT)
DMACA is a classic example of a donor-π-acceptor (D-π-A) molecule. The structure consists of an electron-donating dimethylamino group (-N(CH₃)₂) and an electron-accepting carboxylic acid group (-COOH), connected by a conjugated π-system (the cinnamoyl backbone).[1] Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. However, due to the electronic push-pull nature, a rapid charge redistribution occurs, leading to a charge-separated excited state known as the Intramolecular Charge Transfer (ICT) state.[1] This ICT state is significantly more polar than the ground state, a critical feature that makes the probe highly sensitive to its surroundings.
The Twisted Intramolecular Charge Transfer (TICT) State: The Engine of Sensitivity
In polar solvents, the ICT mechanism can be further refined by the concept of the Twisted Intramolecular Charge Transfer (TICT) state.[2] Following initial excitation, the dimethylamino group can rotate around its single bond to the phenyl ring. In polar environments that can stabilize a large dipole moment, this rotation to a perpendicular (or near-perpendicular) conformation is energetically favorable. This twisted geometry decouples the electron donor from the π-system, leading to a highly polar, fully charge-separated TICT state.[3]
The emission from this TICT state is characterized by a large Stokes shift (a significant separation between absorption and emission maxima) and is highly dependent on the solvent's ability to stabilize it. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and fluorescence occurs primarily from the less polar LE state. In polar solvents, emission from the stabilized, lower-energy TICT state becomes dominant, resulting in a pronounced red shift.[2] Some studies have assigned the dual fluorescence observed for DMACA in polar media to emissions from both a delocalized excited state and the TICT state.[3]
Solvatochromism: DMACA as an Environmental Reporter
The solvent-dependent shift in fluorescence is known as solvatochromism, and it is the primary reporting mechanism for probes like DMACA. As solvent polarity increases, the high-dipole TICT state is stabilized more effectively than the ground state, reducing the energy gap for fluorescence emission. This results in a bathochromic (red) shift in the emission spectrum.[4] This predictable relationship allows DMACA to be used as a quantitative sensor for the polarity of its microenvironment, such as the binding pocket of a protein or the interior of a lipid micelle.
Key Photophysical Parameters
The following table summarizes the reported absorption and emission maxima for DMACA in various solvent environments. Note the significant red shift in the emission maximum as the solvent changes from a nonpolar hydrocarbon to polar water, illustrating the powerful solvatochromic effect.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| Hydrocarbon | ~358 | Weak, Unresolved Band | - | [4][5] |
| Acetonitrile | 376 | ~484 | 108 | [4][5] |
| Water | 399 | 498 | 99 | [4] |
Note: Data is compiled from studies on DMACA and the closely related 4-N,N-dimethylamino cinnamaldehyde. Exact values can vary with experimental conditions.
Part 2: Synthesis and Practical Application Protocols
A key advantage of DMACA is its straightforward synthesis and purification, making it accessible for most chemistry laboratories.
Workflow 1: Synthesis and Purification of DMACA
DMACA is reliably synthesized via a Knoevenagel condensation reaction between 4-(dimethylamino)benzaldehyde and malonic acid, using a base catalyst like piperidine.[6][7]
Detailed Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(dimethylamino)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and a suitable solvent (e.g., pyridine or toluene).
-
Scientist's Insight: Pyridine can act as both the solvent and the base, while using an inert solvent like toluene with a catalytic amount of piperidine offers an alternative. The choice depends on available resources and desired workup procedure.[8]
-
-
Catalyst Addition: Add piperidine (0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water acidified with dilute HCl (to pH ~4). A yellow precipitate of crude DMACA will form.
-
Causality: Acidification protonates the carboxylate salt to the insoluble carboxylic acid and also neutralizes the basic piperidine catalyst, facilitating precipitation.
-
-
Collection: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water to remove any residual salts and impurities.
-
Purification: The most effective purification is achieved by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[9]
-
Drying and Characterization: Collect the purified crystals by filtration, dry them under vacuum, and characterize the final product by ¹H NMR, IR spectroscopy, and melting point determination (literature M.P. ~227-228 °C).[10]
Workflow 2: Protocol for Characterizing Environmental Polarity
This protocol uses DMACA's solvatochromism to probe the polarity of different environments. The data can be analyzed using a Lippert-Mataga plot to correlate spectral shifts with solvent properties.[11]
Detailed Protocol:
-
Stock Solution: Prepare a concentrated stock solution of DMACA (~1 mM) in a spectroscopic-grade solvent like Dioxane.
-
Solvent Series: Prepare a series of solutions by diluting the stock solution into a range of solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, acetonitrile, water). The final concentration should be low (~1-10 µM) to avoid aggregation effects.
-
Spectroscopic Measurements: For each solution, record the absorbance spectrum to determine the absorption maximum (λ_abs) and the fluorescence emission spectrum to determine the emission maximum (λ_em). Ensure the excitation wavelength is set at or near the λ_abs.
-
Data Calculation:
-
Convert λ_abs and λ_em from nanometers (nm) to wavenumbers (cm⁻¹): ν = 10⁷ / λ.
-
Calculate the Stokes shift: Δν = ν_abs - ν_em.
-
Calculate the solvent polarity function (orientational polarizability), Δf: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.[11]
-
-
Lippert-Mataga Plot: Plot the Stokes shift (Δν) on the y-axis against the solvent polarity function (Δf) on the x-axis. A linear relationship demonstrates the probe's response to general solvent effects and the slope can be used to estimate the change in the molecule's dipole moment upon excitation.[12]
Workflow 3: Protocol for Monitoring Protein-Probe Interactions
This protocol details how to use DMACA to detect binding to a protein, such as Bovine Serum Albumin (BSA), by monitoring changes in its fluorescence.[2]
Detailed Protocol:
-
Solution Preparation: Prepare a solution of DMACA in a suitable buffer (e.g., PBS, pH 7.4) at a fixed concentration (e.g., 5 µM). Prepare a concentrated stock solution of the protein of interest (e.g., 1 mM BSA) in the same buffer.
-
Titration: In a series of cuvettes or a microplate, add the DMACA solution. Then, perform a serial titration by adding increasing volumes of the protein stock solution to achieve a range of final protein concentrations. Ensure the total volume is kept constant by adding buffer. Include a control sample with only DMACA.
-
Equilibration: Gently mix and incubate the samples for a period (e.g., 15-30 minutes) at a constant temperature to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample. Record the peak fluorescence intensity and the wavelength of maximum emission (λ_em).
-
Expected Outcome: Upon binding to a hydrophobic pocket in a protein like BSA, DMACA is shielded from the polar aqueous environment. This should lead to a blue shift in λ_em and an increase in fluorescence intensity (quantum yield often increases in nonpolar, rigid environments).[1]
-
-
Data Analysis: Plot the change in fluorescence intensity (or the shift in λ_em) as a function of the protein concentration. This binding isotherm can be fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (K_d), which quantifies the binding affinity.[2]
Part 3: Advanced Insights and Future Directions
Interpreting Fluorescence Changes: Beyond Polarity
While polarity is a primary factor, the TICT mechanism makes DMACA sensitive to other environmental constraints.
-
Viscosity: In viscous environments, the intramolecular rotation required to form the TICT state is hindered. This restriction of non-radiative decay pathways can lead to a significant increase in fluorescence quantum yield. A related molecule, 4-(dimethylamino)cinnamaldehyde, shows a 70-fold intensity increase with enhanced viscosity.[13] Therefore, DMACA can serve as a "molecular rotor" to probe microviscosity in systems like polymer solutions or cellular membranes.
-
Spatial Confinement: Binding within a sterically constrained environment, such as a protein-binding pocket or the cavity of a cyclodextrin, can similarly restrict rotation and modulate the fluorescence output.[3]
Limitations and Experimental Considerations
-
pH Sensitivity: The carboxylic acid and dimethylamino groups are both pH-sensitive. Protonation of the amino group in strong acid or deprotonation of the carboxylic acid in base will alter the electronic properties and fluorescence.[3] Experiments should be conducted in well-buffered solutions.
-
Quenching: Like all fluorophores, DMACA is susceptible to quenching by various agents (e.g., heavy ions, oxygen).
-
Photostability: While generally robust, prolonged exposure to high-intensity light can lead to photobleaching.
Future Outlook: Potential in Cellular Imaging and Disease Marker Detection
The fundamental properties of DMACA open doors to more advanced applications. Its ability to report on hydrophobic and constrained environments makes it a candidate for live-cell imaging, potentially localizing in lipid-rich structures. Furthermore, many small molecules that bind to amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease, are structurally similar D-π-A compounds.[14] While direct studies are needed, DMACA's fluorescence enhancement in the hydrophobic, rigid environment of an Aβ fibril is a plausible and exciting avenue for future research in developing novel sensors for neurodegenerative diseases.
Conclusion
This compound is more than just a fluorescent chemical; it is a dynamic reporter molecule. Its performance is governed by the elegant principles of intramolecular charge transfer, leading to a profound sensitivity to local polarity, viscosity, and confinement. With a straightforward synthesis and versatile applicability, DMACA stands as a powerful and accessible tool for researchers aiming to probe and quantify the microenvironments of complex chemical and biological systems.
References
- Groemping, Y., & Hellmann, N. (2005). Spectroscopic methods for the determination of protein interactions. Current Protocols in Protein Science, Chapter 20:Unit 20.8. [Link]
- Xu, L., Kang, M., Xiong, F., Sui, Y., & Huang, Y. (2021). Cinnamaldehyde-based Natural Product as Viscosity-Sensitive Sensor toward Liquid Safety Inspection. ChemistrySelect, 6(32), 8209-8214.
- BioCrick. (n.d.). This compound.
- Dunsing, V., & Chiantia, S. (2023). A Fluorescence Fluctuation Spectroscopy Assay of Protein-Protein Interactions at Cell-Cell Contacts. JoVE (Journal of Visualized Experiments), (192), e58582. [Link]
- Ross, S., Macpherson, A., & Taylor, C. W. (2014). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 1174, 157–181. [Link]
- Sarkar, M., Guchhait, N., & Banerjee, R. (2014). Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde: A solvent dependent competition of TICT and intermolecular hydrogen bonding. Journal of Luminescence, 145, 939-947.
- Mitra, S., Das, R., & Mukherjee, S. (2008). Excited State Charge Transfer reaction with dual emission from 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile: Spectral measurement and theoretical density functional theory calculation. Journal of Photochemistry and Photobiology A: Chemistry, 195(2-3), 293-301.
- Amrita Virtual Lab. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.
- ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility (Δf).
- DePorre, Y., Allen, C., & Le, J. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Chemosensors, 11(3), 160. [Link]
- Goswami, M., & Goswami, A. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Corrected fluorescence emission spectra of DMACA in different aprotic solvents at room temperature.
- Bangal, P. R., & Chakravorti, S. (2000). Photophysics of 4-dimethylamino cinnamic acid in different environments. Journal of Photochemistry and Photobiology A: Chemistry, 131(1-3), 83-92.
- Pontiki, E., & Hadjipavlou-Litina, D. (2023). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Molecules (Basel, Switzerland), 28(19), 6825. [Link]
- Diwakar, B. S., Reddy, P. G., Bhargavi, I., Murthy, Y. L. N., & Siddaiah, V. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. [Link]
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The Emergence of a Versatile Molecular Tool: A Technical Guide to 4-(Dimethylamino)cinnamic Acid
Introduction
In the vast landscape of organic chemistry, certain molecules distinguish themselves not by their immediate, groundbreaking applications, but by their gradual and persistent integration into diverse scientific disciplines. 4-(Dimethylamino)cinnamic acid (DMACA) is a prime example of such a compound. Initially explored in the context of classical organic synthesis, its unique photophysical properties and reactivity have paved the way for its use as a sophisticated tool in fields ranging from peptide synthesis and analytical chemistry to advanced cellular imaging. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and multifaceted applications of this remarkable molecule.
A Historical Perspective: From Early Synthesis to Modern Utility
The scientific journey of this compound, while not marked by a singular "eureka" moment, is a compelling narrative of incremental discoveries that have collectively established its importance. Early explorations into cinnamic acid and its derivatives were foundational. While a definitive "discovery" paper for DMACA is not prominently cited in historical records, its preparation would have been accessible through established synthetic organic chemistry reactions. Key among these is the Knoevenagel condensation , a classic carbon-carbon bond-forming reaction.
References in the chemical literature point to early work on related compounds. For instance, publications by Shoppee in 1938 and Galat in 1946, while not focused on the initial discovery of DMACA, provide context to the synthesis and characterization of similar molecules, indicating that the fundamental chemistry was well within the grasp of chemists of that era.[1] The widespread adoption of the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, provided a reliable route to a vast array of substituted cinnamic acids, including DMACA.[2][3][4]
Over the decades, the interest in DMACA has evolved from its role as a simple organic building block to a molecule with intriguing photophysical properties. This shift has been driven by the increasing demand for fluorescent probes and matrices in biological and analytical research.
Chemical Properties and Synthesis
This compound, with the IUPAC name 3-[4-(dimethylamino)phenyl]prop-2-enoic acid, is a yellow to beige crystalline powder.[1][2] Its structure features a cinnamic acid backbone with a dimethylamino group at the para position of the phenyl ring.[5] This electron-donating dimethylamino group plays a crucial role in the molecule's electronic and photophysical characteristics.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [6][7] |
| Molecular Weight | 191.23 g/mol | [6][7] |
| CAS Number | 1552-96-1 | [6][7] |
| Melting Point | 227-228 °C (decomposes) | [1][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Synthesis via Knoevenagel Condensation: A Step-by-Step Protocol
The Knoevenagel condensation remains a primary and efficient method for the synthesis of this compound. The reaction involves the condensation of 4-dimethylaminobenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as piperidine or pyridine, followed by decarboxylation.[2][3][8]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-dimethylaminobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as pyridine or a mixture of toluene and a catalytic amount of piperidine.[2] More environmentally friendly, solvent-free methods using benign amines or ammonium salts as catalysts have also been developed.[8]
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]
Causality in Experimental Choices: The use of a slight excess of malonic acid ensures the complete consumption of the aldehyde. The basic catalyst is essential for the deprotonation of malonic acid, forming the nucleophilic enolate that attacks the aldehyde carbonyl. The subsequent dehydration and decarboxylation are driven by the heat supplied during reflux. The choice of a non-polar solvent like toluene with a catalytic amount of a stronger base like piperidine can offer better control and yield in some cases compared to using pyridine as both solvent and catalyst.[2]
Matrix for MALDI Imaging Mass Spectrometry
In recent years, DMACA has emerged as a superior matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry (IMS), particularly for the analysis of lipids. [9]Its strong absorbance at 355 nm, vacuum stability, and ability to form fine crystals make it an excellent choice for high spatial resolution imaging. [9]Studies have shown that DMACA can outperform conventional matrices in terms of signal intensity, signal-to-noise ratio, and the number of annotated lipids. [9]This has significant implications for lipidomics and the spatial mapping of biomolecules in tissues.
Experimental Workflow for MALDI Imaging using DMACA:
-
Tissue Preparation: A thin section of the biological tissue of interest is mounted on a MALDI target plate.
-
Matrix Application: A solution of DMACA in a suitable solvent (e.g., acetonitrile/water with trifluoroacetic acid) is uniformly applied over the tissue section using an automated sprayer or spotter.
-
MALDI-IMS Analysis: The prepared slide is introduced into the MALDI mass spectrometer. A laser is rastered across the tissue surface, desorbing and ionizing analytes from each spot where the matrix has been applied.
-
Data Analysis: The mass spectra from each pixel are collected and used to generate ion-density maps, revealing the spatial distribution of specific lipids throughout the tissue.
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A Technical Guide to the Spectral Properties of 4-(Dimethylamino)cinnamic Acid in Diverse Solvent Environments
Abstract
This technical guide provides a comprehensive examination of the spectral properties of 4-(Dimethylamino)cinnamic acid (DMACA), a donor-acceptor substituted chromophore, with a focus on its solvatochromic behavior. For researchers and professionals in drug development and materials science, understanding how a molecule's environment influences its electronic transitions is paramount. This document details the underlying photophysical principles, provides robust experimental protocols for spectroscopic analysis, and presents a framework for data interpretation. We explore the phenomenon of intramolecular charge transfer (ICT) and the formation of twisted intramolecular charge transfer (TICT) states, which are central to DMACA's environmental sensitivity.[1]
Introduction: The Significance of Solvatochromism
Solvatochromism is the phenomenon where a substance's color, and more broadly its absorption and emission spectra, changes with the polarity of the solvent it is dissolved in.[2][3] This effect arises from the differential solvation of the molecule's electronic ground and excited states.[3] Molecules like this compound (DMACA), which possess both an electron-donating group (the dimethylamino moiety) and an electron-withdrawing group (the cinnamic acid moiety), are excellent candidates for solvatochromic studies.[4]
Upon photoexcitation, these molecules undergo an intramolecular charge transfer (ICT), leading to an excited state that is significantly more polar than the ground state.[1][5] Polar solvents will stabilize this polar excited state more effectively than the less polar ground state, resulting in a lower energy gap and a bathochromic (red) shift in the absorption and emission spectra.[2][3] Conversely, non-polar solvents will have a lesser effect, resulting in a higher energy transition. This sensitivity makes DMACA an excellent probe for investigating the local polarity of microenvironments, such as within biological membranes or drug delivery systems.[2][6]
This guide will walk through the theoretical basis of DMACA's spectral behavior, the practical steps for its measurement, and the analytical methods used to quantify these solvent effects.
Theoretical Framework: Intramolecular Charge Transfer in DMACA
The photophysical behavior of DMACA is dominated by an efficient intramolecular charge transfer process. The molecule consists of a donor part, the N,N-dimethylamino group, and an acceptor part, the cinnamic acid group, connected by a conjugated π-system.
The Ground State vs. The Excited State
In the ground state (S₀), DMACA has a relatively small dipole moment. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This creates a charge-separated excited state (S₁) with a much larger dipole moment.[1][7]
The Twisted Intramolecular Charge Transfer (TICT) State
For DMACA, the story is more complex than a simple ICT state. Studies have shown that DMACA can exhibit dual fluorescence in polar mediums, which is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1] After initial excitation to a delocalized excited state (DE), the dimethylamino group can twist to a conformation perpendicular to the aromatic ring.[1] This 90° twist decouples the p-orbitals of the donor from the acceptor's π-system, leading to a state of maximum charge separation and a very large dipole moment.[1] This TICT state is highly stabilized by polar solvents and is responsible for the anomalous, large Stokes shift observed.
The following diagram illustrates the principle of solvatochromism as it applies to DMACA, showing how solvent polarity affects the energy levels of the ground, delocalized excited (DE), and TICT states.
Caption: Workflow for Solvatochromic Analysis of DMACA.
Detailed Protocol
-
Stock Solution Preparation (e.g., 1 mM):
-
Action: Accurately weigh 19.12 mg of DMACA (MW: 191.23 g/mol ) and dissolve it in a small amount of DMSO. Transfer this to a 100 mL volumetric flask and fill to the mark with DMSO.
-
Causality: A concentrated stock solution in a good solvent (like DMSO) ensures the compound is fully dissolved and allows for the creation of consistent, dilute working solutions across all test solvents, minimizing solubility issues. [2][4]
-
-
Working Solution Preparation (e.g., 10 µM):
-
Action: For each solvent to be tested, pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask. Dilute to the mark with the respective spectroscopic grade solvent.
-
Causality: This dilution creates a final concentration suitable for spectroscopic measurements, ensuring absorbance values are within the linear range of the detector (typically < 1.0 a.u.). Using the same concentration across all solvents allows for direct comparison of spectral properties. [6]
-
-
UV-Visible Spectroscopic Measurement:
-
Action: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range (e.g., 300-500 nm). Use a cuvette filled with the pure solvent as a blank to zero the instrument. Replace the blank with the cuvette containing the DMACA working solution and record the absorption spectrum. Identify the wavelength of maximum absorbance (λmaxabs).
-
Causality: A stable lamp output is critical for reproducible results. [2]Blanking with the pure solvent corrects for any absorbance from the solvent itself or the cuvette, isolating the absorbance of the DMACA solute. [8]
-
-
Fluorescence Spectroscopic Measurement:
-
Action: In the fluorometer, set the excitation wavelength (λex) to the λmaxabs determined in the previous step for that specific solvent. Record the emission spectrum over an appropriate range (e.g., 400-650 nm). Identify the wavelength of maximum emission (λmaxem).
-
Causality: Exciting the molecule at its absorption maximum ensures the most efficient promotion to the excited state, yielding the strongest possible fluorescence signal for sensitive detection.
-
-
Repeat for All Solvents:
-
Action: Repeat steps 2 through 4 for each solvent in your series.
-
Causality: A series of solvents with a wide range of polarities is necessary to observe and quantify the solvatochromic trend. [2]
-
Data Presentation and Analysis
The collected spectral data should be organized to facilitate comparison and analysis.
Quantitative Data Summary
A table summarizing the absorption maxima, emission maxima, and calculated Stokes shifts alongside key solvent polarity parameters is essential for analysis.
| Solvent | Dielectric Constant (ε) | π* (Polarizability) [9][10] | α (H-bond donor) [9][10] | β (H-bond acceptor) [9][10] | λmaxabs (nm) | λmaxem (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | -0.08 | 0.00 | 0.00 | Data | Data | Data |
| Toluene | 2.38 | 0.54 | 0.00 | 0.11 | Data | Data | Data |
| Chloroform | 4.81 | 0.58 | 0.44 | 0.00 | Data | Data | Data |
| Acetone | 20.7 | 0.71 | 0.08 | 0.48 | Data | Data | Data |
| Acetonitrile | 37.5 | 0.75 | 0.19 | 0.40 | Data | Data | Data |
| Ethanol | 24.5 | 0.54 | 0.86 | 0.75 | Data | Data | Data |
| DMSO | 46.7 | 1.00 | 0.00 | 0.76 | Data | Data | Data |
| Water | 80.1 | 1.09 | 1.17 | 0.47 | Data | Data | Data |
| *Note: The spectral data in this table are placeholders. Actual values must be determined experimentally. A clear bathochromic (red) shift is expected in both absorption and emission maxima as solvent polarity increases. | |||||||
| [5] |
Stokes Shift Calculation
The Stokes shift is the difference in energy between the absorption and emission maxima. It is calculated in wavenumbers (cm⁻¹) using the formula: Stokes Shift (Δν) = (1 / λmaxabs) - (1 / λmaxem) * 10⁷ (where λ is in nm)
Lippert-Mataga Analysis
The Lippert-Mataga equation relates the Stokes shift (Δν) to the change in dipole moment between the ground (μg) and excited (μe) states and the orientation polarizability of the solvent (Δf). [7][11] Δν = [2(μe - μg)² / (hca³)] * Δf + constant
where Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], 'a' is the Onsager cavity radius, h is Planck's constant, and c is the speed of light.
A plot of Δν versus Δf should be linear if the solvatochromic effect is primarily due to dipole-dipole interactions. [12][13]The slope of this plot can be used to estimate the change in dipole moment (Δμ = μe - μg), providing a quantitative measure of the charge transfer upon excitation. [7]
Kamlet-Taft Analysis
While the Lippert-Mataga model considers the bulk dielectric properties, the Kamlet-Taft relationship provides a more nuanced view by separating solvent effects into three distinct parameters:
-
π : Dipolarity/Polarizability [14][15] α : Hydrogen-bond donating (HBD) acidity [14][15]* β : Hydrogen-bond accepting (HBA) basicity [14][15] The transition energy (ET) can be correlated with these parameters using a multiparametric equation: ET(ν) = ET0 + s(π*) + a(α) + b(β)
By performing a multiple linear regression, one can determine the relative contribution of each type of solvent-solute interaction to the overall spectral shift. This is particularly insightful for DMACA, where the carbonyl group can act as a hydrogen-bond acceptor and the acidic proton can be a donor.
Conclusion and Applications
The pronounced solvatochromism of this compound, driven by its tendency to form a highly polar TICT state, makes it a powerful molecular probe. [1]By following the rigorous protocols outlined in this guide, researchers can reliably characterize its spectral properties in various environments. The insights gained from such studies are invaluable in:
-
Drug Development: Probing the polarity of binding sites in proteins or characterizing the internal environment of drug delivery vehicles like micelles and liposomes. [2]* Materials Science: Designing and validating materials for optical sensors that can detect changes in environmental polarity, such as the presence of water in organic solvents. [3][4]* Cell Biology: Imaging and mapping polarity gradients within cellular compartments and membranes. [16][17] The combination of robust experimental design and detailed analytical models provides a comprehensive framework for leveraging the unique photophysical properties of DMACA in advanced scientific research.
References
- Bangal, P. (2025). Photophysics of 4-dimethylamino cinnamic acid in different environments. ResearchGate.
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4-(Dimethylamino)cinnamic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Dimethylamino)cinnamic Acid (DMACA)
Abstract
This compound (DMACA) is a derivative of cinnamic acid that has garnered significant interest across multiple scientific disciplines, from materials science to drug development. Its unique molecular architecture, featuring a donor-pi-acceptor (D-π-A) system, gives rise to fascinating photophysical properties, most notably the phenomenon of Twisted Intramolecular Charge Transfer (TICT). Understanding the interplay between its ground-state structure and its dynamic conformational changes in the excited state is paramount for harnessing its full potential. This technical guide provides an in-depth exploration of the molecular structure and conformational landscape of DMACA. We will dissect its fundamental chemical makeup, explore the experimental and computational methodologies used to probe its shape, and explain the critical TICT mechanism that governs its function as a fluorescent probe. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DMACA's structure-property relationships.
Introduction
Overview of Cinnamic Acids in Research and Development
Cinnamic acid and its derivatives are a class of organic compounds naturally found in plants, which form the structural backbone for numerous biologically active molecules.[1] Their versatile framework, consisting of a phenyl ring, an acrylic acid moiety, and various substitutions, has been exploited for a wide range of applications. These include roles as precursors in the synthesis of pharmaceuticals and agrochemicals, and as active agents with demonstrated anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent bioactivity and synthetic tractability of the cinnamic acid scaffold make it a privileged structure in medicinal chemistry and materials science.[4]
Introducing this compound (DMACA): A Molecule of Interest
This compound (DMACA) distinguishes itself through the addition of a potent electron-donating dimethylamino group at the para-position of the phenyl ring. This substitution creates a pronounced D-π-A system, where the dimethylamino group acts as the donor, the conjugated cinnamic backbone serves as the π-bridge, and the carboxylic acid functions as the acceptor. This electronic arrangement is the foundation of its utility as an intramolecular charge transfer (ICT) fluorescent probe and a highly sensitive matrix for advanced mass spectrometry techniques like MALDI Imaging Mass Spectrometry (IMS).[5][6] Its applications extend to peptide synthesis and its use as a versatile chemical building block.[2]
Core Physicochemical Properties
A summary of the fundamental properties of DMACA is presented below, providing a baseline for understanding its behavior in various experimental contexts.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][7][8] |
| Molecular Weight | 191.23 g/mol | [2][7] |
| IUPAC Name | (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | [7][] |
| CAS Number | 1552-96-1 | [7][10] |
| Appearance | Yellow to beige crystalline powder | [2][11] |
| Melting Point | 227-228 °C (decomposes) | [11] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [11][12] |
| Rotatable Bond Count | 3 | [2] |
Elucidation of the Core Molecular Structure
Chemical Composition and Connectivity
DMACA's structure is composed of a cinnamic acid core, which includes a phenyl ring, a propenoic acid group (-CH=CHCOOH), and a key functionalization: a dimethylamino group [-N(CH₃)₂] substituted at the para (4-position) of the phenyl ring.[2] The IUPAC name, (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, precisely describes this arrangement.[7][]
Stereochemistry: The Predominance of the trans Isomer
The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the existence of cis and trans (or Z and E) isomers. The trans isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the thermodynamically more stable and predominant form due to reduced steric hindrance.[4] The InChI identifier for this stable form specifies the trans configuration (/b8-5+).
Spectroscopic Characterization
Standard spectroscopic techniques confirm the molecular structure of DMACA.
-
¹H NMR: Proton NMR spectra typically show characteristic signals for the aromatic protons, the vinylic protons of the double bond (with a large coupling constant indicative of the trans configuration), and a singlet for the six equivalent protons of the two methyl groups on the nitrogen atom.[7][13]
-
¹³C NMR: Carbon NMR spectra corroborate the structure with signals corresponding to the carboxyl carbon, the carbons of the double bond, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methyl carbons of the dimethylamino group.[7][14]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=C stretches from the alkene and aromatic ring, and C-N stretches.[7]
Conformational Analysis: From Ground State to Excited State Dynamics
The biological activity and photophysical properties of DMACA are not defined by its static structure alone, but by its ability to adopt different spatial arrangements, or conformations. This is primarily governed by rotation around its three single bonds.[2]
Defining Conformational Freedom: Key Rotatable Bonds
The conformational flexibility of DMACA arises from rotation around three key sigma (σ) bonds:
-
C(aryl)—C(alkenyl): Rotation around this bond determines the orientation of the phenyl ring relative to the acrylic acid side chain.
-
C(alkenyl)—C(carboxyl): This rotation defines the orientation of the carboxylic acid group.
-
C(aryl)—N(dimethylamino): Rotation here controls the alignment of the nitrogen lone pair with the π-system of the aromatic ring, which is crucial for its electron-donating ability.
The Ground State Conformation: A Balance of Conjugation and Sterics
In the ground state, DMACA seeks a low-energy conformation that maximizes π-electron delocalization across the entire molecule while minimizing steric clashes. This generally favors a relatively planar arrangement. The two primary methods for investigating this are X-ray diffraction for the solid state and computational modeling for the gas phase or solvated state.
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in a crystalline solid.[15][16] It provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the preferred solid-state conformation.
Protocol 1: Single-Crystal X-ray Diffraction
-
Objective: To determine the precise solid-state molecular structure and conformation of DMACA.
-
Causality: This technique is chosen because it provides direct, high-resolution spatial information about the molecule's atoms, which is the gold standard for structural elucidation.[15]
-
Methodology:
-
Crystallization (The Rate-Limiting Step):
-
Dissolve high-purity DMACA powder in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to near-saturation.[11]
-
Employ a slow evaporation technique at a stable temperature. The rationale is to bring the solution to a state of limited supersaturation slowly, allowing for the orderly arrangement of molecules into a single crystal lattice rather than rapid precipitation as an amorphous powder.[15]
-
Alternative methods include vapor diffusion or slow cooling.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, single crystal (typically >0.1 mm) with no visible cracks or imperfections.[16]
-
Mount the crystal on a goniometer head for analysis.
-
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Irradiate the crystal with a monochromatic beam of X-rays while rotating it. The crystal lattice diffracts the X-rays into a specific pattern of reflections.[16]
-
A detector records the position and intensity of these diffracted beams.
-
-
Structure Solution and Refinement:
-
Process the reflection data to determine the unit cell dimensions and space group.
-
Use computational methods (e.g., direct methods or Patterson methods) to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.
-
-
When single crystals are unavailable or to understand the molecule's behavior in isolation or solution, computational chemistry is an invaluable tool. DFT is a robust method for predicting molecular structures and energies.[17] A potential energy surface (PES) scan can be performed to map the energetic landscape of a specific conformational change, such as rotation around a bond.
Workflow for Computational Conformational Analysis
Caption: Workflow for determining the ground-state conformation of DMACA using DFT.
Protocol 2: Computational Conformational Analysis via DFT
-
Objective: To identify the lowest-energy ground-state conformer and determine the energy barriers to rotation around key bonds.
-
Causality: This in silico approach allows for systematic exploration of the entire conformational space, which is often impossible experimentally, and provides quantitative energy data for different conformers.[17][18]
-
Methodology:
-
Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.
-
Model Building: Construct the initial 3D structure of trans-DMACA.
-
Level of Theory Selection: Choose a suitable level of theory. B3LYP with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, balancing accuracy and computational cost.[17][19]
-
Initial Optimization: Perform a full geometry optimization to find the nearest energy minimum.
-
Potential Energy Surface (PES) Scan:
-
Select a dihedral angle of interest (e.g., C-C-N-C for the dimethylamino group rotation).
-
Perform a "relaxed" PES scan. This involves fixing the chosen dihedral angle at set intervals (e.g., every 15 degrees from 0 to 360) while allowing all other geometric parameters to relax to their minimum energy for that constraint.[17]
-
-
Analysis:
-
Plot the calculated relative energy against the dihedral angle.
-
The lowest point on the curve represents the most stable conformation (the global minimum). The peaks represent the transition states, and their height relative to the minima gives the rotational energy barrier.
-
-
Validation: Perform a frequency calculation on the identified global minimum structure. The absence of imaginary frequencies confirms it is a true energy minimum.[17]
-
The Excited State Conformation: The Twisted Intramolecular Charge Transfer (TICT) Phenomenon
The most compelling aspect of DMACA's conformational behavior occurs upon photoexcitation. It can form a highly polar, non-emissive (or weakly emissive) excited state known as the TICT state.
Upon absorbing a photon, DMACA is promoted to a Franck-Condon excited state, which largely retains the planar ground-state geometry. This is often referred to as the Local an Excited (LE) state. In polar solvents, this LE state can undergo a conformational change: the dimethylamino group twists, typically towards a 90° angle relative to the phenyl ring.[20] This twisting decouples the nitrogen's lone pair from the aromatic π-system, leading to full charge separation. The resulting TICT state is highly stabilized by the polar solvent but has poor orbital overlap for radiative decay (fluorescence), making it "dark" or weakly fluorescent at a different wavelength.
The Twisted Intramembrane Charge Transfer (TICT) Model
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A Comprehensive Health and Safety Guide to 4-(Dimethylamino)cinnamic Acid for Laboratory Professionals
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Emergency Management of 4-(Dimethylamino)cinnamic Acid.
Introduction
This compound, a derivative of cinnamic acid, is a chemical compound with growing interest in various research and development sectors. Its applications are found in the synthesis of pharmaceuticals, as a building block for agrochemicals and dyes, and in the development of fluorescent probes and sensors due to its interesting optical properties.[1] As its use becomes more widespread in laboratory settings, a thorough understanding of its health and safety profile is paramount for the protection of personnel and the prevention of incidents.
This technical guide provides a comprehensive overview of the health and safety information for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, moving beyond basic safety data sheet (SDS) information to offer deeper insights into its hazard profile and best practices for risk mitigation.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential to cause irritation.
GHS Classification:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2]
Hazard Statements:
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system.[1][2] While comprehensive toxicological data is not extensively available, the existing classifications necessitate stringent adherence to safety protocols to minimize exposure and prevent adverse health effects.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Safety Implication |
| Appearance | Yellow to beige crystalline powder[1][5] | As a powder, it poses an inhalation risk. |
| Molecular Formula | C₁₁H₁₃NO₂[1][2] | |
| Molecular Weight | 191.23 g/mol [2][4] | |
| Melting Point | 227-228 °C (decomposes)[4][5][6] | Stable at room temperature, but decomposition at high temperatures may release hazardous byproducts. |
| Solubility | Sparingly soluble in water.[1] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] | Knowledge of solubility is crucial for preparing solutions and for cleaning up spills. |
| Stability | Stable under normal temperatures and pressures.[1] | Can be stored safely under recommended conditions. |
Safe Handling and Engineering Controls
Given its irritant nature, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls
The primary goal of engineering controls is to minimize exposure at the source.
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area.[1][7] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is strongly recommended.
-
Enclosure: For larger scale operations or when repeated handling is necessary, the use of glove boxes or other enclosed systems should be considered to provide a physical barrier between the operator and the chemical.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Laboratories should develop and implement detailed SOPs for the handling of this compound. These SOPs should cover all aspects of its use, from receipt to disposal.
-
Training: All personnel who will be handling this compound must receive documented training on its hazards, safe handling procedures, and emergency protocols.
-
Hygiene Practices: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[4][7] Contaminated clothing should be removed and washed before reuse.[7][8]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4][7]
Caption: A decision-making flowchart for first aid response to exposure.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. [8]* Containment and Cleanup: For small spills, sweep up the solid material, taking care to minimize dust generation, and place it in a suitable container for disposal. [8]Avoid creating dust clouds.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [8]Consult with your institution's environmental health and safety (EHS) department for specific disposal guidance. Do not mix with other waste.
Toxicological Information
While specific, in-depth toxicological studies on this compound are not widely available in the public domain, its GHS classification as an irritant is based on available data and/or structural similarities to other compounds. The toxicological properties have not been fully investigated. [7][8]Therefore, it is prudent to handle this chemical with the assumption that it may have other, as-yet-unidentified hazardous properties.
Conclusion
This compound is a valuable compound in scientific research and development. However, its potential to cause skin, eye, and respiratory irritation necessitates a proactive and informed approach to safety. By implementing robust engineering controls, adhering to safe work practices, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this chemical with a high degree of safety and confidence. This guide serves as a foundational resource to foster a strong safety culture in the laboratory.
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A Senior Application Scientist's Guide to 4-(Dimethylamino)cinnamic Acid: Commercial Sourcing and Purity Verification for Research and Development
Introduction: The Role of 4-(Dimethylamino)cinnamic Acid in Modern Science
This compound (DMACA), identified by its CAS Number 1552-96-1, is an intriguing molecule that has carved a niche in various scientific disciplines.[1][2] Structurally, it is a derivative of cinnamic acid featuring a dimethylamino group at the para position of the phenyl ring, a modification that imparts unique photophysical properties and makes it a valuable synthetic building block.[3] Its applications are diverse, ranging from being a fundamental reagent in peptide synthesis to serving as a precursor in the development of advanced materials like fluorescent probes, dyes, and organic light-emitting diodes (OLEDs).[4] In the pharmaceutical and drug development sectors, DMACA and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic activities.[3][4]
Given its integral role in these sensitive applications, the purity of this compound is not a trivial detail; it is a critical parameter that can dictate the success, reproducibility, and validity of an entire research endeavor. The presence of even minor impurities—be they starting materials, reaction by-products, or geometric isomers—can lead to ambiguous results, failed syntheses, or incorrect biological interpretations. This guide provides an in-depth technical overview of the commercial landscape for DMACA and equips researchers with the necessary knowledge and protocols to independently verify its purity, ensuring the integrity of their work.
Part 1: Navigating the Commercial Landscape for DMACA
Sourcing high-quality reagents is the foundational first step of any successful experiment. This compound is readily available from a multitude of chemical suppliers, each offering various grades and purities. The choice of supplier often depends on the scale of the research, the required purity level, and documentation needs (e.g., for GLP or GMP applications).
Key Commercial Suppliers and Purity Grades
The market offers DMACA in purities typically ranging from 95% to over 99%. While a 95% grade might suffice for preliminary synthetic explorations, high-purity grades (≥98% or 99%) are essential for quantitative biological assays, analytical standard preparation, and late-stage drug development to minimize confounding variables.[2][5][6][7]
Below is a comparative table of prominent suppliers. It is crucial for researchers to consult the most current product pages and Certificates of Analysis for lot-specific data.
| Supplier | Product Name/Synonym(s) | Advertised Purity | CAS Number | Typical Availability |
| Sigma-Aldrich (Merck) | This compound | 99% | 1552-96-1 | Grams to Kilograms[8] |
| ChemShuttle | This compound | 95% | 1552-96-1 | Grams[2] |
| ChemFaces | This compound | 98.0% | 1552-96-1 | Milligrams[5] |
| Santa Cruz Biotechnology | This compound | >98% (Typical) | 1552-96-1 | Grams[9] |
| Georganics | This compound | High Purity | 1552-96-1 | Milligrams to Kilograms[10] |
| BioCrick | This compound | >98% | 1552-96-1 | Milligrams to Grams[7] |
| Oakwood Chemical | This compound | Not Specified | 1552-96-1 | Grams to Kilograms[11] |
Part 2: A Practical Guide to Purity Verification
While suppliers provide a Certificate of Analysis (CoA), it is a hallmark of good scientific practice to independently verify the purity and identity of critical reagents, especially before commencing large-scale or resource-intensive experiments. The CoA reflects the quality at the time of the supplier's testing, but independent verification confirms the material's integrity upon receipt and after storage.
Potential Impurities: What to Look For
The most common synthesis route to DMACA is the Knoevenagel condensation of 4-dimethylaminobenzaldehyde with malonic acid.[4] Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 4-dimethylaminobenzaldehyde or malonic acid.
-
Geometric Isomers: The desired trans isomer is thermodynamically more stable, but trace amounts of the cis isomer can be present.
-
Residual Solvents: Solvents used during reaction or purification, such as ethanol from recrystallization, are common.[1][12]
Self-Validating Analytical Protocols
The following protocols provide a robust framework for a comprehensive purity assessment of DMACA.
HPLC is the definitive technique for quantifying the purity of non-volatile organic compounds like DMACA. The principle is to separate the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of DMACA in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 365 nm (DMACA has a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated using the area percent method. The area of the main DMACA peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Causality Behind Choices: A C18 column is chosen for its versatility with moderately polar compounds. The acidic TFA in the mobile phase ensures the carboxylic acid group of DMACA is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable run time.
Caption: Workflow for HPLC purity analysis of DMACA.
While HPLC provides quantitative purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical identity of the compound. For DMACA, ¹H NMR is particularly informative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of DMACA in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Dimethylamino Protons: A singlet around 3.0 ppm integrating to 6 protons.
-
Vinyl Protons: Two doublets between 6.2-7.8 ppm. The large coupling constant (J ≈ 15-16 Hz) is diagnostic of the desired trans configuration.[13]
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.7-7.6 ppm), characteristic of a para-substituted benzene ring, each integrating to 2 protons.
-
Carboxylic Acid Proton: A broad singlet, often downfield (>12 ppm), which may be exchangeable with water in the solvent.
-
Impurities: Look for small, unassignable peaks. The presence of a sharp singlet around 9.8 ppm could indicate residual 4-dimethylaminobenzaldehyde.
-
Causality Behind Choices: DMSO-d₆ is an excellent solvent for DMACA and its acidic proton, which is often clearly visible. A high-field spectrometer (≥400 MHz) provides the necessary resolution to separate the aromatic and vinyl proton signals clearly.
Caption: Workflow for NMR structural verification of DMACA.
-
Mass Spectrometry (MS): Typically performed as LC-MS, this technique confirms the molecular weight (191.23 g/mol ).[1][2] Expect to see the [M+H]⁺ ion at m/z 192.2 or the [M-H]⁻ ion at m/z 190.2.
-
Melting Point: The literature value for DMACA is 227-228 °C, with decomposition.[1][12][14] A pure sample should have a sharp melting point close to this range. Impurities will typically cause melting to occur over a broader and lower temperature range.
Conclusion: Ensuring Experimental Integrity
For researchers and drug development professionals, the maxim "know your molecule" is paramount. This compound is a versatile and powerful reagent, but its utility is directly tied to its purity. While reputable suppliers provide a strong starting point, an orthogonal, in-house verification of purity and identity is a critical, self-validating step. By employing standard analytical techniques like HPLC and NMR, scientists can gain full confidence in their starting material, thereby ensuring the reliability, reproducibility, and ultimate success of their scientific outcomes. The investment in this initial quality control is an investment in the integrity of the data that follows.
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A Senior Application Scientist's Guide to 4-(Dimethylamino)cinnamic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(Dimethylamino)cinnamic acid (DMACA) emerges as a particularly valuable and versatile scaffold.[1][2] Its structure, featuring a cinnamic acid backbone with a powerful electron-donating dimethylamino group at the para-position of the aromatic ring, bestows upon it a unique combination of reactivity and functionality.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of DMACA's core properties, synthesis, and its application as a pivotal precursor in the synthesis of pharmaceuticals, functional materials, and advanced chemical probes.[1][2]
The inherent functionalities of DMACA—the carboxylic acid, the activated aromatic ring, and the α,β-unsaturated system—offer multiple handles for chemical modification.[3] This allows for its seamless integration into a wide array of synthetic strategies, from peptide synthesis to the construction of sophisticated heterocyclic systems.[4] Furthermore, the intramolecular charge transfer (ICT) characteristics endowed by the dimethylamino group give rise to interesting photophysical properties, positioning DMACA and its derivatives as essential components in the development of fluorescent probes and optoelectronic materials.[2][5][6]
Part 1: Core Characteristics of this compound
A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. DMACA is typically a yellow to beige crystalline powder. Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1552-96-1 | [7] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][7] |
| Molecular Weight | 191.23 g/mol | [1][7] |
| Melting Point | 227-228 °C (decomposes) | [8] |
| Appearance | Yellow to beige crystalline powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1][7] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Part 2: Synthesis of the Building Block: The Knoevenagel Condensation
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[2][9] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this case, 4-(dimethylamino)benzaldehyde is reacted with malonic acid.
The causality behind this choice of reagents is clear: 4-(dimethylamino)benzaldehyde provides the core aromatic and amino functionalities, while malonic acid serves as the two-carbon donor for the acrylic acid moiety. The reaction typically proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the desired α,β-unsaturated carboxylic acid.
Caption: Workflow for the synthesis of DMACA via Knoevenagel condensation.
Detailed Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical principles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(dimethylamino)benzaldehyde (1.0 equiv.), malonic acid (1.1 equiv.), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05 equiv.) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The acidic conditions neutralize the pyridine and protonate the carboxylic acid, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water to remove any remaining impurities. The crude product can be further purified by recrystallization from ethanol to yield pure this compound.
Part 3: Core Reactivity and Synthetic Transformations
The true power of DMACA as a building block lies in its trifunctional nature, allowing for selective transformations at the carboxylic acid, the alkene, or the aromatic ring.
Reactions of the Carboxylic Acid Group: Gateway to Amides and Esters
The carboxylic acid moiety is a primary site for derivatization, most commonly through esterification and amidation. These reactions are fundamental in drug development, as they allow for the modulation of a molecule's physicochemical properties, such as solubility, stability, and bioavailability.[10][11][12]
Causality of Activation: Direct reaction of a carboxylic acid with an alcohol or amine is generally slow and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the central principle behind the use of coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., BOP).[10][11][13]
Caption: General mechanism for carboxylic acid activation and coupling.
Steglich Esterification: The Steglich esterification is a mild and highly efficient method for forming esters, particularly valuable for substrates that are sensitive to acidic conditions (like those in Fischer esterification).[13][14] It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[13][14]
-
Role of DMAP (Causality): While the carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, this intermediate can be prone to rearrangement. DMAP acts as a superior acyl transfer catalyst. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol nucleophile, leading to higher yields and cleaner reactions.[10]
Detailed Protocol: Steglich Esterification of DMACA using EDC
This "greener" protocol utilizes the water-soluble EDC, which simplifies purification as the urea byproduct is also water-soluble.[13]
-
Reaction Setup: In a round-bottom flask, combine DMACA (1.2 equiv.), DMAP (3.0 equiv.), and EDC (1.5 equiv.).
-
Solvent and Reactant Addition: Add acetonitrile as the solvent, followed by the desired alcohol (1.0 equiv.).
-
Reaction Conditions: For primary alcohols, the reaction can be gently heated to 40-45 °C and is often complete within an hour.[13] For more sterically hindered secondary alcohols, stirring at room temperature for up to 24 hours may be necessary.[13]
-
Monitoring: Track the disappearance of the limiting reagent (the alcohol) by TLC.
-
Workup and Purification: Upon completion, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The aqueous layer will remove the EDC byproduct and excess DMAP. The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by column chromatography if needed.
Amide Coupling: The synthesis of amides from DMACA follows a similar activation principle. A variety of modern coupling reagents can be employed, such as Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (BOP) or EDC in combination with an additive like Hydroxybenzotriazole (HOBt).[11] The choice of reagent often depends on the scale of the reaction, the nature of the amine, and the need to suppress side reactions like racemization in chiral substrates.
Reactions of the Alkene Group: [2+2] Photocycloaddition
The conjugated double bond in DMACA is susceptible to addition reactions. A particularly noteworthy transformation is the photochemical [2+2] cycloaddition.[15][16] When exposed to UV light, two molecules of a cinnamic acid derivative can dimerize to form a cyclobutane ring, yielding products known as truxillic or truxinic acids.[15][16]
Causality of Photochemistry: In the ground state, a concerted [2+2] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules. However, upon photochemical excitation, an electron is promoted to an antibonding orbital, reversing the orbital symmetry requirements and allowing the reaction to proceed.[16]
Caption: Schematic of the [2+2] photocycloaddition of DMACA.
This reaction is a powerful tool for generating complex, rigid cyclobutane scaffolds. However, a significant challenge in solution-phase photochemistry is controlling the stereochemistry, which often leads to a mixture of isomers.[15] Recent advances have shown that conducting these reactions in the solid state or using covalent templates can direct the alignment of the reacting molecules, providing excellent regio- and diastereocontrol.[15]
The Role of the Dimethylamino Group: Electronic Effects and Fluorescence
The para-dimethylamino group is not merely a passive substituent; it profoundly influences the molecule's properties.
-
Electronic Effects: As a strong electron-donating group, it increases the electron density of the entire π-system, including the aromatic ring and the double bond. This activation makes the aromatic ring more susceptible to electrophilic substitution and influences the reactivity of the alkene.
-
Fluorescence and ICT: The donor-π-acceptor structure of DMACA gives rise to its most notable photophysical property: fluorescence based on an Intramolecular Charge Transfer (ICT) mechanism.[5][6][17] Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group (donor) to the electron-withdrawing acrylic acid portion (acceptor). This excited state is highly sensitive to the local environment, such as solvent polarity and viscosity. This property makes DMACA an excellent fluorogenic scaffold for creating chemical sensors and biological probes.[1][5][6] For example, DMACA has been used to study binding interactions with bovine serum albumin and to image cell-wall-bound proanthocyanidins in plant tissues.[5][6]
Part 4: Applications in Drug Discovery and Materials Science
The synthetic versatility of DMACA makes it a valuable starting point for creating diverse molecular libraries for screening and development.
-
Drug Development: Cinnamic acid derivatives are a well-established class of biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[10][13][18][19] DMACA serves as a key precursor for synthesizing novel derivatives with enhanced potency and tailored pharmacokinetic profiles.[2][3] For instance, derivatives have been designed as antineuroinflammatory agents for potential use in treating Alzheimer's disease and as novel antimicrobials to combat ESKAPE pathogens.[3][11]
-
Materials Science: The unique photophysical characteristics of the DMACA scaffold have led to its investigation in materials science.[2] Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where efficient charge transfer and light emission are critical.[2]
Conclusion
This compound is far more than a simple organic acid. It is a strategically designed building block that offers chemists a trifecta of reactive sites, enabling a multitude of synthetic transformations. Its robust synthesis, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool in the modern synthetic chemist's arsenal. From the development of life-saving pharmaceuticals to the creation of next-generation organic materials, the applications of DMACA are both broad and impactful. As research continues to push the boundaries of molecular design, the utility of this versatile scaffold is poised to expand even further.
References
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- Frontiers in Plant Science. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
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- MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- ResearchGate. Photophysics of 4-dimethylamino cinnamic acid in different environments.
- National Institutes of Health. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies.
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Methodological & Application
Unveiling Molecular Interactions: A Guide to Studying Protein-Ligand Binding Using 4-(Dimethylamino)cinnamic Acid
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-ligand binding is paramount. The affinity, specificity, and kinetics of these interactions govern biological processes and form the bedrock of modern pharmacology. This document provides a detailed guide to utilizing 4-(Dimethylamino)cinnamic acid (DMACA), a versatile fluorescent probe, for the robust characterization of protein-ligand binding events. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis, empowering you to confidently integrate this powerful tool into your research workflow.
The Advantage of DMACA: A Fluorescent Reporter of Molecular Recognition
This compound is a member of the cinnamic acid family of compounds, which are recognized for their diverse biological activities.[1][2] What makes DMACA particularly valuable for binding studies is its environmentally sensitive fluorescence. This property stems from its molecular structure, which facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[3] The efficiency of this charge transfer, and consequently the fluorescence emission characteristics (intensity and wavelength), is highly dependent on the polarity of the surrounding environment.
When free in a polar aqueous buffer, DMACA's fluorescence is typically low. However, upon binding to a hydrophobic pocket on a protein, it is shielded from the polar solvent. This change in the microenvironment leads to a significant enhancement of its fluorescence quantum yield and often a blue shift in its emission spectrum.[4] This "light-up" property upon binding makes DMACA an excellent extrinsic fluorescent probe for monitoring protein-ligand interactions directly.[5]
Alternatively, DMACA can act as a quencher of intrinsic protein fluorescence. Many proteins contain tryptophan residues, which are naturally fluorescent. If DMACA binds in proximity to a tryptophan residue within the protein's binding site, it can quench the tryptophan's fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[6][7][8] The extent of this quenching is proportional to the amount of bound DMACA, providing an indirect but powerful method to quantify binding affinity.
Core Principles: From Fluorescence Change to Binding Affinity
The fundamental principle behind using DMACA in binding assays is the direct correlation between the change in fluorescence and the concentration of the protein-ligand complex. By systematically titrating one binding partner into a solution of the other and measuring the corresponding fluorescence signal, a binding isotherm can be generated. This curve allows for the determination of the equilibrium dissociation constant (Kd), a key parameter that quantifies the affinity of the ligand for the protein.[9] A lower Kd value signifies a higher binding affinity.
Two primary experimental approaches are employed:
-
Direct Titration Assay: This method is used when the fluorescence of DMACA itself changes upon binding to the protein. The protein is titrated into a solution of DMACA (or vice versa), and the increase in DMACA's fluorescence is measured. This approach is straightforward and provides a direct measure of the binding affinity.
-
Competitive Binding Assay: This assay is invaluable for studying the binding of non-fluorescent ligands. In this setup, a known concentration of the protein and DMACA (acting as the fluorescent probe) are pre-incubated to form a fluorescent complex. The non-fluorescent "competitor" ligand is then titrated into this solution. As the competitor binds to the protein, it displaces DMACA, leading to a decrease in the fluorescence signal. This allows for the determination of the competitor's binding affinity (expressed as the inhibition constant, Ki).[10]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for performing direct titration and competitive binding assays using DMACA.
Materials and Reagents
-
This compound (DMACA): High purity powder.
-
Protein of Interest: Purified and of known concentration.
-
Non-fluorescent Ligand (for competitive assay): Of known concentration.
-
Assay Buffer: A buffer system appropriate for the stability and activity of the protein of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl). The buffer should be filtered and degassed.
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or ethanol for preparing the DMACA stock solution.
-
Spectrofluorometer: Equipped with temperature control and the ability to measure fluorescence intensity at specific excitation and emission wavelengths.
-
Quartz Cuvettes or Microplates: Appropriate for the spectrofluorometer being used.
Preparation of Stock Solutions
-
DMACA Stock Solution: Prepare a high-concentration stock solution of DMACA (e.g., 1-10 mM) in 100% DMSO or ethanol.[11] Store this stock solution at -20°C, protected from light.
-
Expert Insight: The use of an organic solvent is necessary due to the limited aqueous solubility of DMACA. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting protein structure and function.
-
-
Protein Stock Solution: Prepare a concentrated stock solution of your protein in the chosen assay buffer. Determine the accurate concentration using a reliable method (e.g., BCA assay, UV-Vis spectroscopy). Store the protein stock under conditions that ensure its stability.
-
Ligand Stock Solution (for competitive assay): Prepare a high-concentration stock solution of the non-fluorescent ligand in a suitable solvent (preferably the assay buffer, or DMSO if necessary).
Protocol 1: Direct Titration Assay to Determine Kd
This protocol assumes that the fluorescence of DMACA increases upon binding to the protein of interest.
Step-by-Step Methodology:
-
Determine Optimal Wavelengths:
-
Prepare two samples: one with a low concentration of DMACA in the assay buffer and another with the same concentration of DMACA plus a saturating concentration of your protein.
-
Record the excitation and emission spectra for both samples.
-
Identify the excitation wavelength that gives the maximum emission and the emission wavelength where the largest difference in fluorescence intensity between the free and bound DMACA is observed. These will be your experimental wavelengths.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes or wells of a microplate, prepare serial dilutions of your protein stock solution in the assay buffer. The final concentrations should span a range from approximately 0.1 to 10 times the expected Kd.[10]
-
To each tube or well, add a fixed final concentration of DMACA. A good starting point is a concentration that is well below the expected Kd to ensure that the concentration of free DMACA remains relatively constant throughout the titration.
-
Include a control sample containing only DMACA in the assay buffer (no protein).
-
-
Incubation and Measurement:
-
Incubate the samples at a constant temperature for a sufficient time to allow the binding to reach equilibrium. The required incubation time will depend on the kinetics of the interaction and should be determined empirically.
-
Measure the fluorescence intensity of each sample at the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the DMACA-only control from all readings to correct for background fluorescence.
-
If necessary, correct for the inner filter effect, which can occur if the protein or ligand absorbs light at the excitation or emission wavelengths.[6][7]
-
Calculate the change in fluorescence (ΔF) for each protein concentration (F_observed - F_free_DMACA).
-
Plot ΔF as a function of the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Data Presentation:
| [Protein] (µM) | Fluorescence Intensity (a.u.) | ΔF (a.u.) |
| 0 | 150 | 0 |
| 0.5 | 300 | 150 |
| 1 | 450 | 300 |
| 2 | 650 | 500 |
| 5 | 950 | 800 |
| 10 | 1200 | 1050 |
| 20 | 1350 | 1200 |
| 50 | 1450 | 1300 |
| 100 | 1480 | 1330 |
Protocol 2: Competitive Binding Assay to Determine Ki
This protocol is for determining the binding affinity of a non-fluorescent ligand that competes with DMACA for the same binding site on the protein.
Step-by-Step Methodology:
-
Prerequisite: The dissociation constant (Kd) of the protein-DMACA interaction must be determined first using the direct titration protocol.
-
Assay Setup:
-
Prepare a solution containing a fixed concentration of the protein and a fixed concentration of DMACA in the assay buffer. The protein concentration should be chosen to be around the Kd of the protein-DMACA interaction to ensure a significant portion of the DMACA is bound, providing a strong initial fluorescence signal.
-
In a series of microcentrifuge tubes or microplate wells, prepare serial dilutions of the non-fluorescent competitor ligand.
-
Add the competitor dilutions to the pre-formed protein-DMACA complex.
-
Include control samples: one with only the protein-DMACA complex (no competitor) for the maximum fluorescence signal, and one with only DMACA (no protein or competitor) for the background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the samples at a constant temperature to allow the binding to reach a new equilibrium.
-
Measure the fluorescence intensity of each sample at the same wavelengths used for the direct titration.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound DMACA.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the fluorescent ligand (DMACA).
-
Kd is the dissociation constant of the fluorescent ligand (DMACA) and the protein.
-
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is crucial to incorporate self-validating steps into your experimental design:
-
Confirm 1:1 Stoichiometry: The data analysis models provided assume a 1:1 binding stoichiometry. This can be experimentally verified using methods like Job's plot or by analyzing the binding isotherm under tight binding conditions.[7]
-
Control for Non-Specific Binding: At high concentrations, ligands may exhibit non-specific binding. This can be assessed by including a control protein that is not expected to bind the ligand.
-
Varying Concentrations: Perform the direct titration experiment by titrating the protein into DMACA and vice versa to ensure the results are consistent.[7]
-
Orthogonal Methods: Whenever possible, validate your findings with an independent biophysical technique, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
By adhering to these rigorous experimental practices and understanding the underlying principles, you can confidently employ this compound as a powerful tool to elucidate the intricacies of protein-ligand interactions, accelerating your research and development efforts.
References
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- Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
- Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed, 33654778. [Link]
- Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide.
- Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]
- Sartorius. Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. [Link]
- Andrushchenko, V. V., Vogel, H. J., & Prenner, E. J. (2007). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. The journal of physical chemistry. B, 111(26), 7531–7535. [Link]
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- Ippel, H., et al. (2019). Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(12), 129443. [Link]
- Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., Pękala, E., & Żesławska, E. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Molecules (Basel, Switzerland), 26(18), 5466. [Link]
- Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
- Carbone, V., et al. (2013). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. PLoS ONE, 8(10), e76837. [Link]
- Ntshanka, P. M., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5466. [Link]
- Seo, M. H., et al. (2021). Simple methods to determine the dissociation constant, Kd. Animal cells and systems, 25(5), 332–337. [Link]
- DOI.
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- Ross, P. D., & Subramanian, S. (1981). Fluorescence techniques in analysis of protein-ligand interactions. Methods in enzymology, 76, 159–201. [Link]
- The Protein Biochemist.
- NIH. Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. [Link]
- Fidabio. Dissociation constant (Kd)
- de Oliveira, G. A., et al. (2019). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Protein and peptide letters, 26(1), 2–9. [Link]
- Taraska, J. W., & Zagotta, W. N. (2010). A fluorescent probe designed for studying protein conformational change. Biophysical journal, 98(7), 1283–1291. [Link]
- ResearchGate.
- ResearchGate. Imaging of Conformational Changes of Proteins with a New Environment-Sensitive Fluorescent Probe Designed for Site-Specific Labeling of Recombinant Proteins in Live Cells. [Link]
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- Napolitano, E., et al. (2014). New fluorescent probes for ligand-binding assays of odorant-binding proteins.
- Allen Cell Explorer.
- The Royal Society of Chemistry.
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Application Notes and Protocols for Labeling Proteins with 4-(Dimethylamino)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Fluorescent Properties of DMACA for Protein Labeling
4-(Dimethylamino)cinnamic acid (DMACA) is a fluorescent molecule that serves as an effective labeling reagent for proteins and other biomolecules.[1] Its utility stems from its reactive carboxylic acid group, which can be activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The resulting DMACA-protein conjugate exhibits fluorescent properties that can be leveraged for detection and quantification in various biological assays.[2] This document provides a detailed protocol for the covalent labeling of proteins with DMACA using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
The underlying principle of this labeling strategy is a two-step process that ensures efficient and specific conjugation.[3] Initially, the carboxyl group of DMACA is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of NHS (or its water-soluble analog, sulfo-NHS) to create a more stable, amine-reactive NHS ester. This activated DMACA is then ready to react with the primary amine groups on the target protein, forming a stable amide linkage. This two-step approach minimizes undesirable side reactions, such as the formation of protein-protein crosslinks.[3]
Core Principles and Experimental Causality
The choice of EDC/NHS chemistry is predicated on its efficiency in aqueous environments and the stability of the resulting amide bond under physiological conditions. The reaction is highly dependent on pH, with distinct optimal ranges for the activation and coupling steps.[4] The activation of DMACA with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carboxyl group, making it more susceptible to carbodiimide activation.[4] Conversely, the subsequent reaction of the DMACA-NHS ester with the primary amines of the protein is favored at a physiological to slightly basic pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[4] Careful control of pH is therefore paramount to maximizing the labeling efficiency.
The molar ratio of DMACA, EDC, and NHS to the protein is another critical parameter that requires optimization. A molar excess of the labeling reagents is typically used to drive the reaction to completion; however, excessive labeling can lead to protein precipitation or loss of biological activity.[5] Therefore, it is recommended to perform initial small-scale experiments to determine the optimal molar ratios for a specific protein.
Materials and Reagents
| Reagent | Recommended Properties |
| Target Protein | Purified protein in an amine-free buffer (e.g., PBS or MES) |
| This compound (DMACA) | Purity >98%[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | High purity, stored desiccated at -20°C[6] |
| N-Hydroxysuccinimide (NHS) or Sulfo-NHS | High purity, stored desiccated at -20°C[6] |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7] |
| Coupling Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 |
| Quenching Solution | 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[4] |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) or Ion-exchange chromatography column |
| Organic Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
Experimental Workflow
Caption: Experimental workflow for labeling proteins with DMACA.
Detailed Step-by-Step Protocol
Part 1: Preparation of Reagents
-
Protein Solution: Prepare the target protein at a concentration of 1-10 mg/mL in Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the activated DMACA.[3] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
DMACA Stock Solution: Prepare a 10 mg/mL stock solution of DMACA in anhydrous DMF or DMSO.
-
EDC and NHS/sulfo-NHS Stock Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. For example, prepare a 10 mg/mL solution of each. EDC is moisture-sensitive and hydrolyzes in aqueous solutions, so it is crucial to use freshly prepared solutions.[4]
Part 2: Two-Step Labeling Reaction
-
Activation of DMACA:
-
Coupling to Protein:
-
Add the activated DMACA solution to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH by adding a small amount of Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., Tris or hydroxylamine).[4]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted DMACA-NHS esters.
-
Part 3: Purification of the DMACA-Protein Conjugate
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate the labeled protein from unreacted DMACA and byproducts.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with Coupling Buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions. The protein conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained longer.
-
-
Ion-Exchange Chromatography (IEX): This method can be used to separate the labeled protein from the unlabeled protein, as the addition of the negatively charged DMACA will alter the protein's isoelectric point.
-
Choose an appropriate IEX resin (anion or cation exchange) based on the protein's pI.
-
Elute the bound proteins using a salt gradient. The DMACA-protein conjugate will elute at a different salt concentration than the unlabeled protein.
-
Part 4: Characterization of the DMACA-Protein Conjugate
Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of DMACA to protein, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DMACA-protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of DMACA (λmax, approximately 390 nm in ethanol).
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of DMACA at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of DMACA.
-
CF is the correction factor (A280 of DMACA / Amax of DMACA). This should be determined experimentally for DMACA in the final buffer.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of conjugated DMACA can be calculated using the Beer-Lambert law:
DMACA Concentration (M) = Amax / εDMACA
Where:
-
εDMACA is the molar extinction coefficient of DMACA at its λmax. This value may need to be determined experimentally in the appropriate buffer.
-
-
The Degree of Labeling (DOL) is the ratio of the molar concentration of DMACA to the molar concentration of the protein:
DOL = [DMACA] / [Protein]
An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific protein and application.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Inactive EDC/NHS (hydrolyzed). | Prepare fresh EDC and NHS solutions immediately before use.[4] |
| Incorrect buffer pH. | Verify the pH of the Activation and Coupling buffers.[4] | |
| Presence of primary amines in the protein buffer. | Buffer exchange the protein into an amine-free buffer (e.g., PBS, MES).[3] | |
| Protein Precipitation/Aggregation | High degree of labeling. | Reduce the molar excess of DMACA in the reaction.[5] |
| Change in protein stability due to pH shift or modification. | Perform the reaction at 4°C. Optimize buffer conditions. | |
| Inconsistent Results | Inconsistent reagent preparation. | Always use freshly prepared EDC and NHS solutions. |
| Variation in reaction time or temperature. | Standardize incubation times and temperatures for all experiments. |
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information.
References
- Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate.
- Optimizing the labeling of proteins. (n.d.). Molecular Devices.
- EDC-NHS coupling not working? (2020, February 26). ResearchGate.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences.
- Degree of Labeling Explanation. (n.d.). Spectra.
- Chowdhury, A., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- Wallace, T. C., & Giusti, M. M. (2010). Evaluation of parameters that affect the 4-dimethylaminocinnamaldehyde assay for flavanols and proanthocyanidins. Journal of Food Science, 75(7), C619–C625. [Link]
- How To Determine Degree of Protein Labeling. (2015, November 10). G-Biosciences.
- Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies.
- Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. (n.d.). ResearchGate.
- Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2014). Analytical Chemistry, 86(3), 1769–1775. [Link]
- UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester... (n.d.). ResearchGate.
- Degree of labeling (DOL) step by step. (n.d.). Abberior Instruments.
- This compound. (n.d.). PubChem.
- Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. (2023). Frontiers in Plant Science, 13. [Link]
- Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. (2023). Frontiers in Plant Science, 13. [Link]
- Protein conjugates purification and characterization. (n.d.). ResearchGate.
- SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. (n.d.). Purdue University Graduate School.
- Protein Purification. (2021, October 7). YouTube.
- Hammond, J. W., Singh, A., Hartman, S. J., & Shankland, S. J. (2020). Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals. Molecular & Cellular Proteomics, 19(11), 1894–1908. [Link]
- Analysis of spectrophotometric methods and their properties. (n.d.). Allied Academies.
- Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (2016). Journal of Controlled Release, 238, 205–215. [Link]
- Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. (2020). Journal of the American Society for Mass Spectrometry, 31(10), 2170–2179. [Link]
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Application Notes and Protocols: Leveraging 4-(Dimethylamino)cinnamic Acid in Advanced Fluorescence Spectroscopy
Introduction: The Unique Photophysics of 4-(Dimethylamino)cinnamic Acid (DMACA)
This compound (DMACA) is a versatile fluorescent probe derived from cinnamic acid.[1][2] Its utility in biophysical and analytical studies stems from a unique electronic structure, characterized by an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group on a conjugated π-system.[1] This architecture makes DMACA a prime example of a molecule exhibiting Intramolecular Charge Transfer (ICT) , a photophysical process that is exquisitely sensitive to the molecule's local environment.[3][4]
Upon absorption of a photon, an electron is promoted from the donor (dimethylamino) to the acceptor (cinnamic acid) moiety, creating an excited state with a significantly larger dipole moment than the ground state.[4] The stability of this charge-separated excited state is highly dependent on the polarity of the surrounding solvent or binding pocket. In polar environments, the excited state is stabilized, resulting in a lower energy gap for fluorescence emission and thus a red-shifted (bathochromic) emission. Conversely, in non-polar or sterically constrained environments, the excited state is less stabilized, leading to a blue-shifted (hypsochromic) emission and often, a significant increase in fluorescence quantum yield.[4][5] This phenomenon, known as solvatochromism , is the cornerstone of DMACA's application as a reporter of molecular environments.[1][6]
This guide provides an in-depth exploration of fluorescence spectroscopy techniques utilizing DMACA, with detailed protocols for researchers in biochemistry, materials science, and drug development.
Caption: Intramolecular Charge Transfer (ICT) process in DMACA.
Application 1: Probing Microenvironment Polarity with Solvatochromism
Expert Insight: The strong solvatochromic shift of DMACA makes it an excellent tool for characterizing the polarity of microenvironments, such as the binding sites of proteins, the interior of micelles, or the composition of solvent mixtures. The emission maximum serves as a direct readout of the local dielectric constant.
Protocol 1: Mapping Environment Polarity Using DMACA
This protocol establishes a calibration curve to correlate DMACA's fluorescence emission with a known solvent polarity scale.
A. Materials and Reagents:
-
This compound (DMACA), 99% purity[7]
-
A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, acetonitrile, water). All solvents should be of spectroscopic grade.
-
Class A volumetric flasks and micropipettes.
B. Instrumentation:
-
Scanning Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
C. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of DMACA in ethanol. DMACA has good solubility in ethanol.
-
Working Solution Preparation: For each solvent to be tested, prepare a working solution of DMACA with a final concentration of 1-10 µM. The goal is to maintain an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Spectra: Record the absorbance spectrum for DMACA in each solvent to determine the optimal excitation wavelength (λ_ex). This is typically the wavelength of maximum absorption in the longest-wavelength band.[1]
-
Fluorescence Spectra Acquisition:
-
Set the spectrofluorometer's excitation wavelength to the λ_ex determined in the previous step.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
Record the fluorescence emission spectrum for DMACA in each solvent, scanning a range from approximately 20 nm above the excitation wavelength to 700 nm.
-
Record the wavelength of maximum fluorescence intensity (λ_em_max) for each solvent.
-
-
Data Analysis:
-
Create a table summarizing the λ_em_max for DMACA in each solvent.
-
Plot the emission maximum (λ_em_max in nm) or Stokes shift against a known solvent polarity scale (e.g., Reichardt's Dye ET(30) values).
-
This plot serves as a calibration curve to estimate the polarity of an unknown environment by measuring the λ_em_max of DMACA within it.
-
Representative Data: Solvatochromic Properties of DMACA
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 33.9 | ~385 | ~450 | ~3800 |
| Acetonitrile | 45.6 | ~390 | ~510 | ~5800 |
| Ethanol | 51.9 | ~390 | ~530 | ~6500 |
| Water | 63.1 | ~395 | ~580 | ~7800 |
| Note: These are representative values. Actual maxima may vary based on instrument and specific solvent purity. |
Application 2: Characterizing Protein-Ligand Interactions
Expert Insight: The study of drug-protein interactions is fundamental in pharmacology and drug development.[8] DMACA serves as a powerful extrinsic fluorescent probe for these studies. When DMACA binds to a hydrophobic pocket on a protein, such as those in serum albumins, it is shielded from the polar aqueous environment. This results in a pronounced blue shift in its emission and an increase in fluorescence intensity, providing a clear signal of the binding event.[8] Furthermore, the binding of DMACA can quench the intrinsic fluorescence of proteins (primarily from tryptophan residues), a phenomenon that can be analyzed to quantify binding affinity and stoichiometry.[8][9]
Protocol 2: Determining Binding Constants via Fluorescence Quenching
This protocol details the use of DMACA to quench the intrinsic tryptophan fluorescence of Bovine Serum Albumin (BSA) to determine binding parameters.
A. Materials and Reagents:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (DMACA)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Class A volumetric flasks and micropipettes
B. Instrumentation:
-
Scanning Spectrofluorometer with temperature control
-
1 cm path length quartz cuvette
C. Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 10 µM stock solution of BSA in the phosphate buffer.
-
Prepare a 1 mM stock solution of DMACA in ethanol and then dilute it in the phosphate buffer to a working stock of 100 µM. Note: Minimize the final concentration of ethanol to avoid perturbing protein structure.
-
-
Fluorescence Titration:
-
Place 2.0 mL of the 10 µM BSA solution into a quartz cuvette.
-
Set the spectrofluorometer to excite at 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 310 nm to 450 nm. The peak should be around 340-350 nm. Record the intensity at the emission maximum (F₀).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the 100 µM DMACA solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum and the intensity at the maximum (F) after each addition. Correct for dilution if necessary.
-
-
Data Analysis (Stern-Volmer Quenching):
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DMACA), [Q] is the concentration of DMACA, and Ksv is the Stern-Volmer quenching constant.
-
Plot F₀ / F versus [Q]. A linear plot indicates a single class of fluorophores and a consistent quenching mechanism. The slope of this line is Ksv.
-
-
Binding Constant Determination:
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithmic equation: log[(F₀ - F) / F] = log(Ka) + n log[Q]
-
Plot log[(F₀ - F) / F] versus log[Q]. The y-intercept gives log(Ka) and the slope gives n.
-
Caption: DMACA partitions from a polar to a non-polar lipid environment.
References
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- Singh, T. S., & Mitra, S. (2011). Interaction of cinnamic acid derivatives with serum albumins: a fluorescence spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 942-948. [Link]
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4- dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. DiVA portal. [Link]
- Bangal, P. (2000). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed. [Link]
- Hof, M., Hutterer, R., & Fidler, V. (1996). Fluorescent probes of membrane surface properties. PubMed. [Link]
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed Central. [Link]
- Klymchenko, A. S. (2023). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. PubMed. [Link]
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. DiVA portal. [Link]
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- Liu, B., & Han, A. (2010). Study on the interaction between cinnamic acid and human serum albumin by fluorescence quenching method.
- Chowdhury, A. R., et al. (2023). Fluorescent spot test (FST) of DMACA fluorescence (excitation λ ex,...).
- He, W. J., Li, Y., & Xue, C. (2010). Studies on the interaction of cinnamic acid with bovine serum albumin. PubMed. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 73778, this compound. [Link]
- Mohd Yusof, N. S., & Abd Karim, N. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Tokyo Institute of Technology. (2024). Progress in Fluorescent Dyes to Better Visualize Lipid Membrane Order in Live Cells. Tokyo Tech News. [Link]
- Li, D., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
- Tang, P., Li, H., & Liu, Y. (2018). Interactions of cinnamaldehyde and its metabolite cinnamic acid with human serum albumin and interference of other food additives. PubMed. [Link]
- Wikipedia.
- Loving, G., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. SciSpace. [Link]
- Hrdlovič, P., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
- Cruz, L., et al. (2023). UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester....
- Mphahlele, D., & Mmonwa, M. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. [Link]
- Wang, X., et al. (2022). Fluorescence Quenching as a Diagnostic Tool for Prediction Reliability Assessment and Anomaly Detection in EEM-Based Water Quality Monitoring. PubMed Central. [Link]
- Ram, N., et al. (2023). 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical.
- Pires, A., et al. (2017). Interaction of cinnamic acid and methyl cinnamate with bovine serum albumin: A thermodynamic approach. PubMed. [Link]
- Zhang, Y., et al. (2011). Fluorescence Recovery Assay for the Detection of Protein–DNA Binding. PubMed Central. [Link]
- Iovinella, R., et al. (2014). New fluorescent probes for ligand-binding assays of odorant-binding proteins. PubMed. [Link]
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Quantifying Protein Hydrophobicity: An Application Guide to the 4-(Dimethylamino)cinnamic Acid (DMACA) Fluorescent Probe Assay
Introduction: The Critical Role of Hydrophobicity in Protein Science and Drug Development
Protein surface hydrophobicity is a paramount physicochemical property that governs a protein's structure, stability, solubility, and its interactions with other molecules. This characteristic arises from the spatial arrangement of hydrophobic amino acid residues on the protein's surface, which are driven to minimize contact with the aqueous environment. In the realm of drug development and protein therapeutics, a thorough understanding and accurate measurement of surface hydrophobicity are indispensable. Unfavorable hydrophobic patches can lead to protein aggregation, reduced stability, and immunogenicity, thereby compromising the efficacy and safety of a biopharmaceutical product. Consequently, robust analytical methods to quantify protein hydrophobicity are crucial for formulation development, quality control, and the overall success of protein-based therapies.
This application note provides a comprehensive guide to the use of 4-(Dimethylamino)cinnamic acid (DMACA) as a fluorescent probe for the sensitive determination of protein surface hydrophobicity. We will delve into the mechanistic underpinnings of the DMACA assay, present a detailed experimental protocol, and offer insights into data interpretation and potential challenges.
The Principle of the DMACA Assay: An Intramolecular Charge Transfer (ICT) Phenomenon
This compound (DMACA) is a fluorescent probe that belongs to the class of molecules exhibiting intramolecular charge transfer (ICT). In a polar environment, such as an aqueous buffer, DMACA exists in a low-fluorescence state. However, when it encounters a non-polar or hydrophobic environment, like the hydrophobic patches on a protein's surface, a conformational change is induced in the DMACA molecule. This change facilitates an intramolecular charge transfer, leading to a significant enhancement in its fluorescence quantum yield.
The intensity of the fluorescence emission is directly proportional to the extent of hydrophobic surface area available for DMACA to bind. This principle allows for the quantitative assessment of protein hydrophobicity by measuring the increase in fluorescence upon the addition of the protein of interest to a solution of DMACA.
Visualizing the Mechanism: DMACA Binding to a Hydrophobic Pocket
The following diagram illustrates the fundamental principle of the DMACA-based protein hydrophobicity assay.
Caption: Binding of DMACA to a protein's hydrophobic region.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized framework for determining protein surface hydrophobicity using DMACA. It is essential to optimize specific parameters, such as protein and DMACA concentrations, for each protein system under investigation.
I. Materials and Reagents
-
This compound (DMACA)
-
Protein of interest
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes and tips
II. Reagent Preparation
-
DMACA Stock Solution (1 mM): Dissolve the appropriate amount of DMACA powder in a suitable organic solvent (e.g., ethanol or DMSO) to prepare a 1 mM stock solution. Store this solution protected from light at 4°C.
-
Protein Stock Solution: Prepare a stock solution of the protein of interest in the chosen buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the protein is fully dissolved and the solution is clear.
-
Working Buffer: Prepare a sufficient quantity of the buffer that will be used for all dilutions and measurements.
III. Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Step-by-step workflow of the DMACA assay.
IV. Detailed Procedure
-
Prepare Protein Dilutions: Create a series of protein dilutions from the stock solution using the working buffer. The final concentrations should typically range from 0.01 to 1.0 mg/mL. Prepare a buffer-only sample to serve as a blank.
-
Prepare DMACA Working Solution: Dilute the 1 mM DMACA stock solution in the working buffer to a final concentration of 10 µM. The optimal final concentration of DMACA may need to be determined empirically but is typically in the low micromolar range.
-
Sample Preparation for Measurement: In a microcentrifuge tube or a 96-well plate, mix equal volumes of each protein dilution (and the buffer blank) with the DMACA working solution. This will result in a final DMACA concentration of 5 µM in each sample.
-
Incubation: Incubate the samples at room temperature for 10-15 minutes, protected from light, to allow the binding equilibrium to be reached.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to a value within the 620-660 nm range.
-
Set the emission wavelength to a value within the 680-700 nm range.
-
Transfer the samples to a quartz cuvette and record the fluorescence intensity. Ensure that the blank (buffer with DMACA) is measured to subtract the background fluorescence.
-
V. Data Analysis
-
Background Correction: Subtract the fluorescence intensity of the blank (buffer with DMACA) from the fluorescence intensity of each protein sample.
-
Plotting the Data: Plot the background-corrected fluorescence intensity as a function of the protein concentration.
-
Determining the Hydrophobicity Index (S₀): The initial slope of the resulting plot is the surface hydrophobicity index (S₀). A steeper slope indicates a higher degree of surface hydrophobicity. Perform a linear regression on the initial, linear portion of the curve to calculate the slope.
Interpreting the Results and Key Considerations
The calculated S₀ value provides a quantitative measure of the protein's surface hydrophobicity under the specific experimental conditions. It is a valuable parameter for:
-
Comparing different protein formulations: Assessing how changes in buffer composition, pH, or excipients affect the protein's surface hydrophobicity.
-
Monitoring protein stability: An increase in S₀ over time can indicate protein unfolding or aggregation, as hydrophobic regions become more exposed.
-
Characterizing protein variants: Comparing the hydrophobicity of different mutants or modified forms of a protein.
Important Considerations:
-
Inner Filter Effect: At high protein or probe concentrations, the absorption of excitation or emission light by the sample can lead to an underestimation of the true fluorescence. It is crucial to work within a concentration range where the fluorescence intensity is linearly proportional to the protein concentration.
-
Light Scattering: Aggregated protein samples can cause light scattering, which may interfere with fluorescence measurements. Centrifuging samples before measurement can help to mitigate this issue.
-
Comparison with Other Probes: While DMACA is a powerful tool, it is often beneficial to use it in conjunction with other hydrophobic probes, such as 8-Anilino-1-naphthalenesulfonic acid (ANS) or 1,6-Diphenyl-1,3,5-hexatriene (DPH), to obtain a more comprehensive understanding of the protein's hydrophobic landscape.
Quantitative Data Summary
The following table provides a summary of typical experimental parameters for the DMACA assay.
| Parameter | Recommended Range/Value | Notes |
| DMACA Stock Concentration | 1 mM in ethanol or DMSO | Prepare fresh and store protected from light. |
| DMACA Working Concentration | 5-20 µM | Optimal concentration should be determined empirically. |
| Protein Concentration Range | 0.01 - 1.0 mg/mL | Ensure a linear relationship between fluorescence and concentration. |
| Excitation Wavelength (λex) | 620 - 660 nm | Scan for the optimal wavelength for the specific protein-DMACA complex. |
| Emission Wavelength (λem) | 680 - 700 nm | Scan for the optimal wavelength for the specific protein-DMACA complex. |
| Incubation Time | 10 - 15 minutes | Allow for binding equilibrium to be reached. |
Conclusion
The this compound (DMACA) fluorescence assay offers a sensitive, rapid, and reliable method for the quantification of protein surface hydrophobicity. By understanding the underlying principles of intramolecular charge transfer and following a well-defined experimental protocol, researchers and drug development professionals can gain valuable insights into the physicochemical properties of their proteins of interest. This information is critical for making informed decisions throughout the drug development pipeline, from candidate selection and formulation development to ensuring the long-term stability and quality of protein-based therapeutics.
References
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- Creative Biostructure. (n.d.). Protein Hydrophobicity Test.
- Jalali, S., et al. (2022). Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. STAR Protocols, 3(4), 101784. [Link]
- Puri, N. K., et al. (1991). Spectrofluorimetric assessment of the surface hydrophobicity of proteins. Biochemical Society Transactions, 19(2), 589-593. [Link]
- University of Colorado Anschutz Medical Campus. (n.d.). Extrinsic Fluorescence.
Application Note: 4-(Dimethylamino)cinnamic Acid as a Sensitive Probe for Micelle Formation
Introduction
Surfactants are amphiphilic molecules that, above a certain concentration in a solution, self-assemble into organized structures known as micelles. This concentration is a critical physicochemical parameter known as the Critical Micelle Concentration (CMC). The determination of the CMC is fundamental in various fields, including drug delivery, material science, and the formulation of consumer products.[1][2][3] Fluorescence spectroscopy offers a highly sensitive and straightforward method for determining the CMC by utilizing fluorescent probes whose photophysical properties are sensitive to the polarity of their microenvironment.[1][4]
This application note details the use of 4-(Dimethylamino)cinnamic acid (DMACA) as a fluorescent probe for the accurate determination of the CMC of various surfactants. DMACA is an excellent candidate for this application due to its unique photophysical properties, specifically its propensity to form a Twisted Intramolecular Charge Transfer (TICT) state.[5][6]
The Principle: Leveraging the TICT State of DMACA
The fluorescence of DMACA is highly sensitive to the local environment's polarity and viscosity. In polar solvents, such as water, the excited DMACA molecule can undergo a conformational change, where the dimethylamino group twists relative to the aromatic ring. This leads to the formation of a highly polar, non-emissive or weakly emissive TICT state, resulting in quenched fluorescence.[5][7]
When micelles form in a surfactant solution, they create a nonpolar, hydrophobic microenvironment. DMACA preferentially partitions into this hydrophobic core.[8][9] Within the confined and less polar environment of the micelle, the rotational motion required to form the TICT state is sterically hindered. This restriction of molecular motion suppresses the non-radiative decay pathway through the TICT state, leading to a significant enhancement in the fluorescence quantum yield.[5][10]
By monitoring the fluorescence intensity of DMACA as a function of surfactant concentration, a distinct inflection point is observed. This point, where a sharp increase in fluorescence occurs, corresponds to the onset of micelle formation and is therefore the Critical Micelle Concentration (CMC).[1][2]
Photophysical Properties of DMACA
The utility of DMACA as a micellar probe is rooted in its distinct spectral characteristics in different environments. The following table summarizes typical photophysical properties.
| Property | In Water (Polar) | In Micellar Core (Nonpolar) | Rationale |
| Fluorescence Quantum Yield | Low | High | Formation of the non-emissive TICT state is favored in polar water, leading to quenching. The nonpolar micellar interior restricts the twisting motion, enhancing fluorescence.[5][7] |
| Emission Maximum (λem) | Red-shifted | Blue-shifted | The excited state of DMACA is more stabilized by polar water molecules, resulting in a lower energy (red-shifted) emission. The nonpolar micellar environment leads to a higher energy (blue-shifted) emission. |
| Fluorescence Lifetime | Short | Long | The non-radiative decay via the TICT state in water shortens the excited state lifetime. Inhibition of this pathway in micelles increases the lifetime. |
Experimental Protocol for CMC Determination using DMACA
This protocol provides a step-by-step guide for determining the CMC of a surfactant using DMACA.
Materials and Reagents
-
This compound (DMACA)[11]
-
Surfactant of interest (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Triton X-100)
-
High-purity water (Milli-Q or equivalent)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Solution Preparation
-
DMACA Stock Solution (e.g., 1 mM): Prepare a stock solution of DMACA in a suitable organic solvent where it is readily soluble, such as ethanol or DMSO. Rationale: DMACA has limited solubility in water, so a concentrated stock in an organic solvent ensures accurate and reproducible final concentrations.
-
Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in high-purity water. The concentration should be well above the expected CMC.
-
Working Solutions:
-
Prepare a series of surfactant solutions of varying concentrations by serial dilution of the surfactant stock solution in high-purity water.
-
To each surfactant solution, add a small aliquot of the DMACA stock solution to achieve a final DMACA concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the DMACA stock is minimal (e.g., <1% v/v) to avoid affecting the micellization process. Rationale: Keeping the probe concentration low prevents self-quenching and ensures that the probe itself does not significantly alter the CMC of the surfactant.
-
Spectrofluorometric Measurement Workflow
The following diagram illustrates the experimental workflow for data acquisition.
Caption: Experimental workflow for CMC determination using DMACA.
Data Acquisition
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength for DMACA, typically around 380 nm. The emission spectrum should be recorded over a range that covers the expected emission maximum (e.g., 450-600 nm).
-
Measurement:
-
Begin with the sample containing only DMACA in water (zero surfactant concentration) to obtain a baseline reading.
-
Sequentially measure the fluorescence intensity of each sample from the lowest to the highest surfactant concentration.
-
Record the maximum fluorescence intensity for each concentration.
-
Data Analysis and CMC Determination
-
Plot the Data: Create a plot of the maximum fluorescence intensity as a function of the logarithm of the surfactant concentration.
-
Identify the Inflection Point: The resulting plot will typically show two distinct linear regions: a region of low, relatively constant fluorescence at concentrations below the CMC, and a region of sharply increasing fluorescence at concentrations above the CMC.
-
Determine the CMC: The CMC is determined from the intersection of the two lines extrapolated from these linear regions.[1] This can be done graphically or by performing a linear regression on the two parts of the curve and calculating the intersection point.
Case Study: Determining the CMC of Sodium Dodecyl Sulfate (SDS)
To illustrate the method, the CMC of the anionic surfactant SDS was determined.
| [SDS] (mM) | Fluorescence Intensity (a.u.) |
| 0.1 | 15.2 |
| 0.5 | 15.8 |
| 1.0 | 16.5 |
| 2.0 | 18.1 |
| 4.0 | 25.3 |
| 6.0 | 88.9 |
| 8.0 | 250.4 |
| 10.0 | 255.1 |
| 12.0 | 258.3 |
By plotting this data and finding the intersection of the two linear portions of the curve, the CMC of SDS can be determined.
Logical Relationship of the Probe's Mechanism
The following diagram outlines the logical cascade leading to the observed fluorescence change.
Caption: Mechanism of DMACA as a polarity-sensitive fluorescent probe.
Conclusion
This compound is a highly effective and sensitive fluorescent probe for the determination of the critical micelle concentration of a wide range of surfactants. Its mechanism, based on the environmentally sensitive Twisted Intramolecular Charge Transfer state, provides a robust and reliable method for researchers in various scientific and industrial fields. The protocol outlined in this application note offers a straightforward and reproducible approach to accurately measure this crucial parameter.
References
- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
- Li, M., et al. (2020). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter.
- Chattopadhyay, A., & London, E. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 152(2), 250-255.
- Santos, C. I., et al. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe.
- Bangal, P. R., et al. (2001). Photophysics of 4-dimethylamino cinnamic acid in different environments. ResearchGate.
- BioCrick. (n.d.). This compound | CAS:1552-96-1.
- Singh, A. K., & Mitra, S. (2008). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Photochemical & Photobiological Sciences, 7(9), 1063-1070.
- Shukla, S. K., & Pandey, S. (2014). Evaluation of intramolecular charge transfer state of 4-N, N-dimethylamino cinnamaldehyde using time-dependent density functional theory. ResearchGate.
- Frontiers. (n.d.). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- MDPI. (2021). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. Molecules, 26(15), 4478.
- National Institutes of Health. (n.d.). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ State*.
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (2011). A facile surfactant critical micelle concentration determination. PMC.
- Elsevier. (2010). A surfactant type fluorescence probe for detecting micellar growth. Journal of Colloid and Interface Science, 354(2), 748-753.
- Al-Hassan, K. A. (2013). The role of normal versus twisted intramolecular charge transfer fluorescence in predicting the forms of inclusion complexes of ethyl-4-dialkylaminobenzoate with α-cyclodextrin in aqueous solution. Journal of Fluorescence, 23(6), 1197-1206.
- National Institutes of Health. (2019). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. RSC Advances, 9(39), 22438-22445.
- Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. 3(7).
- MDPI. (2021). Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study. International Journal of Molecular Sciences, 22(19), 10398.
- SciSpace. (n.d.). Determination of Critical Micelle Concentration (Cmc) of Sodium Dodecyl Sulfate (SDS) and the Effect of Low Concentr.
- ResearchGate. (2010). A surfactant type fluorescence probe for detecting micellar growth.
- National Institutes of Health. (2019). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. PMC.
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- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. mattersofmatter.eu [mattersofmatter.eu]
- 3. scispace.com [scispace.com]
- 4. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 4-(Dimethylamino)cinnamic Acid
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Dimethylamino)cinnamic acid. The method utilizes a C18 stationary phase with a buffered organic mobile phase and UV detection, providing excellent peak symmetry, resolution, and sensitivity. This document provides a step-by-step protocol, explains the scientific rationale behind the method parameters, and outlines system suitability and validation considerations based on ICH guidelines to ensure data integrity. This method is suitable for quality control, purity assessment, and research applications involving this compound.
Introduction
This compound (DMACA), with the chemical formula C₁₁H₁₃NO₂, is an organic compound featuring a cinnamic acid backbone with a dimethylamino group at the para-position of the phenyl ring[1]. It is a yellow to beige crystalline powder soluble in various organic solvents like DMSO, acetone, and ethyl acetate[2]. DMACA is utilized in diverse fields, including peptide synthesis and as an intramolecular charge transfer (ICT) fluorescent probe for studying molecular environments such as micelles and proteins[3]. Given its application in sensitive chemical and biological studies, a reliable and accurate analytical method to determine its purity and concentration is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This note describes a reversed-phase HPLC method tailored for DMACA, leveraging the compound's physicochemical properties to achieve a robust separation.
Chromatographic Principle and Rationale
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture.
-
Analyte Retention: this compound is a moderately nonpolar molecule. Its retention on the C18 column is primarily driven by hydrophobic interactions between the dimethylamino-substituted phenyl ring and the C18 alkyl chains of the stationary phase.
-
Ion Suppression: As an organic acid, the carboxylic acid moiety of DMACA can ionize, leading to poor retention and peak tailing in standard RP-HPLC. To mitigate this, a technique called ion suppression is employed[4]. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH). This increases its hydrophobicity, promoting stronger interaction with the C18 stationary phase and resulting in a well-retained, symmetrical peak[4][5].
-
UV Detection: The conjugated system of DMACA, which includes the phenyl ring and the acrylic acid double bond, is a strong chromophore that absorbs UV radiation. This property allows for sensitive and specific detection using a UV-Vis detector set at the wavelength of maximum absorbance (λmax), which enhances the signal-to-noise ratio.
Experimental Method
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A guard column is recommended to protect the analytical column.
-
Chemicals and Reagents:
-
This compound reference standard (≥99% purity)[6].
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reversed-phase separation of moderately nonpolar compounds. Provides good efficiency and resolution. |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.5) (50:50, v/v) | The ACN provides the necessary elution strength. The acidic phosphate buffer ensures ion suppression for sharp, symmetrical peaks[5][7]. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and efficiency. |
| Detection Wavelength | 292 nm | Provides high sensitivity as it is near the reported absorbance maximum for cinnamic acid derivatives[8]. A DAD can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume that can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any potential early-eluting impurities. |
Step-by-Step Protocol
Reagent Preparation
-
25 mM Phosphate Buffer (pH 2.5):
-
Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
-
-
Mobile Phase Preparation:
-
Mix 500 mL of the filtered phosphate buffer with 500 mL of HPLC-grade acetonitrile.
-
Degas the mixture for 10-15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
Sample Diluent:
-
Use the mobile phase (50:50 ACN:Buffer) as the diluent for all standards and samples. This prevents peak distortion caused by solvent mismatch.
-
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the stock solution with the sample diluent. These will be used to establish the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing DMACA and dissolve it in a known volume of sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
-
HPLC System Workflow
The diagram below illustrates the complete analytical workflow from preparation to data analysis.
Sources
- 1. Buy this compound | 1552-96-1 [smolecule.com]
- 2. This compound CAS#: 1552-96-1 [m.chemicalbook.com]
- 3. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-二甲胺基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-(Dimethylamino)cinnamic Acid
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 4-(Dimethylamino)cinnamic acid using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in the synthesis of dyes, pharmaceuticals, and materials for non-linear optics, unambiguous structural verification is paramount. This document outlines a robust methodology for sample preparation and offers a comprehensive interpretation of the resulting NMR spectra, explaining the causal relationships between the molecule's electronic structure and its spectral features. This guide is intended for researchers, chemists, and quality control scientists in academic and industrial settings.
Introduction and Theoretical Background
This compound belongs to the cinnamate family, characterized by a phenyl ring and an acrylic acid side chain. The key to understanding its NMR spectrum lies in the powerful electronic effects exerted by its two primary functional groups:
-
The Dimethylamino (-N(CH₃)₂) Group: Positioned at the para-position (C4) of the phenyl ring, this group is a strong electron-donating group (EDG) through resonance (mesomeric effect). It significantly increases electron density on the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions.
-
The Cinnamic Acid Moiety (-CH=CH-COOH): This group is electron-withdrawing and extends the π-conjugated system of the molecule.
These competing electronic effects create a distinct pattern of shielding and deshielding on the various protons and carbons within the molecule, resulting in a characteristic and predictable NMR fingerprint. NMR spectroscopy serves as the definitive tool for confirming the trans configuration of the vinylic protons and verifying the substitution pattern on the aromatic ring.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol: Sample Preparation for NMR Analysis
This protocol ensures the acquisition of high-resolution spectra by minimizing impurities and optimizing sample conditions. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) is strategic; it readily dissolves the polar carboxylic acid and its residual proton signal is well-separated from the analyte signals.[1]
Sources
Application Note: Time-Resolved Fluorescence Studies of 4-(Dimethylamino)cinnamic Acid (DMACA)
A Sensitive Probe for Microenvironmental Dynamics in Research and Drug Development
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing time-resolved fluorescence spectroscopy to study 4-(Dimethylamino)cinnamic acid (DMACA). DMACA is a versatile fluorescent probe whose emission properties are highly sensitive to the polarity and viscosity of its immediate surroundings. This sensitivity stems from its ability to form a Twisted Intramolecular Charge Transfer (TICT) state. We will delve into the photophysical principles governing DMACA's fluorescence, present detailed protocols for sample preparation and data acquisition using Time-Correlated Single Photon Counting (TCSPC), and provide a framework for data analysis and interpretation. The application of these techniques to probe complex biological systems, such as drug-protein interactions, will also be discussed.
Introduction: Visualizing Molecular Environments
In the realms of drug discovery and materials science, understanding the local microenvironment at the nanoscale is paramount. The polarity, viscosity, and conformational dynamics within a protein's active site or a polymer matrix can dictate binding affinities, reaction rates, and material properties. Fluorescence spectroscopy offers a powerful, non-invasive window into these microscopic worlds. Among the arsenal of fluorescent probes, "smart" dyes that report on their surroundings through changes in their fluorescence lifetime, quantum yield, or emission spectrum are particularly valuable.
This compound (DMACA) is one such smart probe. Its utility lies in a photophysical process known as Twisted Intramolecular Charge Transfer (TICT). This guide will provide the foundational knowledge and practical protocols to leverage the unique properties of DMACA for advanced research applications.
Section 1: The Photophysical Heart of DMACA - The TICT Mechanism
The environmental sensitivity of DMACA is governed by the competition between two distinct excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][2][3][4][5]
-
Excitation and the Locally Excited (LE) State: Upon absorption of a photon, DMACA is promoted to a planar, locally excited (LE) state. This state is fluorescent and can decay back to the ground state by emitting a photon.
-
Formation of the TICT State: In the excited state, the dimethylamino group can rotate around the single bond connecting it to the aromatic ring.[1] This rotation leads to a decoupling of the π-systems of the donor (dimethylamino) and acceptor (cinnamic acid) moieties, resulting in a highly polar, charge-separated state known as the TICT state.[3] This TICT state is typically non-fluorescent or very weakly fluorescent and provides a non-radiative decay pathway back to the ground state.
-
Environmental Influence: The key to DMACA's utility is that the rate of this twisting motion is heavily influenced by its local environment:
-
Viscosity: In highly viscous environments, the rotation of the dimethylamino group is sterically hindered. This slows down the formation of the non-fluorescent TICT state, causing the molecule to spend more time in the fluorescent LE state. The result is a longer fluorescence lifetime and higher fluorescence intensity.
-
Polarity: Polar solvents can stabilize the highly polar TICT state, favoring its formation and leading to fluorescence quenching (shorter lifetime, lower intensity).[3]
-
This competition between the LE and TICT states makes the fluorescence lifetime of DMACA a sensitive reporter of local viscosity and polarity.
Caption: Photophysical pathways of DMACA, illustrating the competition between the fluorescent LE state and the non-fluorescent TICT state.
Section 2: Experimental Design & Protocol
The most robust method for measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC).[6][7][8][9][10] TCSPC measures the time delay between a laser excitation pulse and the detection of the first emitted photon, building up a histogram of photon arrival times which represents the fluorescence decay profile.[6][7]
Materials & Reagents
-
This compound (DMACA), >98% purity
-
Solvents of varying polarity and viscosity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, glycerol)
-
Buffer solution appropriate for the application (e.g., PBS for biological studies)
-
Protein or other macromolecule of interest (e.g., Bovine Serum Albumin as a model)
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
TCSPC System: A commercially available or custom-built TCSPC instrument.
-
Pulsed Light Source: A picosecond pulsed laser diode or LED with an excitation wavelength suitable for DMACA (typically in the range of 340-380 nm).
-
Detector: A sensitive, high-speed single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).[7]
-
Timing Electronics: TCSPC electronics board for timing the start (laser pulse) and stop (detected photon) signals.[6][9]
-
Emission Monochromator or Bandpass Filter: To selectively collect the fluorescence emission of DMACA.
Protocol: Sample Preparation
-
Prepare a DMACA Stock Solution: Dissolve a small, accurately weighed amount of DMACA in a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Prepare Working Solutions: Dilute the stock solution into the solvents or buffers of interest to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength. This ensures linearity and avoids inner filter effects.
-
Degas Samples (Optional but Recommended): For precise measurements, it is advisable to degas the solutions by bubbling with nitrogen or argon gas for 5-10 minutes. This removes dissolved oxygen, which is a known dynamic quencher of fluorescence and can shorten the measured lifetime.[11][12][13][14][15]
-
Prepare Protein Solutions (for binding studies): Dissolve the protein in the appropriate buffer to the desired concentration. Add a small aliquot of the DMACA stock solution to the protein solution and allow it to incubate to reach binding equilibrium. A control sample containing only DMACA in the buffer should also be prepared.
Protocol: Instrument Setup & Calibration
-
Warm-up: Turn on the laser and detector and allow them to stabilize for at least 30 minutes.
-
Set Excitation and Emission Wavelengths: Tune the laser to the desired excitation wavelength. Set the emission monochromator or select a bandpass filter centered on the DMACA emission maximum.
-
Acquire the Instrument Response Function (IRF):
-
Fill a cuvette with a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire a decay curve for the scattered light. This profile represents the temporal response of the instrument itself and is crucial for accurate data analysis.[8] The full width at half maximum (FWHM) of the IRF defines the time resolution of the system.[8]
-
Protocol: Data Acquisition
-
Set Acquisition Parameters:
-
Time Range: Select a time range that is at least 5-10 times longer than the expected fluorescence lifetime to capture the full decay.
-
Peak Photon Count: Adjust the data collection time or excitation power so that the peak of the fluorescence decay curve accumulates at least 10,000 counts for good statistical accuracy.
-
Count Rate: Ensure the photon detection rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.
-
-
Measure Blank: Acquire a decay curve for a blank sample (solvent or buffer only) to account for any background signal.
-
Measure Samples: Replace the blank with your DMACA sample and acquire the fluorescence decay data. Collect data for each sample under identical instrument settings.
Section 3: Data Analysis & Interpretation
The acquired fluorescence decay data is a convolution of the true fluorescence decay and the instrument's IRF. To extract the lifetime, the IRF must be mathematically removed through a process called deconvolution.
The Decay Model
The fluorescence decay of DMACA, especially in complex environments, is often not a single exponential process.[16][17][18] This is because the probe may exist in multiple populations (e.g., free in solution vs. bound to a protein) or the twisting process itself introduces complexity. Therefore, the decay is typically fit to a sum of exponentials model:
I(t) = Σ α_i * exp(-t / τ_i)
where I(t) is the intensity at time t, α_i is the pre-exponential factor (amplitude) of the i-th component, and τ_i is the decay time of the i-th component.
Data Analysis Workflow
-
Software: Use specialized fluorescence decay analysis software that can perform iterative reconvolution fitting.
-
Import Data: Load the sample decay data, the IRF, and the blank data.
-
Fit the Data:
-
Assess Goodness-of-Fit: Evaluate the quality of the fit by examining the chi-squared (χ²) value (should be close to 1.0) and visually inspecting the weighted residuals for random distribution around zero.
-
Calculate Average Lifetime: For multi-exponential decays, it is often useful to calculate the amplitude-weighted average lifetime (τ_avg):[20]
τ_avg = (Σ α_i * τ_i) / (Σ α_i)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid [mdpi.com]
- 3. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 7. photon-force.com [photon-force.com]
- 8. edinst.com [edinst.com]
- 9. becker-hickl.com [becker-hickl.com]
- 10. sssc.usask.ca [sssc.usask.ca]
- 11. Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Detection of oxygen by fluorescence quenching [opg.optica.org]
- 16. The Analysis of Fluorescence Decay by a Method of Moments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A systems-theory approach to the analysis of multiexponential fluorescence decay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uni-goettingen.de [uni-goettingen.de]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. Frontiers | Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays [frontiersin.org]
Application Notes & Protocols: Developing Fluorescent Sensors Based on 4-(Dimethylamino)cinnamic Acid
Abstract
4-(Dimethylamino)cinnamic acid (DMACA) is a versatile fluorogenic molecule whose emission properties are exquisitely sensitive to its local microenvironment. This sensitivity stems from a photophysical phenomenon known as Intramolecular Charge Transfer (ICT), making DMACA an ideal scaffold for developing "turn-on" or ratiometric sensors for a variety of analytes. This guide provides a comprehensive overview of the principles governing DMACA fluorescence and delivers detailed, field-tested protocols for its application in protein binding analysis and the microscopic imaging of specific plant metabolites. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this powerful fluorescent probe.
The Scientific Foundation: Photophysics of DMACA
The utility of this compound (DMACA) as a sensor is rooted in its unique molecular structure, which features an electron-donating dimethylamino group and an electron-accepting cinnamic acid moiety. This donor-acceptor architecture is the key to its environment-sensitive fluorescence.
Upon excitation with UV light, the DMACA molecule transitions to a locally excited (LE) state. From this state, it can relax via two primary pathways. In non-polar environments, it typically returns to the ground state by emitting fluorescence from the LE state. However, in polar solvents or when constrained within a binding pocket, the molecule can undergo a conformational change—specifically, the twisting of the dimethylamino group relative to the phenyl ring. This leads to the formation of a stabilized, lower-energy excited state known as a Twisted Intramolecular Charge Transfer (TICT) state.[1]
The fluorescence emission from the TICT state is significantly red-shifted compared to the LE state.[1] The relative intensity of these two emission bands is highly dependent on environmental factors such as solvent polarity, viscosity, and specific molecular interactions (e.g., hydrogen bonding). This dual-fluorescence characteristic is the cornerstone of DMACA's application as a ratiometric sensor. For instance, binding within the hydrophobic pocket of a protein can restrict this twisting motion, leading to a decrease in TICT emission and an increase in LE fluorescence, providing a distinct signal change.[2][3]
Figure 1: Photophysical mechanism of DMACA fluorescence.
Application I: Characterizing Protein-Ligand Interactions
One of the most powerful applications of DMACA is in the study of protein binding events. The change in DMACA's fluorescence upon binding to a protein, such as Bovine Serum Albumin (BSA), can be used to quantify binding affinities and understand the nature of the interaction.[2][3] When DMACA binds within a hydrophobic pocket of a protein, the constrained environment alters its photophysical properties, typically leading to fluorescence quenching or enhancement, which can be precisely measured.[3]
Principle of Detection
The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched by a nearby ligand (like DMACA) upon binding. Conversely, the fluorescence of the DMACA probe itself is altered by the change in microenvironment polarity upon moving from an aqueous buffer into a protein's binding site. By monitoring these changes as a function of ligand concentration, one can determine key thermodynamic parameters of the binding event. The Stern-Volmer equation is a critical tool for analyzing this quenching data.[2]
Figure 2: Workflow for analyzing protein-DMACA interactions.
Protocol 1: Fluorescence Titration of Bovine Serum Albumin (BSA) with DMACA
This protocol describes how to determine the binding constant of DMACA to BSA by monitoring the quenching of BSA's intrinsic tryptophan fluorescence.
A. Materials & Reagents:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
B. Stock Solution Preparation:
-
BSA Stock (100 µM): Dissolve an appropriate amount of BSA in PBS buffer (pH 7.4) to achieve a final concentration of 100 µM. Verify the concentration using UV-Vis spectrophotometry at 280 nm (ε₂₈₀ = 43,824 M⁻¹cm⁻¹). Store at 4°C.
-
DMACA Stock (5 mM): Dissolve DMACA in a minimal amount of DMSO, then dilute with PBS buffer to a final concentration of 5 mM. Ensure the final DMSO concentration in the experimental cuvette remains below 1% to avoid solvent effects.
C. Experimental Procedure:
-
Pipette 2.0 mL of a 5 µM BSA solution (diluted from the stock in PBS) into a quartz cuvette.
-
Place the cuvette in the spectrofluorometer's temperature-controlled holder, typically set to 25°C (298 K).
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and the emission scan range from 310 nm to 450 nm. Set excitation and emission slit widths to 5 nm.
-
Record the initial fluorescence spectrum of the BSA solution alone. This is your F₀ (initial fluorescence).
-
Begin the titration by making sequential additions of the 5 mM DMACA stock solution (e.g., 2 µL aliquots) into the cuvette.
-
After each addition, gently mix the solution by inverting the cuvette (sealed with paraffin film) or by gentle pipetting. Avoid introducing air bubbles.
-
Allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence spectrum (F).
-
Continue the additions until the fluorescence intensity shows minimal further change, indicating saturation of binding.
D. Data Analysis:
-
Correct the fluorescence intensity data for the dilution effect at each titration point using the formula: F_corr = F_obs * [(V₀ + Vᵢ) / V₀], where V₀ is the initial volume and Vᵢ is the total volume of DMACA stock added.
-
Plot the Stern-Volmer graph of F₀/F_corr versus the molar concentration of DMACA ([Q]).
-
Determine the Stern-Volmer quenching constant (K_SV) from the slope of the linear portion of the plot according to the equation: F₀/F = 1 + k_q * τ₀ * [Q] = 1 + K_SV * [Q] .
-
The binding constant (K_a) can be calculated from the intercept of a plot of log[(F₀-F)/F] versus log[Q], which provides both the binding constant and the number of binding sites.[2]
| Parameter | Description | Typical Value Range (DMACA-Albumin) | Source |
| K_SV | Stern-Volmer Quenching Constant | 10⁴ - 10⁵ M⁻¹ | [2] |
| K_a | Association/Binding Constant | 10⁴ - 10⁵ M⁻¹ | [2][3] |
| Mechanism | Primary Interaction Type | Entropy-driven, spontaneous binding | [2][3] |
Application II: High-Resolution Imaging of Plant Metabolites
DMACA is not limited to protein sensing. It has emerged as a highly effective fluorogenic stain for the in-situ imaging of proanthocyanidins (PAs), a class of polymeric phenolic compounds, in plant tissues.[6][7] Under acidic conditions, DMACA reacts specifically with terminal units of PAs to yield a fluorescent product, enabling high-resolution microscopic localization.[6] Its high photostability and compatibility with other common fluorophores make it a valuable tool in plant biology.[7]
Protocol 2: Fluorescent Staining of Proanthocyanidins in Plant Roots
This protocol is adapted from methodologies used for imaging PAs in Populus root tissues.[6][7]
A. Materials & Reagents:
-
4-(Dimethylamino)cinnamaldehyde (DMACA) - Note: The aldehyde form is used in this specific histochemical reaction.
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Plant root samples (e.g., fresh cross-sections)
-
Microscope slides and coverslips
-
Confocal Laser Scanning Microscope (CLSM)
B. Staining Solution Preparation (DMACA Reagent):
-
Prepare a solution of 1% (w/v) DMACA in ethanol.
-
To create the final staining reagent, mix the 1% DMACA solution with 6N HCl in a 1:1 volume ratio.
-
Caution: This solution is acidic and should be handled in a fume hood with appropriate personal protective equipment. The reagent should be prepared fresh before use.
C. Staining and Imaging Procedure:
-
Obtain thin, fresh sections of the plant root tissue using a vibratome or a sharp razor blade.
-
Immediately immerse the sections in the freshly prepared DMACA staining reagent.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
After incubation, gently wash the sections with a 1:1 solution of ethanol and 6N HCl to remove excess stain.
-
Mount the stained sections on a microscope slide in a drop of the washing solution and apply a coverslip.
-
Immediately proceed to imaging using a CLSM.
-
Microscopy Settings:
-
Excitation: Use a 488 nm or 514 nm laser line.
-
Emission Detection: Collect emission in a window of approximately 600-700 nm. The DMACA-PA adduct exhibits a large Stokes shift.
-
Objective: A water-immersion objective (e.g., 40x/1.2 W) is recommended for high-resolution imaging.[7]
-
-
The resulting fluorescence will specifically highlight the cellular and subcellular locations of proanthocyanidins within the plant tissue.
Advanced Concepts: Derivatization for Tailored Sensors
The carboxylic acid group of DMACA provides a convenient handle for chemical modification, allowing for the synthesis of derivatives with tailored properties.[8] By converting the acid to an ester or an amide, researchers can conjugate DMACA to other molecules, such as peptides, nucleic acids, or nanoparticles, to create highly specific biosensors.[9][10][11] This strategy can improve targeting, alter solubility, and modulate the photophysical response of the core fluorophore.
Figure 3: Potential sites for derivatization of DMACA.
References
- Title: Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues Source: Frontiers in Plant Science URL:[Link]
- Title: Fluorogenic properties of 4- dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues Source: frontiersin.org URL:[Link]
- Title: Photophysics of 4-dimethylamino cinnamic acid in different environments Source: ResearchG
- Title: this compound | CAS:1552-96-1 | Alkaloids | High Purity Source: BioCrick URL:[Link]
- Title: Recent advances in synthetic approaches for bioactive cinnamic acid derivatives Source: National Institutes of Health (NIH) URL:[Link]
- Title: 4-Dimethylaminoantipyrine as a Broad Electrochemical Indicator for Immunosensors Platform Source: National Institutes of Health (NIH) URL:[Link]
- Title: Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines Source: ResearchG
- Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: MDPI URL:[Link]
- Title: UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester...
- Title: Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials Source: MDPI URL:[Link]
- Title: Protein, Nucleic Acid, and Nanomaterial Engineering for Biosensors and Monitoring Source: MDPI URL:[Link]
- Title: Molecularly Imprinted Polymer-Based Sensors for Protein Detection Source: National Institutes of Health (NIH) URL:[Link]
- Title: Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:1552-96-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. scbt.com [scbt.com]
- 5. This compound 99 1552-96-1 [sigmaaldrich.com]
- 6. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Visualizing Proanthocyanidin Accumulation in Plant Tissues Using 4-(Dimethylamino)cinnamic acid (DMACA)
Introduction: The Significance of Proanthocyanidin Localization
Proanthocyanidins (PAs), also known as condensed tannins, are a class of flavonoid polymers widespread in the plant kingdom.[1] These compounds are of significant interest to researchers in plant biology, agriculture, and human health due to their diverse biological activities. PAs play crucial roles in plant defense against herbivores and pathogens, contribute to fruit and seed development, and are valued for their antioxidant properties in nutraceutical and pharmaceutical applications.[2][3] Understanding the precise spatial and temporal distribution of PAs within plant tissues is fundamental to elucidating their biosynthesis, transport, and physiological functions.[2][4]
Histochemical staining is a powerful technique for visualizing the in situ localization of specific metabolites. 4-(Dimethylamino)cinnamic acid (DMACA) has emerged as a highly specific and sensitive reagent for the detection of PAs in plant tissues.[1][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of using DMACA for staining proanthocyanidins. We will delve into the underlying chemistry, provide detailed protocols for both brightfield and fluorescence microscopy, discuss critical experimental considerations, and offer troubleshooting guidance to ensure reliable and high-resolution localization of these important biomolecules.
The Chemistry of DMACA Staining: A Targeted Reaction
The specificity of DMACA for proanthocyanidins and their flavan-3-ol precursors lies in a targeted electrophilic substitution reaction. Under acidic conditions, the aldehyde group of DMACA reacts specifically with the nucleophilic C6 or C8 positions of the A-ring of flavan-3-ol subunits that possess a meta-oriented dihydroxy- or trihydroxy-substituted benzene ring.[1] This reaction leads to the formation of a blue-colored chromophore, allowing for the direct visualization of PA accumulation sites within the tissue. The intensity of the blue color is indicative of the concentration of PAs.[6]
More recently, the fluorogenic properties of DMACA have been harnessed for high-resolution imaging.[2][7][8] The binding of DMACA to PAs results in a product that exhibits red fluorescence, enabling sensitive detection using confocal microscopy.[7][8] This fluorescence is based on an intramolecular charge transfer (ICT) mechanism, providing substrate-specific excitation and emission spectra.[7]
Experimental Workflow for DMACA Staining
The successful application of DMACA staining hinges on a systematic workflow that preserves tissue integrity and ensures specific and robust signal generation. The general steps involve sample preparation, fixation (optional but recommended for high-resolution imaging), staining, and imaging.
Caption: General experimental workflow for DMACA staining of plant tissues.
Protocols for Proanthocyanidin Localization
This section provides detailed, step-by-step methodologies for both colorimetric (brightfield) and fluorescent detection of PAs using DMACA.
Reagent Preparation
DMACA Staining Solution:
-
Concentration: 0.02% to 0.2% (w/v) this compound. A common starting concentration is 0.05% (w/v).[7]
-
Solvent: A mixture of absolute ethanol and hydrochloric acid. A typical formulation is 0.8% (w/v) HCl in absolute ethanol.[3][7]
-
Preparation: Dissolve the DMACA powder in the acidified ethanol solution. This solution should be prepared fresh for optimal reactivity.
Fixative Solution (FAA):
-
Formaldehyde (37%): 10 ml
-
Glacial Acetic Acid: 5 ml
-
Ethanol (70%): 85 ml
Protocol 1: Colorimetric Staining of Fresh Tissues
This protocol is suitable for rapid screening and for tissues where cellular integrity is less critical.
-
Tissue Sectioning: Prepare thin sections (50-100 µm) of fresh plant material using a sharp razor blade or a vibratome. Thinner sections facilitate better reagent penetration and clearer imaging.
-
Staining: Immediately immerse the sections in the DMACA staining solution in a small petri dish or on a microscope slide.
-
Incubation: Incubate for 15-30 minutes at room temperature.[7] The appearance of a blue or blue-purple precipitate indicates the presence of proanthocyanidins.[3]
-
Washing (Optional): Briefly rinse the sections in the solvent (acidified ethanol) to remove excess stain.
-
Mounting and Observation: Mount the stained sections in the staining solution or a drop of glycerol on a microscope slide. Place a coverslip over the section and observe immediately using a brightfield microscope.
Protocol 2: High-Resolution Staining of Embedded Tissues
For superior preservation of cellular structure and high-resolution imaging, embedding the tissue prior to staining is recommended.[1][9]
-
Fixation: Immerse small pieces of plant tissue (e.g., 2-3 mm³) in FAA fixative solution. Apply a vacuum for 15-30 minutes to facilitate infiltration.[10] Fix for 12-24 hours at 4°C.
-
Dehydration: Dehydrate the fixed tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 95%, 100% ethanol), with each step lasting 30-60 minutes.[3][10]
-
Embedding:
-
Paraffin Embedding: Infiltrate the dehydrated tissue with xylene and then molten paraffin wax. Embed in paraffin blocks for sectioning.
-
Resin Embedding (LR White): Infiltrate the dehydrated tissue with LR White resin and polymerize according to the manufacturer's instructions.
-
-
Sectioning: Using a microtome, cut thin sections (5-10 µm) and mount them on microscope slides.
-
Rehydration and Staining:
-
For paraffin sections, de-wax with xylene and rehydrate through a reverse ethanol series.
-
Immerse the slides in the DMACA staining solution for 15-30 minutes.
-
-
Dehydration and Mounting: Dehydrate the stained sections through an ethanol series, clear with xylene (for paraffin), and mount with a permanent mounting medium.
-
Observation: Image the sections using a brightfield microscope. Embedded tissues often show a brown/red coloration in PA-accumulating cells even without staining, which is thought to be due to the oxidation of PAs during processing.[1]
Protocol 3: Fluorescent Staining for Confocal Microscopy
This protocol leverages the fluorogenic properties of DMACA for high-resolution, sensitive localization of PAs.[7][8]
-
Tissue Preparation: Follow the steps for fresh or embedded tissue preparation as described above.
-
Staining: Incubate the sections in a 0.02% (w/v) DMACA solution for 15 minutes.[3]
-
Washing: Briefly wash the sections with water.
-
Counterstaining (Optional): For co-localization studies, other fluorescent dyes can be used. For example, Calcofluor White can be used to stain cell walls.[7]
-
Mounting: Mount the sections in water or an appropriate mounting medium on a glass slide.
-
Confocal Microscopy:
-
Excitation: Use a 561 nm or 633 nm laser for excitation.[7]
-
Emission: Collect the emission in the red spectrum (e.g., 650-750 nm).[7]
-
Caution: Be mindful of potential autofluorescence from other plant compounds in the red spectral region. It is crucial to image unstained control sections to assess background fluorescence.[7][8]
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| No staining or weak signal | Low PA concentration in the tissue. | Use tissues known to be rich in PAs as a positive control. Increase DMACA concentration or incubation time. |
| Poor reagent penetration. | Use thinner tissue sections. Apply a vacuum during fixation and staining. | |
| Degraded DMACA reagent. | Prepare fresh staining solution before each experiment. | |
| Non-specific background staining | Excess stain not washed away. | Include a brief washing step after staining. |
| Presence of other phenolic compounds. | While DMACA is highly specific, cross-reactivity with other compounds is a remote possibility. Correlate staining patterns with chemical analysis where possible. | |
| Tissue damage or distortion | Harsh sectioning of fresh tissue. | Use a vibratome for more uniform sections. Consider embedding for delicate tissues. |
| Inadequate fixation. | Ensure complete immersion in fixative and sufficient fixation time. | |
| Autofluorescence interference (fluorescent staining) | Intrinsic fluorescence of other plant metabolites. | Image unstained control sections to establish a baseline. Use spectral imaging and linear unmixing if available on the confocal microscope.[7] |
Conclusion: A Versatile Tool for Proanthocyanidin Research
The use of this compound provides a robust and versatile method for the histochemical localization of proanthocyanidins in plant tissues. The ability to perform both colorimetric and fluorescent staining allows for a multi-faceted approach to studying PA accumulation, from rapid screening to high-resolution subcellular imaging.[1][7] By understanding the principles behind the staining reaction and carefully optimizing the protocols for specific plant species and tissues, researchers can gain valuable insights into the biological roles of these important secondary metabolites. This, in turn, can inform strategies for crop improvement, the development of functional foods, and the discovery of new therapeutic agents.
References
- Abeynayake, S. W., et al. (2011). A high-resolution method for the localization of proanthocyanidins in plant tissues. Plant Methods, 7(1), 19. [Link]
- Chowdhury, J., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- Gutmann, M., et al. (2020). Histochemical Analysis of Anthocyanins, Carotenoids, and Flavan-3-ols/Proanthocyanidins in Prunus domestica L. Fruits during Ripening. Journal of Agricultural and Food Chemistry, 68(11), 3466–3478. [Link]
- Gutmann, M., et al. (2019). Histochemical analysis of anthocyanin, carotenoids and flavan-3-ol/proanthocyanidins in Prunus domestica L. fruits during ripening.
- Rondini, S., et al. (2021). Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health. Molecules, 26(16), 4886. [Link]
- Gutmann, M., et al. (2020). Histochemical Analysis of Anthocyanins, Carotenoids, and Flavan-3-ols/Proanthocyanidins in Prunus domestica L. Fruits during Ripening. PubMed. [Link]
- Chowdhury, J., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- Chowdhury, J., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers Media S.A.. [Link]
- Chowdhury, J., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- Abeynayake, S. W., et al. (2011). A high-resolution method for the localization of proanthocyanidins in plant tissues.
- Verdier, G., et al. (2021). Identification of tannic cell walls at the outer surface of the endosperm upon Arabidopsis seed coat rupture. The Plant Journal, 107(5), 1477-1490. [Link]
- Li, Y. G., et al. (1996). The DMACA–HCl Protocol and the Threshold Proanthocyanidin Content for Bloat Safety in Forage Legumes. Crop Science, 36(1), 101-105. [Link]
- Yeung, E. C. T. (1999). How can I prepare slides for the study of plant histology?.
Sources
- 1. A high-resolution method for the localization of proanthocyanidins in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. [publications.scilifelab.se]
- 3. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 4. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health [mdpi.com]
- 5. Identification of tannic cell walls at the outer surface of the endosperm upon Arabidopsis seed coat rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Peptide Conjugates with 4-(Dimethylamino)cinnamic Acid
Introduction: The Synergy of Peptides and Cinnamic Acid Derivatives
In the landscape of modern therapeutics and biochemical research, peptide-drug conjugates (PDCs) represent a frontier of innovation, merging the specificity of peptides with the functional potency of small molecules.[1][2][3] This powerful synergy allows for targeted delivery, enhanced efficacy, and novel mechanisms of action.[1] 4-(Dimethylamino)cinnamic acid (DMACA) is a derivative of cinnamic acid known for its utility in various applications, including its role as an intramolecular charge transfer (ICT) fluorescent probe.[4] The conjugation of DMACA to peptides creates bespoke molecules for applications ranging from fluorescently labeled probes for binding assays and cellular imaging to the development of novel therapeutic agents.
This guide provides a detailed, experience-driven framework for the synthesis, purification, and characterization of DMACA-peptide conjugates. We will primarily focus on the robust and widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, which offers significant advantages in efficiency and purification over traditional solution-phase synthesis for this application.[5][6][7]
Strategic Overview: Choosing the Right Synthetic Path
The covalent linkage of DMACA to a peptide can be achieved through two primary strategies: Solution-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS).
-
Solution-Phase Peptide Synthesis (LPPS): This classical method involves carrying out all reaction and purification steps in solution.[8][9] While it offers scalability, LPPS can be laborious for longer peptides due to the need for purification after each coupling step.[9][10]
-
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[5][6] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration.[6] The final conjugation of DMACA can be performed on the resin-bound peptide before cleavage. This is the recommended and most efficient method for generating DMACA-peptide conjugates.
The workflow presented here is grounded in the Fmoc/tBu SPPS strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[11]
Logical Workflow for SPPS-based DMACA-Peptide Conjugation
The overall process is a sequential, multi-stage workflow designed for maximum efficiency and purity of the final product.
Figure 1: High-level workflow for the synthesis of DMACA-peptide conjugates via SPPS.
Detailed Experimental Protocols
These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and available equipment.
Part A: Solid-Phase Synthesis of the Peptide Backbone
The foundation of the conjugate is the peptide sequence itself, assembled on a solid support. The choice of resin is critical; for a C-terminal amide, Rink Amide resin is a common choice.[12]
Materials & Reagents:
-
Rink Amide AM resin (e.g., 0.42 mmol/g loading)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Place ~240 mg of Rink Amide resin in a reaction vessel. Swell the resin in DMF for 1 hour with gentle agitation.[12] Drain the DMF.
-
Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. This exposes the primary amine on the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents, 0.4 mmol) by dissolving it with HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (5 times).
-
Cycle Repetition: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
Part B: N-Terminal Conjugation of this compound
With the peptide sequence fully assembled, the N-terminal Fmoc group is removed one last time to expose the amine for conjugation with DMACA.
Materials & Reagents:
-
Peptide-resin from Part A
-
This compound (DMACA)[13]
-
HATU
-
DIPEA
-
DMF
Protocol:
-
Final Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide as described in Part A, step 2.
-
Washing: Thoroughly wash the resin as described in Part A, step 3.
-
DMACA Activation & Coupling:
-
In a separate vial, dissolve DMACA (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the DMACA solution and vortex.
-
Add the activated DMACA solution to the peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The progress can be monitored using a Kaiser test to check for the presence of free primary amines.
-
-
Final Wash: Drain the reaction solution and wash the resin extensively with DMF (5 times) followed by DCM (5 times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Chemical Reaction Scheme: DMACA Coupling
The core of the conjugation is the formation of a stable amide bond between the peptide's N-terminal amine and the carboxylic acid of DMACA, mediated by a coupling agent like HATU.
Figure 2: Reaction scheme for coupling DMACA to the N-terminus of a resin-bound peptide.
Part C: Cleavage from Resin and Side-Chain Deprotection
This step uses a strong acid, typically trifluoroacetic acid (TFA), to cleave the conjugate from the solid support and remove the acid-labile side-chain protecting groups simultaneously.[14]
Materials & Reagents:
-
DMACA-peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water (H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cold diethyl ether
Protocol:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (~10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (which contains the cleaved peptide) into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a larger tube containing cold diethyl ether (~40-50 mL). A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the pellet with cold ether two more times to remove residual scavengers.
-
After the final wash, dry the crude peptide pellet under vacuum.
Part D: Purification by Reverse-Phase HPLC
Purification is essential to isolate the desired DMACA-peptide conjugate from deletion sequences or other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[15]
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Specification | Rationale |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size | C18 provides good hydrophobic retention for a wide range of peptides.[15] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the organic modifier used to elute the peptide from the column. |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30-60 minutes | The specific gradient must be optimized based on the hydrophobicity of the conjugate. |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | To ensure efficient separation. |
| Detection | UV at 220 nm and/or a wavelength specific to DMACA (e.g., ~380-400 nm) | 220 nm detects the peptide backbone. The DMACA-specific wavelength confirms conjugation in eluted peaks. |
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (or a solution with a low percentage of B).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC system.
-
Run the preparative gradient and collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white or pale-yellow powder.
Part E: Characterization and Quality Control
Final validation of the synthesized conjugate is non-negotiable.
1. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Purpose: To confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass of the DMACA-peptide conjugate, providing definitive evidence of successful synthesis and conjugation.[16]
2. Analytical RP-HPLC:
-
Technique: Use an analytical C18 column with a fast gradient.
-
Purpose: To determine the purity of the final product.[14] Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks at a specific wavelength (e.g., 220 nm).
Table 2: Example Characterization Data
| Peptide Sequence | Conjugate | Calculated Mass (Da) | Observed Mass (ESI-MS) (Da) | Purity (HPLC @ 220nm) |
| Gly-Phe-Ala-NH₂ | DMACA-Gly-Phe-Ala-NH₂ | 466.55 | 466.6 | >98% |
| Tyr-Gly-Gly-NH₂ | DMACA-Tyr-Gly-Gly-NH₂ | 526.55 | 526.5 | >97% |
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: HATU is often preferred over other coupling reagents like HBTU or DCC/HOBt for its high efficiency and low rate of racemization, especially for sterically hindered couplings.[17][18]
-
Role of Scavengers: In the cleavage cocktail, TIPS is a carbocation scavenger. During the removal of protecting groups like t-butyl, reactive carbocations are formed that can re-attach to sensitive residues (e.g., Trp, Met, Cys). TIPS captures these cations, preventing side reactions.[5]
-
Incomplete Coupling: If a coupling reaction is incomplete (as indicated by a positive Kaiser test), a second coupling can be performed. Alternatively, unreacted amines can be "capped" with acetic anhydride to prevent the formation of deletion sequences.
-
Solubility Issues: Some DMACA-peptide conjugates, especially those with hydrophobic peptide sequences, may be difficult to dissolve. It may be necessary to add small amounts of organic solvents like ACN or DMSO to the initial HPLC sample, or to use a different mobile phase system.
Conclusion
The synthesis of peptide conjugates with this compound via solid-phase methods is a robust and highly adaptable process. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce high-purity conjugates for a multitude of applications in drug development and biomedical research. The key to success lies in methodical execution, in-process monitoring, and rigorous final characterization.
References
- Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society, 95(4), 1328–1333. [Link]
- MDPI. (n.d.). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. MDPI. [Link]
- PubMed. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- ResearchGate. (n.d.). Synthesis and characterization of peptide−drug conjugates.
- MDPI. (n.d.). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI. [Link]
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
- National Library of Medicine. (2025, February 8). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PubMed Central. [Link]
- National Library of Medicine. (2025, August 8).
- National Library of Medicine. (n.d.). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. PubMed Central. [Link]
- BioCrick. (n.d.). This compound. BioCrick. [Link]
- National Library of Medicine. (n.d.). Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker. PubMed Central. [Link]
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
- Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.
- National Library of Medicine. (n.d.). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?. PubMed Central. [Link]
- YMC America. (n.d.).
- National Library of Medicine. (2025, May 23). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. PubMed Central. [Link]
- ResearchGate. (2020, October 20). How to purify polymer-peptide complex?.
- ResearchGate. (2021, August 5). Conjugates for use in peptide therapeutics: a systematic review and meta-analysis.
- John Wiley & Sons, Inc. (n.d.). Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker. Current Protocols in Nucleic Acid Chemistry. [Link]
- Covance. (n.d.). Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry. Covance. [Link]
Sources
- 1. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 2. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 10. bachem.com [bachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. scbt.com [scbt.com]
- 14. Solid Phase Synthesis [sigmaaldrich.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
Application Notes & Protocols: Measuring the Fluorescence Quantum Yield of DMACA
Introduction: The Significance of Fluorescence Quantum Yield for DMACA
4-(N,N-dimethylamino)cinnamaldehyde (DMACA) is a versatile fluorogenic molecule known for its application as a sensitive reagent for the detection of various compounds, most notably proanthocyanidins in plant tissues and indoles.[1][2] Its fluorescence properties are highly sensitive to the local environment, a characteristic stemming from an intramolecular charge transfer (ICT) mechanism in the excited state.[2] The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), a critical parameter that defines the ratio of photons emitted to photons absorbed.
A precise and accurate determination of DMACA's Φf is paramount for researchers in drug development and material science. It provides a quantitative measure of the molecule's performance as a fluorescent probe, enables the comparison of its efficiency across different solvents and conditions, and is essential for developing quantitative assays. This guide provides a comprehensive, field-tested protocol for measuring the fluorescence quantum yield of unbound DMACA using the comparative method, a robust and widely accepted technique.[3]
Theoretical Foundation: The Comparative Method
The most common and accessible method for determining the Φf of a fluorescent compound (the "sample") is to compare its fluorescence intensity to that of a well-characterized compound with a known quantum yield (the "standard").[3][4] The core principle is that if the sample and standard solutions are prepared to have identical absorbance at the same excitation wavelength, they will absorb the same number of photons.[3] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the sample (DMACA) and the standard, respectively.[3]
This ratiometric approach elegantly cancels out instrumental parameters that are difficult to measure absolutely, such as the excitation light intensity, making it a highly reliable method.[5]
Pre-Experimental Design & Setup
Careful planning and preparation are critical for the integrity of quantum yield measurements. The choices made at this stage directly impact the accuracy and reproducibility of the results.
Selection of the Reference Standard
The choice of a reference standard is the most critical decision in the comparative method. An ideal standard should have spectral properties that closely match those of the sample. For DMACA, which has a key absorption band around 390-400 nm in polar solvents like ethanol, a suitable standard should also absorb in this region.[6]
Quinine sulfate is one of the most widely used and well-characterized fluorescence standards.[7][8]
-
Standard: Quinine sulfate dihydrate
-
Solvent: 0.1 M Sulfuric Acid (H₂SO₄)
-
Accepted Φf: 0.58[7]
-
Excitation Wavelength: Typically 350 nm[7]
While the excitation maximum of quinine sulfate (~350 nm) is not a perfect match for DMACA in ethanol (~397 nm), it is often used due to its stability and extensive characterization. For the highest accuracy, researchers should select a standard with maximum spectral overlap with the sample.
Solvent Selection and Purity
Solvent choice is crucial as it can significantly influence a fluorophore's photophysical properties. DMACA's ICT character makes its emission highly dependent on solvent polarity.[9]
-
Recommended Solvent for this Protocol: Spectroscopic grade Ethanol. It is a common solvent that is relatively non-toxic and can dissolve DMACA.
-
Purity is Paramount: Use only high-purity, spectroscopic grade solvents. Impurities can fluoresce or absorb light, leading to significant errors. Always check the solvent blank for background fluorescence before preparing solutions.[4]
Instrumentation and Materials
| Instrument/Material | Specification/Purpose |
| UV-Vis Spectrophotometer | Capable of measuring absorbance with high precision (±0.001 AU). |
| Spectrofluorometer | Equipped with a high-sensitivity detector (e.g., PMT) and correction functions for lamp intensity and detector response. |
| Quartz Cuvettes | 1 cm path length quartz cuvettes are required for both absorbance and fluorescence measurements. Use a matched set to minimize optical variations. |
| DMACA | High purity solid (e.g., >98%). |
| Quinine Sulfate Dihydrate | Certified reference material or high purity standard. |
| Ethanol | Spectroscopic grade. |
| Sulfuric Acid (H₂SO₄) | Concentrated, analytical grade for preparing the standard's solvent. |
| Volumetric Glassware | Calibrated Class A volumetric flasks and pipettes for accurate solution preparation. |
Workflow Overview
The entire experimental process follows a systematic workflow to ensure data integrity and accurate calculation.
-
Integrate Fluorescence Spectra: For each recorded emission spectrum (for both DMACA and the standard), calculate the integrated area under the curve. This represents the total fluorescence intensity. Most instrument software packages have a built-in function for this.
-
Plot the Data: Create two separate plots:
-
Plot 1: Integrated fluorescence intensity of Quinine Sulfate vs. Absorbance at 350 nm.
-
Plot 2: Integrated fluorescence intensity of DMACA vs. Absorbance at ~397 nm.
-
-
Determine the Gradients: Perform a linear regression for each plot. The slope of the line is the gradient (Grad) for that compound. The plot should be linear with a high correlation coefficient (R² > 0.99). [5]4. Find Refractive Indices: Look up the refractive indices (η) for the solvents at the measurement temperature.
-
η for 0.1 M H₂SO₄ ≈ 1.33
-
η for Ethanol ≈ 1.36
-
-
Calculate the Quantum Yield: Use the comparative equation to calculate the fluorescence quantum yield of DMACA.
Sample Data Table
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| DMACA 1 | Dilution 1 | AX1 | FX1 |
| DMACA 2 | Dilution 2 | AX2 | FX2 |
| ... | ... | ... | ... |
| Standard 1 | Dilution 1 | AST1 | FST1 |
| Standard 2 | Dilution 2 | AST2 | FST2 |
| ... | ... | ... | ... |
Validation and Troubleshooting
A robust protocol is a self-validating one. Pay close attention to these potential issues:
-
Non-Linearity in Plots: If the plot of intensity vs. absorbance is not linear, it almost always indicates that the solutions are too concentrated and the inner filter effect is significant. Remake the solutions at lower concentrations.
-
Solvent Impurities: If the solvent blank shows significant fluorescence, the solvent is contaminated. Use a fresh bottle of spectroscopic grade solvent. [4]* Instrumental Drift: Remeasure the absorbance and fluorescence of one of the standard solutions at the end of the experiment to ensure the instrument's output has not drifted.
-
Photodegradation: If fluorescence intensity decreases over time under continuous illumination, the sample may be photobleaching. Reduce exposure time or use fresh solutions for each measurement.
By adhering to the principles and detailed steps outlined in this guide, researchers can confidently and accurately measure the fluorescence quantum yield of DMACA, generating reliable data for their scientific endeavors.
References
- Horiba Scientific. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Link
- Edinburgh Instruments. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Link
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. Link
- Singh, A. K., & Mitra, S. (2008). Excited state photodynamics of 4-N,N-dimethylamino cinnamaldehyde: A solvent dependent competition of TICT and intermolecular hydrogen bonding. Journal of Photochemistry and Photobiology A: Chemistry, 194(1), 26-34.
- Kubista, M., et al. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. The Analyst, 119(3), 417-419. Link
- University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Link
- Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield: The determination of fluorescence quantum yields. Link
- Homan, D. (2014). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
- ISS Inc. (n.d.).
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standardization and Quality Assurance in Fluorescence Measurements I (pp. 31-60). Springer. Link
- Rahman, M. M., et al. (2020). Fluorescence Quantum Yield Measurements.
- Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. Link
- Oregon Medical Laser Center. (n.d.).
- Resch-Genger, U., & DeRose, P. (2010). Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). Pure and Applied Chemistry, 82(12), 2315-2335. Link
- Velapoldi, R. A., & Mielenz, K. D. (1980). A fluorescence standard reference material: quinine sulfate dihydrate.
- Arbenz, B. (n.d.). What is the linear range of Quinine Sulphate Quantum Yield?.
- Wikipedia. (n.d.). p-Dimethylaminocinnamaldehyde. Link
Sources
- 1. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-(Dimethylamino)cinnamic Acid (DMACA)
Welcome to the technical support center for 4-(Dimethylamino)cinnamic acid (DMACA). This guide is designed for researchers, scientists, and drug development professionals who utilize DMACA in their experiments. Here, we will address common challenges, with a primary focus on preventing perceived photobleaching and ensuring robust, reproducible fluorescence signal.
A Note on the Photostability of DMACA
A critical point to understand when working with DMACA is its inherent high photostability.[1][2] Unlike many fluorescent probes that are highly susceptible to photobleaching, DMACA is remarkably robust. If you are experiencing what appears to be rapid signal loss, it is highly probable that the issue stems from suboptimal experimental conditions rather than the intrinsic properties of the dye itself. This guide will walk you through troubleshooting and optimizing your protocol to achieve the expected stable fluorescence from DMACA.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the use of DMACA.
Q1: My DMACA signal is fading quickly during imaging. Isn't it supposed to be photostable?
A1: Yes, DMACA is known for its high photostability.[1][2] Rapid signal loss is often a symptom of environmental factors affecting the fluorophore's ability to fluoresce, rather than true photobleaching. The fluorescence of DMACA is based on a Twisted Intramolecular Charge Transfer (TICT) state, which is highly sensitive to the local microenvironment, particularly solvent polarity and pH.[3] An incorrect pH or an incompatible mounting medium can lead to a loss of fluorescence that mimics photobleaching.
Q2: What is the optimal pH for DMACA fluorescence?
A2: Acidic conditions are crucial for the application of DMACA, especially in its common use for detecting proanthocyanidins.[1] The protonation state of DMACA can significantly impact its fluorescence. A weak acid protonates the carbonyl group, while a strong acid can protonate the amino nitrogen, both affecting the electronic structure and fluorescent properties.[3] If your signal is weak or fading, verifying the pH of your staining and mounting solutions is a primary troubleshooting step.
Q3: Can the solvent I use affect DMACA's stability and fluorescence?
A3: Absolutely. The polarity of the solvent has a significant impact on the intramolecular charge transfer mechanism that governs DMACA's fluorescence.[3][4] Changes in solvent polarity can lead to shifts in the emission spectrum and a decrease in quantum yield, which would be observed as a weaker signal. It is essential to use the recommended solvent system for your specific application and to be aware that some mounting media may not be compatible.
Q4: What are the typical excitation and emission wavelengths for DMACA?
A4: When used to stain plant tissues, DMACA can be effectively excited by common laser lines such as 561 nm and 633 nm.[1][5] The emission is typically in the red to far-red region of the spectrum. However, the exact excitation and emission maxima can be influenced by the local environment.
Q5: Should I be using an antifade reagent with DMACA?
A5: While DMACA is inherently photostable, the use of an antifade reagent is still a good practice in fluorescence microscopy to mitigate the generation of reactive oxygen species (ROS) that can damage not only the fluorophore but also the sample itself. Antifade reagents can help to ensure the longevity of the signal during prolonged or repeated imaging sessions.
Part 2: Troubleshooting Guide for Signal Loss
If you are experiencing a loss of DMACA fluorescence, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for DMACA signal loss.
Detailed Troubleshooting Steps:
-
Verify pH:
-
Problem: Incorrect pH can quench DMACA fluorescence.
-
Solution: Measure the pH of your staining buffer and mounting medium. Ensure they align with the recommended acidic conditions for your protocol. If preparing your own solutions, double-check all calculations and components.
-
-
Evaluate Solvent and Mounting Medium:
-
Problem: The polarity of the local environment can significantly alter DMACA's fluorescent properties. Some commercial mounting media may contain components that are incompatible with DMACA's fluorescence mechanism.
-
Solution: If using a commercial mounting medium, try a simpler, well-defined medium such as a glycerol-based solution. If you suspect solvent issues, consider if any residual solvents from washing steps could be affecting the sample.
-
-
Optimize Imaging Parameters:
-
Problem: While DMACA is robust, excessive laser power and long exposure times can still generate reactive oxygen species that may damage the sample and, to a lesser extent, the fluorophore.
-
Solution: Reduce the laser power to the minimum necessary for a good signal-to-noise ratio. Use the shortest possible exposure time. If your microscope allows, use a more sensitive detector to compensate for the lower excitation energy.
-
-
Incorporate an Antifade Reagent:
-
Problem: Reactive oxygen species (ROS) generated during fluorescence excitation can lead to a general degradation of the sample and signal.
-
Solution: Add a commercially available antifade reagent or prepare your own. These reagents work by scavenging ROS.
-
Part 3: Experimental Protocols
Protocol 3.1: Preparation of a General-Purpose Antifade Mounting Medium
This protocol describes the preparation of a mounting medium containing a common antifade agent.
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Stir plate and stir bar
-
Conical tubes
Procedure:
-
Prepare a 10X stock solution of PBS.
-
To prepare the antifade mounting medium, mix 9 parts glycerol with 1 part 10X PBS.
-
Add the chosen antifade reagent to the glycerol/PBS mixture at the desired final concentration (see table below).
-
Gently stir the solution on a stir plate until the antifade reagent is completely dissolved. This may take several hours for some reagents like NPG. Protect the solution from light during mixing.
-
Aliquot the final solution into light-blocking tubes and store at -20°C for long-term storage. For daily use, a small aliquot can be kept at 4°C for a few weeks.
Quantitative Comparison of Common Antifade Reagents
| Antifade Reagent | Typical Final Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | 0.1% - 1% | Highly effective antifade agent. | Can be toxic and may reduce initial fluorescence intensity. Can react with certain dyes. |
| n-Propyl gallate (NPG) | 1% - 6% | Less toxic than PPD. | Can be difficult to dissolve. May have biological effects in live-cell imaging. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2.5% | Less toxic than PPD. | Generally less effective than PPD. |
| Trolox | 100-800 µM | Cell-permeable, good for live-cell imaging. | May have biological effects. |
Part 4: Understanding the Mechanism of Photobleaching
While DMACA itself is highly stable, understanding the general mechanism of photobleaching is crucial for troubleshooting in fluorescence microscopy.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical changes that render it non-fluorescent.[6] This often happens when the fluorophore transitions from its excited singlet state to a longer-lived excited triplet state. In this triplet state, it has a higher probability of reacting with surrounding molecules, particularly molecular oxygen, to generate highly reactive oxygen species (ROS). These ROS can then attack and destroy the fluorophore, leading to a loss of signal. Antifade reagents work by quenching these triplet states or scavenging the ROS before they can cause damage.
References
- Bangal, P. (2025). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science. [Link]
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed Central. [Link]
- de Amorim, M. R., et al. (2023). UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester...
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- Wikipedia. (n.d.). Photobleaching. [Link]
Sources
- 1. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Correcting for Inner Filter Effects in DMACA Fluorescence Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of inner filter effects (IFE) in 4-(Dimethylamino)cinnamaldehyde (DMACA) fluorescence measurements. Our goal is to equip you with the expertise and practical knowledge to ensure the accuracy and reliability of your experimental data.
Understanding the Inner Filter Effect in DMACA Assays
The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by the sample itself.[1] This can be a significant source of error in fluorescence-based assays, including those using DMACA, which is commonly employed for the quantification of proanthocyanidins (PAs).[2][3][4] The IFE can lead to a non-linear relationship between fluorescence intensity and fluorophore concentration, potentially causing inaccurate quantification and misinterpretation of results.[5][6]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample components, reducing the light intensity that reaches the fluorophore molecules in the center of the cuvette.[1][5][6]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can be detected.[1][5][6] This is more prominent when there is a significant overlap between the absorption and emission spectra of the sample components.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DMACA fluorescence signal is not linear with increasing analyte concentration. What could be the cause?
A1: A non-linear relationship between fluorescence intensity and analyte concentration is a classic indicator of the inner filter effect.[5][6] At higher concentrations, the absorbance of your sample at the excitation and/or emission wavelengths increases, leading to a greater attenuation of the light and a deviation from linearity.[6] It is crucial to identify and correct for this effect to obtain accurate quantitative data.
Troubleshooting Steps:
-
Measure the Absorbance Spectrum: Before conducting your fluorescence measurements, it is best practice to measure the full absorbance spectrum of your DMACA-analyte samples.[1]
-
Check Absorbance Values: As a general rule of thumb, the absorbance at the excitation wavelength should be kept below 0.1 to minimize the primary inner filter effect.[6][7]
-
Perform a Dilution Series: Prepare a dilution series of your sample and measure the fluorescence of each dilution. If the fluorescence intensity does not decrease linearly with dilution, the inner filter effect is likely present.[7]
Q2: How can I correct for the inner filter effect in my DMACA fluorescence measurements?
A2: There are two primary approaches to address the inner filter effect: experimental design modifications and mathematical correction.
1. Experimental Design Modifications:
-
Sample Dilution: The simplest method to mitigate IFE is to dilute your samples to a concentration where the absorbance is within the linear range (typically < 0.1 A.U.).[6][7] However, dilution is not always feasible, especially when dealing with samples of low intrinsic fluorescence.
-
Use of a Microplate Reader with Variable Pathlength: Modern microplate readers that allow for the adjustment of the vertical focus can be used to correct for IFE.[8][9][10][11] This involves taking measurements at different focal heights and applying a correction algorithm.
-
Front-Face Fluorescence: For highly concentrated samples, using a front-face illumination and detection geometry can minimize the pathlength of the light through the sample, thus reducing IFE.[7]
2. Mathematical Correction:
A commonly used method to correct for both primary and secondary inner filter effects involves using the absorbance values of the sample at the excitation and emission wavelengths. The corrected fluorescence intensity (Fcorr) can be calculated using the following formula[6]:
Fcorr = Fobs * 10^[(Aex + Aem)/2]
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
Q3: What are the specific spectral properties of DMACA that I need to consider for IFE correction?
A3: When DMACA reacts with proanthocyanidins (PAs), it forms a blue-colored product that fluoresces in the red region of the spectrum.[2][12][13] It is the absorbance of this colored complex that can cause the inner filter effect.
| Parameter | Wavelength Range | Reference |
| Absorbance Maximum (λmax) | 640 - 650 nm | [2][12] |
| Excitation Maxima (λex) | 620 - 660 nm | [2][12] |
| Emission Maxima (λem) | 680 - 700 nm | [2][12] |
As you can see, there is a potential for spectral overlap, especially between the absorbance and excitation wavelengths, which can contribute to the primary inner filter effect. The relatively small Stokes shift (the difference between the excitation and emission maxima) of 40-60 nm also means that the secondary inner filter effect could be a concern if other components in the sample absorb in the 680-700 nm range.[2][12]
Experimental Workflow for IFE Correction in DMACA Measurements
This section provides a step-by-step protocol for identifying and correcting for the inner filter effect in your DMACA fluorescence experiments.
Sources
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srs.tcu.edu [srs.tcu.edu]
- 6. static.horiba.com [static.horiba.com]
- 7. edinst.com [edinst.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-(Dimethylamino)cinnamic Acid (DMACA) Fluorescence Assays
Welcome to the technical support center for 4-(Dimethylamino)cinnamic acid (DMACA) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to buffer interference in DMACA-based fluorescence assays. By understanding the underlying principles of DMACA's unique photophysics, you can ensure the accuracy and reproducibility of your experimental results.
Understanding DMACA Fluorescence
This compound (DMACA) is a fluorescent probe whose emission properties are highly sensitive to its local environment. Its fluorescence originates from an Intramolecular Charge Transfer (ICT) mechanism.[1] Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting cinnamic acid moiety. The efficiency and energy of this charge transfer, and thus the fluorescence emission, are profoundly influenced by solvent polarity, pH, and interactions with other molecules in the solution.[2][3][4]
Frequently Asked Questions & Troubleshooting
Q1: My DMACA fluorescence signal is significantly lower than expected. What are the common causes?
A weak or absent signal is one of the most frequent issues. The root cause often lies in the buffer composition, leading to fluorescence quenching.
Answer:
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[5] For DMACA, this can occur through several buffer-related mechanisms:
-
Protonation at Low pH: In acidic conditions, the dimethylamino group of DMACA can become protonated.[2][6] This inhibits the crucial intramolecular charge transfer process, leading to a dramatic decrease in fluorescence. The ground state pKa of similar molecules has been determined to be around 4.5.[6]
-
Collisional (Dynamic) Quenching: Certain ions in your buffer can collide with the excited DMACA molecule, causing it to return to the ground state without emitting a photon.[5] Common culprits include halide ions like iodide (I⁻) and chloride (Cl⁻).[5]
-
High Polarity Solvents: While some polarity is necessary, highly polar solvents like water can stabilize the excited state through hydrogen bonding, which can sometimes lead to non-radiative decay pathways and reduced quantum yield.[3]
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your buffer pH is within the optimal range, typically between 5.5 and 7.5 for many applications, to avoid protonation.[7]
-
Evaluate Buffer Components: Check your buffer recipe for common quenching agents. If high concentrations of salts like NaCl are present, they may be contributing to collisional quenching.
-
Perform a "Safe Buffer" Screen: If you suspect buffer interference, perform a simple experiment to test DMACA's fluorescence in your buffer against a known "safe" solvent like ethanol or a buffer with minimal ionic strength (e.g., 10 mM HEPES).
Q2: The fluorescence intensity of my DMACA assay is unstable and fluctuates. What could be the problem?
Answer:
Fluctuating signals often point to dynamic processes or instability within your sample.
-
Temperature Sensitivity: Quenching processes, particularly collisional quenching, are heavily dependent on temperature.[5] Small fluctuations in ambient temperature can alter the rate of collisions between DMACA and quenching agents in the buffer, leading to signal instability.
-
Precipitation: DMACA has limited solubility in purely aqueous solutions.[8][9] If your buffer conditions (e.g., high salt concentration, incorrect pH) promote aggregation or precipitation, the effective concentration of soluble, fluorescent DMACA will change over time, causing signal drift.
-
Photobleaching: While DMACA is relatively photostable, continuous exposure to high-intensity excitation light will eventually lead to its photochemical destruction, causing a steady decline in signal.[1][10]
The following diagram outlines a decision-making process for diagnosing signal instability.
Caption: Troubleshooting workflow for unstable DMACA fluorescence.
Q3: Which buffer components should I avoid, and what are safer alternatives?
Answer:
Choosing the right buffer is critical. The ideal buffer for a DMACA assay should be inert, maintain a stable pH, and not interfere with the fluorophore's photophysics.
| Component Class | Components to Use with Caution | Rationale for Caution & Potential Impact | Recommended Alternatives |
| Buffering Agents | Phosphate buffers (at high conc.) | Can form complexes with divalent cations and may interact with proteins, potentially altering the local environment of DMACA.[11] | HEPES, MOPS, Tris (ensure pH is stable at assay temperature).[12] |
| pH Range | pH < 5.5 | Protonation of the dimethylamino group severely quenches fluorescence.[2][6] | pH 6.0 - 8.0 |
| Salts | Halide Salts (e.g., NaCl, KCl, NaI) | Chloride and especially Iodide are known collisional quenchers of fluorescence.[5] | Use non-quenching salts like Sodium Acetate or Sodium Sulfate if ionic strength is required. |
| Additives | Heavy Metals (e.g., Cu²⁺, Ni²⁺) | Can act as efficient quenchers through electron transfer mechanisms. | Use high-purity, metal-free reagents. Consider adding a chelator like EDTA if metal contamination is suspected. |
| Detergents | Ionic Detergents (e.g., SDS) | Can alter the local polarity around DMACA and may quench fluorescence depending on the interaction.[9] | Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (<0.1%).[13] |
Experimental Protocols
Protocol 1: Systematic Buffer Compatibility Screen
This protocol allows you to systematically test the effect of your buffer on DMACA fluorescence compared to a reference condition.
Objective: To identify and quantify the interference of a specific buffer system ("Test Buffer") on the DMACA fluorescence signal.
Materials:
-
DMACA stock solution (e.g., 10 mM in DMSO)
-
Reference Solvent: Anhydrous Ethanol
-
Your "Test Buffer"
-
96-well black, clear-bottom microplates suitable for fluorescence[14]
-
Fluorescence plate reader
Methodology:
-
Prepare Working Solutions:
-
Prepare a 100 µM intermediate stock of DMACA in Ethanol.
-
Prepare a 100 µM intermediate stock of DMACA in your Test Buffer.
-
Note: Ensure the final concentration of DMSO from the stock is less than 1% to minimize solvent effects.
-
-
Set up the Plate:
-
Wells A1-A3 (Reference): Add 198 µL of Ethanol + 2 µL of 10 mM DMACA stock (Final: 100 µM DMACA).
-
Wells B1-B3 (Test): Add 198 µL of Test Buffer + 2 µL of 10 mM DMACA stock (Final: 100 µM DMACA).
-
Wells C1-C3 (Blank - Reference): Add 200 µL of Ethanol.
-
Wells D1-D3 (Blank - Test): Add 200 µL of Test Buffer.
-
-
Incubation:
-
Incubate the plate for 15 minutes at your experimental temperature, protected from light.
-
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for DMACA (e.g., Excitation ~380-400 nm, Emission ~450-480 nm, but confirm with a spectral scan if possible).[1]
-
Record the fluorescence intensity (in Relative Fluorescence Units, RFU) for all wells.
-
-
Data Analysis:
-
Calculate the average RFU for each condition (Reference, Test, and their respective blanks).
-
Subtract the average blank RFU from the corresponding sample RFU to get the background-corrected signal.
-
Calculate the Percent Interference: % Interference = (1 - (Corrected RFU_Test / Corrected RFU_Reference)) * 100
-
Interpretation:
-
A value near 0% indicates your buffer is compatible.
-
A large positive value indicates significant quenching by your buffer.
-
A negative value would indicate fluorescence enhancement.
Caption: Step-by-step workflow for the buffer compatibility screen.
References
- Chowdhury, A., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1073353. [Link]
- FCSXpert Solutions. (n.d.). Buffers for FCS (Fluorescence Correlation Spectroscopy).
- Chowdhury, A., et al. (2023). Fluorogenic properties of 4- dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science. [Link]
- Bangal, P. (2001). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- Montana Molecular. (n.d.). Troubleshooting guide. NCBI.
- ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]
- ResearchGate. (n.d.).
- BioCrick. (n.d.). This compound | CAS:1552-96-1.
- Fisher Scientific. (n.d.). Commonly Used Buffers.
- Mayer, G., et al. (2021). Selective, pH‐Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4‐Dimethylamino(phenyl)‐Substituted Berberine Derivatives. ChemistryOpen, 10(6), 630-638. [Link]
- ResearchGate. (n.d.).
- Ellis, K. J., & Morrison, J. F. (2014). Universal buffers for use in biochemistry and biophysical experiments. PeerJ, 2, e601. [Link]
- de la Cruz-Cruz, K. I., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3183. [Link]
- Kim, S., et al. (2007). Solvent and pH Effects on the Fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Bulletin of the Korean Chemical Society, 28(5), 791-796. [Link]
- Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?[Link]
- Chowdhury, A., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed Central. [Link]
- Chowdhury, A., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed. [Link]
- ResearchGate. (n.d.). Effect of pH on the intensity of fluorescence. [Link]
- Kopylova, T. N., et al. (2010). Nature of the influence of a solvent on the fluorescence quantum yield of solutions of the fluorescent probe 4-dimethylaminochalcone. SciProfiles. [Link]
- Wikipedia. (n.d.). Quenching (fluorescence).
- M. K. et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics, 21(45), 25054-25061. [Link]
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- ResearchGate. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. [Link]
- ResearchGate. (n.d.). Effect of the buffer solution on the fluorescence intensity. [Link]
- Kothawala, D. N., et al. (2013). The influence of pH on dissolved organic matter fluorescence in inland waters. Analytical Methods, 5(22), 6345-6350. [Link]
Sources
- 1. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. Solvent and pH effects on the fluorescence of 7-(dimethylamino)-2-fluorenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
- 9. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dalochem.com [dalochem.com]
- 13. fcsxpert.com [fcsxpert.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Twisted Intramolecular Charge Transfer of DMACA
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating the photophysical properties of 9-(4-(dimethylamino)phenyl)-9H-carbazole (hereafter referred to as DMACA-Cz). This document provides in-depth guidance, troubleshooting advice, and standardized protocols to navigate the complexities of its solvent-dependent Twisted Intramolecular Charge Transfer (TICT) behavior.
Introduction: The Unique Photophysics of DMACA-Cz
DMACA-Cz is a donor-acceptor (D-A) molecule featuring a carbazole donor and a dimethylaminophenyl group which can also act as a donor, linked by a single bond that allows for torsional rotation. Upon photoexcitation, these molecules can exhibit a fascinating phenomenon known as Twisted Intramolecular Charge Transfer (TICT). This process involves a geometric rearrangement in the excited state, leading to a highly polar, charge-separated state that is profoundly influenced by the surrounding solvent environment. Understanding and controlling this behavior is critical for applications ranging from fluorescent probes and sensors to materials for organic electronics.[1][2] This guide will help you master the experimental nuances of studying this process.
Section 1: Frequently Asked Questions (FAQs) on the TICT Phenomenon
This section addresses the fundamental principles governing the photophysics of DMACA-Cz.
Q1: What are the Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states of DMACA-Cz?
A: Upon absorbing a photon, DMACA-Cz is promoted to an excited state that initially retains a planar geometry similar to the ground state. This is called the Locally Excited (LE) state . From this LE state, two competing relaxation pathways exist:
-
LE Fluorescence: The molecule can return directly to the ground state by emitting a photon, typically in the blue-to-green region of the spectrum.
-
TICT Formation: If the molecule is in a sufficiently polar solvent, rotation can occur around the single bond connecting the carbazole and dimethylaminophenyl moieties. This leads to a perpendicular (or "twisted") conformation where the π-systems are decoupled. This twisted geometry facilitates a full electron transfer from the donor to the acceptor, forming a highly polar, charge-separated state known as the TICT state .[3] This state is non-emissive or weakly emissive at a significantly red-shifted wavelength compared to the LE emission.
The interplay between these two states is the cornerstone of DMACA-Cz's unique environmental sensitivity.
Q2: Why does DMACA-Cz exhibit dual fluorescence in certain solvents?
A: Dual fluorescence is the hallmark of many TICT-capable molecules. It arises when the energy barrier between the LE and TICT states is small enough to allow for equilibration between the two populations in the excited state's lifetime. You will observe two distinct emission bands:
-
A higher-energy band (shorter wavelength): This corresponds to emission from the Locally Excited (LE) state.
-
A lower-energy band (longer wavelength): This corresponds to emission from the charge-separated TICT state.
The relative intensities of these two bands provide a direct measure of the LE/TICT state population ratio, which is highly dependent on the solvent environment. The observation of dual fluorescence is most common in solvents of intermediate polarity, which are sufficient to stabilize the TICT state but do not quench the LE emission completely.
Q3: How does solvent polarity affect the emission spectra of DMACA-Cz?
A: Solvent polarity is the most critical factor governing the TICT process. The TICT state, having a very large dipole moment due to charge separation, is stabilized by polar solvent molecules to a much greater extent than the less polar LE state.[4][5]
-
In nonpolar solvents (e.g., Hexane, Toluene): The TICT state is energetically unfavorable. The molecule remains in the LE state after excitation, resulting in a single, strong fluorescence band at a shorter wavelength.
-
In polar solvents (e.g., Acetonitrile, DMSO): The polar environment significantly lowers the energy of the TICT state. This stabilization makes the transition from LE to TICT a very fast and efficient process.[6] Consequently, the LE emission is often quenched, and a new, strongly red-shifted emission band from the TICT state appears. The absorption spectrum, however, is typically much less affected by solvent polarity because the ground state is not as polar and the Franck-Condon principle dictates that excitation occurs without a change in molecular geometry.[7]
This large, solvent-dependent shift in the emission maximum (a phenomenon known as solvatochromism) is a key indicator of TICT.[4]
Q4: What is the role of solvent viscosity and hydrogen bonding?
A: While polarity is primary, other solvent properties are also influential:
-
Viscosity: The formation of the TICT state requires physical rotation of a part of the molecule. In highly viscous solvents (e.g., glycerol), this intramolecular rotation is hindered. This slows down the rate of TICT formation, leading to an increase in the relative intensity of the LE emission band and a higher overall fluorescence quantum yield. This property is the basis for using such molecules as "fluorescent molecular rotors" to probe microviscosity.
-
Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the DMACA-Cz molecule. These specific interactions can provide an additional stabilization pathway for the charge-separated TICT state, further promoting its formation and often leading to significant fluorescence quenching.
Section 2: Troubleshooting Experimental Observations
This section provides solutions to common issues encountered during the study of DMACA-Cz.
Q5: I only observe a single, blue-shifted emission band in a polar solvent like acetonitrile. What could be wrong?
A: This is a common and important observation. While you expect to see a red-shifted TICT band, its presence and intensity can be subtle.
-
Causality: The TICT state in many D-A systems, including some carbazole derivatives, is often a "dark state," meaning its transition back to the ground state is predominantly non-radiative (i.e., it releases energy as heat instead of light). The polar solvent stabilizes the TICT state, making the LE → TICT transition extremely efficient. This effectively opens a powerful non-radiative decay channel that quenches the overall fluorescence.
-
Troubleshooting Steps:
-
Check Instrument Sensitivity: Ensure your fluorometer has sufficient sensitivity in the red/far-red region where the weak TICT emission might appear.
-
Lower the Temperature: Perform the measurement in a frozen solvent matrix (e.g., at 77 K in liquid nitrogen). The rigidity of the frozen matrix will inhibit the twisting motion required to form the TICT state. You should observe a significant increase in the intensity of the LE emission, confirming that TICT was indeed quenching the fluorescence at room temperature.[8][9]
-
Use a Viscous Solvent: Dissolve the sample in a highly viscous solvent like glycerol. The increased viscosity will slow the TICT formation rate, causing the LE emission to reappear or intensify.
-
Q6: The quantum yield of my sample drops dramatically in polar solvents. Is this an experimental error?
A: No, this is the expected behavior and strong evidence of an efficient TICT process.
-
Explanation: As explained in Q5, the formation of the TICT state in polar solvents provides a highly efficient non-radiative decay pathway. Since the fluorescence quantum yield (ΦF) is the ratio of radiative decay to the sum of all decay processes (radiative + non-radiative), a fast non-radiative pathway will drastically lower the quantum yield. In nonpolar solvents where TICT is suppressed, the non-radiative rate is much lower, and the quantum yield is consequently higher.
Q7: My emission decay kinetics are multi-exponential. How should I interpret this?
A: Multi-exponential decays are common for systems with interacting excited states.
-
Interpretation:
-
In solvents showing dual fluorescence: A bi-exponential decay is often observed. The faster component can be related to the quenching of the LE state as it converts to the TICT state, while the longer component relates to the intrinsic lifetime of the TICT state (or the equilibrated LE/TICT mixture).
-
In polar solvents with a single TICT band: Even if only one band is visible, you might see complex kinetics. This could be due to the presence of multiple ground-state conformers or solvent relaxation processes occurring on the same timescale as fluorescence.
-
-
Recommendation: Use a global analysis approach to fit the decay data collected at different emission wavelengths simultaneously. This can help deconvolve the contributions from the LE and TICT states and provide more robust lifetime values.
Q8: I'm observing an unexpected red-shifted emission band at high concentrations. What is its origin?
A: This is likely due to intermolecular interactions, not an intramolecular process like TICT.
-
Explanation: At high concentrations (>10-5 M), DMACA-Cz molecules can form ground-state aggregates or excited-state complexes called excimers . Both can lead to new, red-shifted emission bands that are concentration-dependent.
-
Validation Protocol:
-
Perform a Concentration Study: Prepare a series of solutions with concentrations ranging from 10-7 M to 10-4 M.
-
Analyze the Spectra: Normalize the absorption spectra at the main peak. If the shape of the spectrum changes with concentration, it indicates ground-state aggregation. Normalize the emission spectra at the LE band. If the intensity of the new red-shifted band increases relative to the LE/TICT bands as concentration increases, it confirms the presence of excimers or aggregate emission.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and reliable data.
Protocol 1: Systematic Investigation of Solvatochromism
This protocol outlines the steps to study the effect of solvent polarity on the photophysical properties of DMACA-Cz.
-
Solvent Selection:
-
Choose a range of spectrograde, anhydrous solvents with varying polarity. A good set includes: n-Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).
-
Ensure all solvents are of the highest purity to avoid fluorescent impurities.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of DMACA-Cz (e.g., 1 mM) in a volatile solvent like DCM. This minimizes errors from weighing small amounts of solid.
-
-
Sample Preparation:
-
For each solvent, prepare a dilute sample for measurement. A final concentration of 1 µM (10-6 M) is recommended to prevent aggregation.
-
To do this, add a precise volume of the stock solution to a volumetric flask and dilute to the mark with the target solvent. For example, add 10 µL of a 1 mM stock to a 10 mL flask.
-
Prepare a "blank" sample for each solvent containing only the pure solvent.
-
-
Spectroscopic Measurements:
-
Absorption: Record the UV-Vis absorption spectrum for each sample from ~250 nm to 500 nm, using the corresponding blank to zero the instrument. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Emission: Excite the samples at a wavelength on the red edge of the main absorption band (e.g., ~340-350 nm) where absorbance is low and consistent across solvents.[8] Record the emission spectrum over a wide range, for example, from 360 nm to 700 nm.
-
Correction: It is critical to correct the raw emission spectra for the instrument's response function (lamp intensity profile and detector sensitivity). Most modern fluorometers have built-in correction files.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol uses a well-characterized standard to determine the quantum yield (ΦF) of DMACA-Cz. Quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common standard for the blue-green region.
-
Prepare Standard and Sample:
-
Prepare a solution of the standard (e.g., Quinine Sulfate) and your DMACA-Cz sample in the desired solvent.
-
Adjust the concentrations of both solutions so that their absorbance at the chosen excitation wavelength is identical and below 0.1.
-
-
Record Spectra:
-
Record the corrected emission spectrum for both the standard and the sample, using the same excitation wavelength and instrument settings.
-
-
Calculate Quantum Yield:
-
Integrate the area under the entire corrected emission curve for both the sample (Asam) and the standard (Astd).
-
Use the following equation to calculate the quantum yield of the sample (Φsam):
Φsam = Φstd * (Asam / Astd) * (ηsam2 / ηstd2)
Where:
-
Φstd is the known quantum yield of the standard.
-
A is the integrated fluorescence intensity.
-
η is the refractive index of the solvent used for the sample (ηsam) and standard (ηstd).
-
-
Section 4: Data Interpretation and Visualization
Illustrative Photophysical Data for DMACA-Cz
| Solvent | Polarity (ET(30)) | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | ΦF (Quantum Yield) |
| n-Hexane | 30.9 | 340 | ~385 | - | ~0.75 |
| Toluene | 33.9 | 341 | ~395 | - | ~0.60 |
| THF | 37.4 | 342 | ~410 | ~520 | ~0.25 |
| DCM | 40.7 | 342 | ~425 | ~550 | ~0.10 |
| Acetonitrile | 45.6 | 341 | Quenched | ~590 | <0.01 |
Note: This data is for illustrative purposes only and should be experimentally verified.
Visualizing the TICT Mechanism and Experimental Workflow
Diagrams can clarify complex processes. Below are Graphviz models for the TICT mechanism, the experimental workflow, and a troubleshooting decision tree.
Caption: State diagram of the TICT process in DMACA-Cz.
Caption: Experimental workflow for studying solvent effects.
Caption: Troubleshooting logic for emission spectra.
References
- Z. R. Grabowski, K. Rotkiewicz, W. Rettig, "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures", Chem. Rev., 2003, 103 (10), 3899–4032. [Link]
- W. Rettig, "Photoinduced charge separation via twisted intramolecular charge transfer states", Top. Curr. Chem., 1994, 169, 253–299. [Link]
- E. Lippert, W. Lüder, F. Moll, "Eine spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand", Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 1957, 61(8), 962-975. [Link]
- J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed., Springer, 2006. [Link]
- C. Reichardt, T. Welton, Solvents and Solvent Effects in Organic Chemistry, 4th ed., Wiley-VCH, 2010. [Link]
- Wikipedia contributors, "Solvatochromism," Wikipedia, The Free Encyclopedia. [Link]
- S. H. Lee, et al., "Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores", Molecules, 2021, 26(6), 1729. [Link]
- ResearchGate, "Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds", ResearchG
- A. D. da Silva, et al., "Solvatochromism as a new tool to distinguish structurally similar compounds", Sci. Rep., 2017, 7, 1699. [Link]
- M. K. Panda, D. S. D. Rao, A. Samanta, "Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study", Phys. Chem. Chem. Phys., 2017, 19(6), 4649-4661. [Link]
- J. Catalán, "Analysis of the solvatochromism of 9,9'-biaryl compounds using a pure solvent dipolarity scale", Phys. Chem. Chem. Phys., 2012, 14(28), 9879-85. [Link]
- A. L. K. K. V. d. Monde, et al., "Donor–acceptor architecture dictates emission properties: enhanced solid-state fluorescence in carbazole-based charge transfer cocrystals", CrystEngComm, 2023, 25, 5081-5088. [Link]
- Z. R. Grabowski, J. Dobkowski, "Twisted Intramolecular Charge Transfer States in the Photophysics of N-Aryl-Carbazoles", Pure Appl. Chem., 1983, 55(2), 245-252. [Link]
- W. M. Al-Alwan, "Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives", Beilstein J. Org. Chem., 2023, 19, 1338-1346. [Link]
- T. Yasuda, "The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine-Cored Donor–Acceptor–Donor Triads", Chem. Eur. J., 2021, 27(42), 10896-10902. [Link]
- H. G. Kim, et al., "Synthesis and photophysical properties of carbazole-based emitting compounds and formation of nanoparticles", Dyes and Pigments, 2012, 95(2), 346-356. [Link]
Sources
- 1. The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the solvatochromism of 9,9'-biaryl compounds using a pure solvent dipolarity scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Dimethylamino)cinnamic Acid (DMACA) in Solution
Welcome to the technical support center for 4-(Dimethylamino)cinnamic acid (DMACA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of DMACA in your experimental solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction to DMACA Stability
This compound (DMACA) is a versatile organic compound utilized in various applications, including as a fluorescent probe and in the synthesis of pharmaceuticals and cosmetics.[1][2] Its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the factors influencing DMACA's stability and provide practical protocols for its handling and analysis.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid DMACA and its solutions?
A1: Solid DMACA should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][4] For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept at 2-8°C, protected from light.[3]
Q2: What solvents are suitable for dissolving DMACA?
A2: DMACA is sparingly soluble in water but soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][5] The choice of solvent can influence its stability, so it is crucial to consider the compatibility with your experimental setup.
Solution Stability and Degradation
Q3: My DMACA solution has changed color. What does this indicate?
A3: A color change in your DMACA solution, which typically appears as a yellow to beige crystalline powder in its solid form, may indicate degradation.[3] This can be caused by exposure to light, extreme pH, or high temperatures. It is recommended to prepare a fresh solution and reassess your storage and handling procedures.
Q4: How does pH affect the stability of DMACA in aqueous solutions?
A4: While specific data for DMACA is limited, studies on related phenolic compounds suggest that pH can significantly impact stability. For instance, the related compound 4-(N,N-dimethylamino)phenol shows maximum stability in the pH range of 2.0 to 3.0.[1] It is plausible that DMACA also exhibits greater stability in slightly acidic conditions. Conversely, high pH can lead to the degradation of similar phenolic compounds.[6]
Q5: Is DMACA sensitive to light?
A5: Yes, cinnamic acid and its derivatives are known to be susceptible to photodegradation, primarily through cis-trans isomerization and [2+2] cycloaddition when exposed to UV light.[1][7] Given its use in UV protection, DMACA's interaction with light is a critical factor.[2] To minimize photodegradation, always work with DMACA solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]
Q6: Can temperature affect the stability of DMACA solutions?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results (e.g., varying fluorescence intensity, unexpected analytical peaks) | DMACA degradation in solution. | 1. Prepare fresh DMACA solutions for each experiment.2. Protect solutions from light at all times.3. Control the pH of your solution, preferably in the slightly acidic range.4. Avoid high temperatures.5. Perform a stability check of your stock solution using the HPLC or UV-Vis protocol below. |
| Precipitate formation in aqueous DMACA solution | Low aqueous solubility of DMACA. | 1. Use a co-solvent such as DMSO or ethanol to increase solubility before diluting with an aqueous buffer.2. Ensure the final concentration is below the solubility limit in your specific solvent system. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study (see protocol below) to tentatively identify potential degradation products.2. Optimize your HPLC method to ensure separation of DMACA from all degradation peaks. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DMACA
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of DMACA.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A good starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of DMACA (approximately 350-360 nm, verify with your spectrophotometer).
-
Injection Volume: 10-20 µL.
-
Procedure: a. Prepare a stock solution of DMACA (e.g., 1 mg/mL) in a suitable organic solvent like methanol. b. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase. c. Inject the freshly prepared solution (time 0) and record the peak area and retention time. d. Store the working solution under your experimental conditions (e.g., at room temperature, protected from light). e. Inject aliquots of the solution at predetermined time intervals (e.g., 1, 4, 8, 24 hours) and record the peak area. f. Calculate the percentage of DMACA remaining at each time point relative to time 0. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study of DMACA
Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[2]
Methodology:
-
Prepare DMACA solutions (e.g., 100 µg/mL) in a suitable solvent system.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solution to UV and/or visible light in a photostability chamber.
-
-
Analyze the stressed samples using the developed HPLC method. The appearance of new peaks will indicate the formation of degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) can help in the identification of these products.[9]
References
- Bangal, P. (2008). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm
- Chowdhury, A. R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science. [Link]
- Gorecka, K., et al. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
- This compound. BioCrick. [Link]
- Wang, D. P., et al. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy. [Link]
- Photodegradation of Cinnamic Acid in Different Media.
- UV-Visible spectra of 4-dimethylamino cinnamate pyranoflavylium ester...
- Microbiological degradation of cinnamic acid and its hydroxyl-derivatives.
- Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy.
- Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Derm
- Cinnamic acid derivatives in cosmetics: current use and future prospects. PubMed. [Link]
- Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed. [Link]
- Photostable sunscreen compositions and methods of stabilizing.
- Patent review on photostability enhancement of avobenzone and its formul
- Novel stabilized cinnamic ester sunscreen compositions.
- Development of validated stability-indicating assay methods – Critical review.
- DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. IJPSR. [Link]
- Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. [Link]
- Development of validated stability-indicating assay methods--critical review. PubMed. [Link]
- Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies.
- Photostable organic sunscreen compounds having antioxidant properties and compositions obtained there
- Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
- Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. PubMed Central. [Link]
- Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- This compound. PubChem. [Link]
- Process for the preparation of cinnamic acid esters.
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV. [Link]
- QUENCHING OF FLUORESCENCE WITH TEMPER
- Selective, pH-Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4-Dimethylamino(phenyl)
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS. [Link]
- The long-term stability and biocompatibility of fluorescent nanodiamond as an in vivo contrast agent. PubMed. [Link]
- Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic acid derivatives in cosmetics: current use and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7186404B2 - Photostable sunscreen compositions and methods of stabilizing - Google Patents [patents.google.com]
- 8. Development of validated stability-indicating assay methods—critical review | Scilit [scilit.com]
- 9. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMACA-Based Studies by Mitigating Autofluorescence
Welcome to the technical support center dedicated to addressing a critical challenge in fluorescence microscopy: the removal of autofluorescence in biological samples for studies utilizing the red-emitting fluorescent dye, 4-dimethylaminocinnamaldehyde (DMACA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance the quality and reliability of your experimental data.
Introduction to the Autofluorescence Challenge in DMACA Studies
4-dimethylaminocinnamaldehyde (DMACA) is a valuable tool for the specific detection of proanthocyanidins (PAs) in various biological samples, particularly in plant tissues. Upon binding to PAs, DMACA forms a blue precipitate that exhibits fluorescence in the red to far-red region of the spectrum (absorbance peak at ~650 nm and emission peak around 690 nm)[1][2][3]. This spectral characteristic is generally advantageous as it avoids the common sources of autofluorescence, such as collagen and NADH, which typically emit in the blue and green spectral regions[1][4].
However, significant challenges arise when endogenous molecules within the sample also fluoresce in the red or far-red channels, leading to high background noise that can obscure the specific DMACA signal. This is particularly problematic in plant tissues containing chlorophyll, which has an emission spectrum that can overlap with that of DMACA[1][2]. This guide provides a comprehensive overview of the sources of autofluorescence and a series of troubleshooting guides and FAQs to help you effectively remove or reduce this interference.
Understanding the Origins of Autofluorescence
Autofluorescence is the natural fluorescence emitted by various endogenous molecules within biological samples. Identifying the source is the first step in selecting the appropriate mitigation strategy.
Troubleshooting Guides
This section provides detailed, step-by-step protocols and the rationale behind them to address specific autofluorescence issues encountered during DMACA studies.
Guide 1: Pre-Staining Optimization to Minimize Autofluorescence
Issue: High background fluorescence is observed even in unstained control samples.
Cause: Autofluorescence can be inherent to the tissue or induced by sample preparation procedures.
Solutions:
-
Optimize Fixation:
-
Rationale: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines to form fluorescent Schiff bases[5].
-
Recommendation:
-
Minimize fixation time to the shortest duration necessary to preserve tissue morphology[6].
-
If compatible with your experimental goals, consider using non-aldehyde fixatives such as chilled methanol or ethanol, which generally produce less autofluorescence.
-
-
-
Perfusion (for animal tissues):
-
Rationale: Red blood cells are a significant source of autofluorescence due to the presence of heme.
-
Recommendation: When working with animal tissues, perfuse the tissue with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells[6].
-
-
Chlorophyll Removal (for plant tissues):
-
Rationale: Chlorophyll exhibits strong autofluorescence in the red region of the spectrum, directly overlapping with the DMACA signal[1][2].
-
Recommendation: Extend the ethanol dehydration steps in your staining protocol to facilitate the removal of chlorophyll. Incubating the tissue in each ethanol dilution for a longer duration (e.g., 20 minutes) can be effective[2][7].
-
Guide 2: Chemical Quenching of Autofluorescence
Issue: Significant autofluorescence persists after optimizing sample preparation.
Solution: Employ chemical quenching agents to reduce background fluorescence. Caution: The compatibility of these agents with DMACA has not been extensively studied. It is crucial to test these methods on a small subset of samples first to ensure they do not quench the specific DMACA signal or alter the target molecules.
-
Mechanism: Sodium borohydride is a reducing agent that converts the aldehyde groups responsible for fixation-induced autofluorescence into non-fluorescent alcohol groups[5][8].
-
Protocol:
-
After fixation and rehydration, prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Immerse the samples in the NaBH₄ solution for 10-20 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your DMACA staining protocol.
-
-
Considerations: The effectiveness of NaBH₄ can be variable. It is essential to prepare the solution fresh as it is unstable in aqueous solutions[9][10]. While it can reduce aldehyde-induced autofluorescence, it has been reported to sometimes increase autofluorescence from other sources like red blood cells in formaldehyde-fixed tissue[11]. The stability of proanthocyanidins in the presence of NaBH₄ should be considered, though significant degradation under these mild conditions is unlikely[12][13].
-
Mechanism: Copper sulfate is thought to quench autofluorescence through a mechanism that may involve the formation of a non-fluorescent complex with autofluorescent molecules[14].
-
Protocol:
-
Prepare a solution of 5 mM CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).
-
After fixation and rehydration, incubate the samples in the CuSO₄ solution for 30-90 minutes at room temperature.
-
Wash the samples extensively with PBS to remove all copper sulfate.
-
Proceed with your DMACA staining protocol.
-
-
Considerations: Copper ions can interact with flavonoids and other phenolic compounds, potentially altering their properties[15][16][17]. Therefore, it is critical to validate that this treatment does not interfere with the DMACA-proanthocyanidin interaction or the fluorescence of the resulting complex.
-
Mechanism: Sudan Black B is a lipophilic dye that can mask autofluorescence from sources like lipofuscin[11][14].
-
Protocol:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
After immunofluorescence staining (if applicable) and before mounting, incubate the samples in the SBB solution for 10-20 minutes at room temperature.
-
Wash thoroughly with 70% ethanol to remove excess SBB, followed by washes in PBS.
-
-
Critical Warning for DMACA Studies: Sudan Black B itself exhibits fluorescence in the red and far-red regions of the spectrum[11][18]. This can introduce significant background noise and is likely to interfere with the detection of the DMACA signal. Therefore, Sudan Black B is generally not recommended for use with red-emitting fluorophores like DMACA. If you must use it, extensive validation is required to ensure the SBB signal can be distinguished from the DMACA signal. Commercial alternatives like TrueBlack® are reported to have lower background fluorescence in the far-red channel and may be a more suitable option[11].
Guide 3: Photobleaching of Autofluorescence
Issue: Autofluorescence is highly resistant to chemical quenching methods.
Solution: Use high-intensity light to selectively destroy the autofluorescent molecules before staining.
-
Mechanism: Intense light exposure can cause the irreversible photochemical destruction of fluorophores, including those responsible for autofluorescence[8][19][20].
-
Protocol:
-
After fixation and rehydration, place your sample on the microscope stage or in a dedicated photobleaching chamber.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury lamp, xenon lamp, or high-power LED) for a duration ranging from several minutes to a few hours. The optimal time will need to be determined empirically.
-
Monitor the reduction in autofluorescence periodically using the microscope.
-
Once the autofluorescence has been sufficiently reduced, proceed with the DMACA staining protocol.
-
-
Considerations: While effective, photobleaching can also potentially damage the target epitopes or molecules of interest if overexposed. It is a balance between reducing autofluorescence and preserving the integrity of the sample. The DMACA dye itself is reported to be highly photostable, which is an advantage for this pre-staining photobleaching approach[2].
Guide 4: Spectral Unmixing for Signal Separation
Issue: Autofluorescence and the DMACA signal are spectrally overlapping and cannot be separated using conventional filters.
Solution: Utilize a spectral confocal microscope and linear unmixing algorithms to computationally separate the two signals.
-
Mechanism: Spectral unmixing relies on the principle that each fluorophore, including the mixture of molecules contributing to autofluorescence, has a unique emission spectrum or "fingerprint". By capturing the entire emission spectrum at each pixel and providing reference spectra for the DMACA dye and the autofluorescence, a linear unmixing algorithm can calculate the contribution of each component to the total signal[1][21][22][23][24].
-
Workflow:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) from a region exhibiting strong autofluorescence.
-
DMACA Spectrum: On a sample stained only with DMACA (ideally with low autofluorescence or in a region with minimal background), acquire a lambda stack to generate the reference spectrum for the DMACA-proanthocyanidin complex.
-
-
Acquire Experimental Image: On your co-labeled experimental sample, acquire a lambda stack.
-
Perform Linear Unmixing: Using the microscope's software, apply the linear unmixing algorithm with the acquired reference spectra. The output will be two separate images, one showing the isolated DMACA signal and the other showing the isolated autofluorescence.
-
FAQs for DMACA Autofluorescence Troubleshooting
Q1: My unstained plant root sections are showing a strong red fluorescence. What is the likely cause and how can I fix it?
A1: The most probable cause of red autofluorescence in plant tissues is chlorophyll[1][2][25]. The DMACA staining protocol typically includes a dehydration step with an ethanol series. To remove chlorophyll, you can extend the incubation time in each ethanol concentration (e.g., from 10 to 20 minutes or longer) to allow for more efficient extraction of the pigment[2][7]. Always include an unstained, unstained-and-cleared control to assess the effectiveness of chlorophyll removal.
Q2: I am working with archived formalin-fixed, paraffin-embedded (FFPE) animal tissue and see high background. Which method is a good starting point to reduce it?
A2: For FFPE tissues, fixation-induced autofluorescence is a common issue. A good starting point is treatment with sodium borohydride (NaBH₄) after deparaffinization and rehydration[5]. This method is relatively simple and targets the aldehyde-induced fluorescence. However, as with any chemical treatment, it's crucial to first test it on a subset of your samples to ensure it doesn't negatively impact your DMACA staining. Photobleaching is another effective option for FFPE tissues[20].
Q3: Can I use DAPI or Hoechst for nuclear counterstaining with DMACA? Will it cause problems?
A3: Yes, you can use blue-emitting nuclear stains like DAPI or Hoechst with DMACA. DMACA's fluorescence is in the far-red, which is well-separated from the blue emission of these common nuclear counterstains. This allows for straightforward multi-color imaging with minimal spectral overlap[2].
Q4: I tried a chemical quencher, and now my DMACA signal is also gone. What happened?
A4: This indicates that the chemical quencher is not compatible with your DMACA staining. The quencher may be directly interacting with and quenching the DMACA fluorophore, or it could be altering the proanthocyanidin structure, preventing DMACA from binding. This highlights the importance of performing a pilot experiment with any new quenching method on a control sample where you expect a strong DMACA signal. If quenching of the specific signal occurs, you should switch to a different method, such as photobleaching or spectral unmixing.
Q5: Is it possible to completely eliminate autofluorescence?
A5: In many cases, complete elimination is not feasible. The goal is to reduce the autofluorescence to a level where the specific signal from your DMACA stain has a high signal-to-noise ratio. A combination of methods, such as optimizing fixation and then applying a gentle photobleaching protocol, can often yield the best results. Spectral unmixing is a powerful tool for separating signals when autofluorescence cannot be fully removed[22][23].
Data Summary Tables
Table 1: Comparison of Autofluorescence Reduction Methods for DMACA Studies
| Method | Principle | Pros | Cons | Compatibility with DMACA |
| Optimized Fixation | Minimize formation of fluorescent artifacts | Simple, preventative | May not be sufficient for all tissue types | High |
| Chlorophyll Removal | Solvent extraction | Essential for plant tissues | Requires longer incubation times | High |
| Sodium Borohydride | Chemical reduction of aldehydes | Effective for fixation-induced AF | Variable efficacy, must be freshly prepared | Likely compatible, but requires validation |
| Copper Sulfate | Chemical quenching | Can be effective for various AF sources | Potential to interact with phenolic compounds | Requires careful validation |
| Sudan Black B | Masking lipophilic AF | Effective for lipofuscin | Fluoresces in the red/far-red, high risk of interference | Not Recommended |
| Photobleaching | Photodestruction of fluorophores | Broadly effective, no chemical residue | Can be time-consuming, potential for sample damage | High (pre-staining) |
| Spectral Unmixing | Computational signal separation | Highly specific, separates overlapping spectra | Requires a spectral confocal microscope and expertise | High |
Visualizing the Workflow: Decision Tree for Autofluorescence Removal
Caption: Decision tree for selecting an appropriate autofluorescence removal method.
References
- Chowdhury, R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- Oliveira, V. C., Carrara, R. C. V., Sesso, A., & Amaro-Jr, E. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections.
- Chowdhury, R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed Central. [Link]
- Nikon Instruments Inc. Spectral Imaging and Linear Unmixing. MicroscopyU. [Link]
- Thermo Fisher Scientific. (2018).
- Star Protocols. (2023). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. [Link]
- Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging. [Link]
- Nehal, P., & Cai, D. (2020). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLoS ONE, 15(11), e0242183. [Link]
- Baschong, W., Suetterlin, R., & Laeng, R. H. (2001). Control of autofluorescence in fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 49(12), 1565-1572. [Link]
- ZEISS Microscopy.
- Du, H., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. [Link]
- Bitesize Bio. (2023). Spectral Unmixing in Fluorescence Microscopy. [Link]
- Park, J., et al. (2023). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Biomedical Optics Express, 14(2), 597-609. [Link]
- ResearchGate. (2014). How do you negate auto fluorescence in confocal microscope?[Link]
- Chowdhury, R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science. [Link]
- Akoya Biosciences. Investigation of Autofluorescence – Best Practices. [Link]
- Oliveira, V. C., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections.
- Chowdhury, R., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- ResearchGate. (2019). Stability of alkaline aqueous solutions of sodium borohydride. [Link]
- Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell biochemistry and biophysics, 53(2), 75–100. [Link]
- Olympus. Fluorescence Microscopy Errors. [Link]
- Bota, C., & Deliu, C. (2011). The effect of copper sulphate on the production of flavonoids in Digitalis lanata cell cultures. Farmacia, 59(1), 113-118. [Link]
- ResearchGate. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. [Link]
- Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]
- Plants. (2021). Copper Sulfate Elicitation Effect on Biomass Production, Phenolic Compounds Accumulation, and Antioxidant Activity of Morus nigra L. Stem Node Culture. [Link]
- ResearchGate. (2018). Does anyone know that can i use sudan black b instead of sudan 4 in En-face staining of whole aorta?[Link]
- Analytical Methods. (2016). Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF. [Link]
- Molecules. (2021). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. [Link]
- PubMed. (2015).
- Molecules. (2019). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. [Link]
- ACS Omega. (2022).
- ResearchGate. (2015).
- ResearchGate. (2011).
- ResearchGate. (2015). Can we use far red fluorescent dye from invitrogen for live dead staining in flow cytometry?[Link]
- ResearchGate. (2024).
- Chemistry – A European Journal. (2019). Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. [Link]
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- 3. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. bitesizebio.com [bitesizebio.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: 4-(Dimethylamino)cinnamic Acid (DMACA) Assays
Welcome to the technical support center for 4-(Dimethylamino)cinnamic acid (DMACA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DMACA, particularly for the colorimetric quantification of proanthocyanidins (PAs) and other flavanols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and ensure the integrity of your experimental results.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios. Each answer is grounded in scientific principles and supported by references to authoritative literature.
Troubleshooting Guide: Calibration Curve and Assay Issues
Poor linearity, low sensitivity, and high background are common hurdles encountered when developing a DMACA-based assay. This section addresses specific problems you might be facing with your calibration curve and overall assay performance.
Question 1: My calibration curve is not linear. What are the likely causes and how can I fix it?
A non-linear calibration curve is one of the most frequent issues. The relationship between absorbance and concentration should be linear within a specific range, as described by the Beer-Lambert Law. Deviation from this suggests a systematic issue in your assay.
Underlying Causes & Solutions:
-
Inappropriate Standard Concentration Range:
-
The Problem: At very high concentrations of proanthocyanidins, the DMACA reagent can become the limiting reactant, leading to a plateau in the absorbance readings. Conversely, at very low concentrations, the signal may be indistinguishable from the background noise.
-
The Solution: Prepare a wider range of standard concentrations to identify the linear dynamic range of your assay. It's crucial to bracket the expected concentration of your unknown samples within this linear range. A typical starting point for standards like procyanidin A2 is below 100 µg/mL[1].
-
-
Precipitation of the DMACA-Analyte Complex:
-
The Problem: The colored product formed between DMACA and the flavanol can sometimes precipitate out of solution, especially at higher concentrations. This is often visible as a blue precipitate[2][3]. This reduces the amount of product in the solution that can be measured by the spectrophotometer, leading to a flattening of the curve at the higher end.
-
The Solution: Visually inspect your wells or cuvettes for any signs of precipitation. If observed, you will need to dilute your standards and samples to stay within the soluble range of the product.
-
-
Incorrect Reagent Preparation or Storage:
-
The Problem: The DMACA reagent is sensitive to oxidation and has a limited shelf life. An old or improperly stored reagent will have reduced reactivity, leading to a weaker signal and poor linearity. The reagent can change color over several days when exposed to air[4].
-
The Solution: Always prepare fresh DMACA reagent. If you must store it, keep it refrigerated in an airtight, amber container for no longer than two weeks[4].
-
-
Sub-optimal Reaction Time:
-
The Problem: The reaction between DMACA and proanthocyanidins is not instantaneous. If you take your readings too early, the reaction may not have gone to completion, especially for higher concentrations.
-
The Solution: A reaction time of 15 to 35 minutes is generally recommended. For samples with high concentrations of oligomeric proanthocyanidins, a longer reaction time of 20 to 35 minutes may be necessary[5][6]. Perform a time-course experiment to determine the optimal endpoint for your specific analyte and conditions.
-
Below is a troubleshooting workflow to diagnose non-linearity in your calibration curve:
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. p-Dimethylaminocinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. Evaluation of parameters that affect the 4-dimethylaminocinnamaldehyde assay for flavanols and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting 4-(Dimethylamino)cinnamic Acid (DMACA) Fluorescence Lifetime Data
The core of DMACA's functionality lies in its ability to form a Twisted Intramolecular Charge Transfer (TICT) state upon excitation, a process highly dependent on its local environment.[1] This guide provides troubleshooting workflows and foundational knowledge to help you dissect complex decay kinetics and leverage the full potential of this versatile probe.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter after acquiring your fluorescence lifetime data. Each answer explains the underlying causality and provides actionable steps for resolution.
Q1: My DMACA fluorescence decay is not a single exponential. Why am I seeing multi-exponential kinetics?
A multi-exponential decay is the most common observation for DMACA and is often indicative of its complex photophysics rather than an experimental artifact.
Core Causality: Dual Fluorescence
In polar environments, photo-excited DMACA can exist in two distinct emissive states:
-
Locally Excited (LE) or Delocalized Excited (DE) State: This is the initially excited, planar state.
-
Twisted Intramolecular Charge Transfer (TICT) State: Following excitation, the dimethylamino group can rotate (twist) relative to the cinnamic acid moiety. This creates a highly polar, charge-separated state with a different, typically longer, fluorescence lifetime and a red-shifted emission spectrum.[1]
The overall fluorescence decay you measure is a sum of the emission from both the LE/DE and TICT populations, resulting in at least a bi-exponential decay profile.
Other Potential Causes:
-
Environmental Heterogeneity: If DMACA molecules in your sample exist in multiple microenvironments (e.g., bound to a protein and free in solution), each population will exhibit a distinct lifetime, contributing to the multi-exponential decay.[2][3]
-
Presence of Impurities: Fluorescent impurities in your DMACA sample or solvent will contribute their own decay profiles.
-
Scattered Light: Contamination of the fluorescence signal with scattered excitation light can introduce a very fast decay component, distorting the fit.[4]
Troubleshooting Workflow:
Caption: Troubleshooting logic for multi-exponential DMACA decays.
Q2: The measured fluorescence lifetime is shorter than expected and changes with concentration. What is happening?
This behavior is a classic sign of concentration-dependent quenching.
Core Causality: Self-Quenching
At higher concentrations, excited DMACA molecules can be deactivated through collisions with ground-state DMACA molecules. This process, known as dynamic self-quenching or collisional quenching, provides a non-radiative decay pathway, which shortens the average time the molecule spends in the excited state.[5][6] This effect will reduce both the fluorescence intensity and the measured lifetime.
Experimental Protocol: Verifying Concentration Quenching
-
Prepare a Dilution Series: Create a series of DMACA samples in your chosen solvent, ranging from your current concentration down to the nanomolar range (e.g., 50 µM, 10 µM, 5 µM, 1 µM, 500 nM).
-
Measure Fluorescence Lifetime: Acquire the fluorescence decay for each sample under identical instrument settings.
-
Plot Lifetime vs. Concentration: Plot the intensity-weighted average lifetime (τ_avg) as a function of DMACA concentration.
-
Identify the Linear Range: You should observe that below a certain concentration, the lifetime becomes constant. This is the concentration range you must work within to avoid self-quenching artifacts. For most applications, concentrations below 10 µM are a safe starting point.[4]
Q3: My lifetime values are inconsistent across different experimental sessions, even with the same sample.
Inconsistency often points to instrumental drift or subtle changes in sample conditions.
Core Causality: Instrumental and Environmental Instability
-
Instrument Response Function (IRF) Variation: The IRF, which represents the temporal profile of your excitation source and detector, is critical for accurate lifetime deconvolution. Minor changes in laser pulse shape, detector timing, or optical alignment can alter the IRF between sessions.
-
Temperature Fluctuations: Fluorescence lifetime can be temperature-dependent.[7] Inconsistent lab temperature can affect the rates of non-radiative decay and molecular motion (relevant for TICT formation), leading to variable lifetimes.
-
Photobleaching: While lifetime is generally independent of concentration, severe photobleaching can preferentially destroy certain fluorescent species or create fluorescent photoproducts, altering the measured decay kinetics.[7]
-
pH Changes: The protonation state of DMACA's carboxylic acid and amino groups affects its photophysics.[1] Absorption of atmospheric CO₂ can slightly acidify unbuffered aqueous solutions, causing drift over time.
Self-Validating Protocol: Ensuring Reproducibility
-
Measure the IRF Daily: Before running your samples, always measure the IRF using a scattering solution (e.g., dilute Ludox or non-dairy creamer). Use this session-specific IRF for your analysis.
-
Use a Lifetime Standard: Regularly measure the lifetime of a well-characterized, stable reference dye (e.g., Coumarin 6 in ethanol). This allows you to verify instrument performance and stability over time.
-
Control Temperature: Use a temperature-controlled sample holder for all measurements.
-
Use Freshly Prepared, Buffered Solutions: Prepare samples fresh when possible and use appropriate biological or chemical buffers to maintain a constant pH.
-
Minimize Light Exposure: Use the lowest practical excitation power and keep the sample shuttered when not acquiring data to minimize photobleaching.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for working with DMACA.
Q1: What is the primary mechanism that makes DMACA a useful environmental sensor?
DMACA is a quintessential example of an Intramolecular Charge Transfer (ICT) probe.[2] The key is the competition between its two primary excited states: the LE state and the TICT state. The energy gap and interconversion rate between these states are highly sensitive to the polarity and viscosity of the local environment.[1] In highly polar solvents, the charge-separated TICT state is stabilized, leading to enhanced emission from this state. Conversely, in non-polar or highly viscous environments that restrict the twisting of the dimethylamino group, emission from the LE state dominates. By analyzing the lifetimes and amplitudes of these components, you can deduce information about the local environment's properties.[8][9]
Q2: What are the optimal excitation and emission wavelengths for DMACA?
There are no universal "optimal" wavelengths; they are entirely dependent on the solvent, binding state, and protonation state.
-
General Behavior: The absorption spectrum is typically less sensitive to the environment than the emission spectrum.
-
Dual Emission: In polar solvents, you may observe two emission bands corresponding to the LE and TICT states. The TICT emission is significantly red-shifted.
-
Application-Specific Example: When used to stain proanthocyanidins in plant tissues, DMACA exhibits excitation maxima in the 620-660 nm range and emission maxima from 680-700 nm.[3][10]
Best Practice: Before any lifetime experiment, you MUST perform steady-state excitation and emission scans on your DMACA sample in its specific experimental buffer or solvent to determine the correct wavelengths for your conditions.
Q3: How do I interpret the different components of a multi-exponential fit of DMACA decay data?
Interpreting the components requires careful consideration of the system. The table below provides a general framework for a bi-exponential decay model.
| Component | Typical Lifetime (τ) | Amplitude (α) | Physicochemical Interpretation |
| Component 1 (τ₁) | Shorter | α₁ | Often assigned to the Locally Excited (LE) or Delocalized Excited (DE) state. Its contribution may be higher in non-polar or viscous environments. |
| Component 2 (τ₂) | Longer | α₂ | Typically assigned to the Twisted Intramolecular Charge Transfer (TICT) state. Its contribution increases significantly in polar, mobile environments that stabilize charge separation and allow molecular rotation.[1] |
Note: In complex systems like protein binding, one component might represent the unbound DMACA while another represents the bound state, where its rotation is restricted.
Q4: Can I use DMACA for Fluorescence Lifetime Imaging Microscopy (FLIM)?
Absolutely. DMACA is an excellent candidate for FLIM. Because fluorescence lifetime is an intrinsic property of the fluorophore in its environment, it is independent of probe concentration and less prone to photobleaching artifacts than intensity-based imaging.[11][12] By mapping the lifetime pixel-by-pixel, FLIM can be used to visualize spatial variations in polarity or viscosity within a sample, such as across different organelles in a cell or within different domains of a lipid membrane.
Caption: State diagram of DMACA's photophysical processes.
References
- Bangal, P. (2015). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- Chowdhury, J., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science. [Link]
- BioCrick. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1. [Link]
- Gerecsei, T., et al. (2016). Calibration approaches for fluorescence lifetime applications using time-domain measurements. PMC - NIH. [Link]
- Chowdhury, J., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed Central. [Link]
- Lambert Instruments. Which factors can influence my FLIM measurements?. [Link]
- Isbaner, S., et al. (2016). Dead-time correction of fluorescence lifetime measurements and fluorescence lifetime imaging. Optica Publishing Group. [Link]
- Becker, W. (n.d.). Lifetime Imaging Techniques for Optical Microscopy. UCI Chemistry. [Link]
- MySkinRecipes. This compound. [Link]
- PubChem - NIH. This compound. [Link]
- ResearchGate. Fluorescence quantum yields for the different compounds determined by.... [Link]
- de la Torre, P. G., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. UNL Digital Commons. [Link]
- University of Basel. Fluorescence Quenching. [Link]
- Verstraete, L. (2018).
- Edinburgh Instruments. Fluorescence Quenching & the Stern-Volmer Plot. [Link]
- ResearchGate.
- KU Dyes. Long fluorescence lifetime dyes - probes for tomorrow. [Link]
- Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]
- Needham, L. M., et al. (2014). Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells. PMC - NIH. [Link]
- Photonics.com. (2024). Fluorescence Lifetime Imaging Microscopy Provides Molecular Insights in Neurology. [Link]
- Wikipedia. Fluorescence-lifetime imaging microscopy. [Link]
- Michalska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- Muresan, A., et al. (2022). Changes in Fluorescence of Aquatic Dissolved Organic Matter Induced by Plastic Debris. MDPI. [Link]
- PicoQuant. Fluorescence Lifetime Imaging (FLIM)
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- 2. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
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- 5. edinst.com [edinst.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
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- 10. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]
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- 12. photonics.com [photonics.com]
Technical Support Center: A Guide to Minimizing Non-Specific Binding of DMACA in Cellular Imaging
Introduction: The Challenge of Achieving Specificity with DMACA
7-(dimethylamino)coumarin-4-acetic acid (DMACA) is a versatile fluorescent probe valued for its utility in cellular imaging.[1] As with many small molecule fluorescent dyes, a common hurdle in achieving high-quality imaging data is the mitigation of non-specific binding. This phenomenon can lead to high background fluorescence, obscuring the target signal and complicating data interpretation.[2] This guide provides a comprehensive, experience-driven framework for understanding, troubleshooting, and ultimately minimizing non-specific binding of DMACA, ensuring the generation of clear, reproducible, and publication-quality results.
The Root of the Problem: Understanding Mechanisms of Non-Specific Binding
Non-specific binding of fluorescent probes like DMACA is often multifactorial, stemming from a combination of physicochemical interactions between the dye and cellular components.[3][4] Key contributors include:
-
Hydrophobic Interactions: The coumarin core of DMACA possesses hydrophobic characteristics. This can lead to its partitioning into lipid-rich environments within the cell, such as the plasma membrane, endoplasmic reticulum, and lipid droplets, resulting in off-target fluorescence.[5][6][7]
-
Electrostatic Interactions: The carboxylic acid moiety of DMACA imparts a negative charge at physiological pH. This can lead to non-specific binding to positively charged proteins and other macromolecules within the cell.
-
Probe Aggregation: At higher concentrations, DMACA molecules may self-aggregate, forming fluorescent puncta that can be mistaken for a specific signal.
These interactions are summarized in the diagram below:
Caption: Mechanisms of DMACA binding within a cell.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during DMACA staining in a question-and-answer format, providing actionable solutions grounded in experimental logic.
Problem 1: High background fluorescence is obscuring my signal.
-
Question: "My images have a high, diffuse background, making it difficult to distinguish my target. What are the likely causes and how can I resolve this?"
-
Answer: High background is a classic sign of non-specific binding or excess unbound probe.[2][8] Here’s a systematic approach to tackle this:
-
Optimize DMACA Concentration: More is not always better.[9] An excessively high probe concentration is a primary cause of high background. It's crucial to perform a concentration titration to find the optimal balance between signal and noise.
Parameter Recommendation Rationale Starting Concentration 1-10 µM Coumarin derivatives are typically effective in this range.[10] Titration Range 0.1 µM to 25 µM Empirically determine the lowest concentration that provides a robust specific signal. Incubation Time 15-60 minutes Shorter incubation times can reduce non-specific uptake.[10] -
Enhance Washing Steps: Insufficient washing will leave unbound probe in the sample, contributing to background fluorescence.[8]
-
Protocol: After incubation with DMACA, wash the cells 3-4 times for 5 minutes each with a suitable buffer (e.g., PBS). Gentle agitation during washing can improve efficiency.
-
Pro-Tip: Including a mild, non-ionic detergent like Tween® 20 (0.05-0.1%) in your wash buffer can help to remove non-specifically bound, hydrophobic molecules.
-
-
Address Autofluorescence: Cellular components like NADH and flavins can naturally fluoresce, particularly in the blue-green spectrum where coumarins emit.[11][12][13]
-
Control: Always image an unstained control sample to assess the level of endogenous autofluorescence.
-
Mitigation: If autofluorescence is high, consider using a commercially available autofluorescence quenching reagent.[12] For live-cell imaging, using a phenol red-free medium can significantly reduce background.[11][14][15]
-
-
Problem 2: I'm observing bright, punctate staining that isn't my target.
-
Question: "My images show bright, dot-like structures that don't co-localize with my expected target. What could be causing this?"
-
Answer: This is often indicative of probe aggregation or sequestration into cellular compartments.
-
Ensure Proper Solubilization: DMACA, like many fluorescent dyes, can aggregate if not properly dissolved.
-
Protocol: Prepare a concentrated stock solution of DMACA in high-quality, anhydrous DMSO.[10] Before use, dilute the stock solution in your working buffer and vortex thoroughly. To prevent precipitation, avoid using ice-cold buffers for dilution.
-
Best Practice: Centrifuge the diluted probe solution at high speed for 5-10 minutes before adding it to your cells to pellet any aggregates.
-
-
Consider Hydrophobic Sequestration: The hydrophobic nature of coumarin derivatives can lead to their accumulation in lipid droplets.[5][6]
-
Validation: Co-stain with a known lipid droplet marker (e.g., Nile Red) to confirm if the puncta are indeed lipid droplets.
-
Mitigation: If sequestration is an issue, reducing the DMACA concentration and incubation time can help to minimize this effect.
-
-
Problem 3: My staining results are inconsistent between experiments.
-
Question: "I'm getting variable staining patterns from one experiment to the next. How can I improve reproducibility?"
-
Answer: Consistency is key in any imaging experiment. Meticulous standardization of your protocol will minimize variability.
-
Experimental Consistency Checklist:
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density for each experiment.
-
Reagent Preparation: Prepare fresh dilutions of DMACA for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.[8]
-
Incubation Parameters: Precisely control the incubation time and temperature.
-
Imaging Settings: Use the same microscope settings (laser power, exposure time, gain) for all experiments in a comparative study.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store DMACA?
-
Q2: Can I use DMACA for live-cell imaging?
-
A2: Yes, coumarin derivatives are widely used for live-cell imaging due to their cell permeability.[10][16][17] However, it's essential to perform cytotoxicity assays (e.g., MTT assay) to ensure that the used concentration of DMACA is not toxic to the cells over the time course of your experiment.[10]
-
-
Q3: What blocking agents are most effective for reducing non-specific binding of small molecule probes like DMACA?
-
A3: While blocking is more commonly associated with immunofluorescence to prevent non-specific antibody binding, the principles can be adapted. For fixed and permeabilized cells, incubating with a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum can help to occupy non-specific binding sites.[18]
Blocking Agent Working Concentration Notes Bovine Serum Albumin (BSA) 1-5% in PBS A common and effective general protein blocker.[19] Normal Goat/Donkey Serum 5-10% in PBS Use serum from the species of the secondary antibody if performing co-staining.
-
Key Experimental Protocols
Protocol 1: A Universal Blocking Protocol for Fixed Cells
This protocol is designed to be a starting point for reducing non-specific binding in fixed-cell imaging with DMACA.
Caption: Workflow for blocking and staining with DMACA.
Step-by-Step Methodology:
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Staining: Incubate with the optimized concentration of DMACA in a suitable buffer for the predetermined time.
-
Final Washes: Wash the cells 3-4 times for 5 minutes each with PBS containing 0.05% Tween® 20 to remove unbound probe.
-
Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with imaging.
References
- How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]
- Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Polarity-sensitive coumarins tailored to live cell imaging. PubMed. [Link]
- Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. [Link]
- How to Reduce Autofluorescence. SouthernBiotech. [Link]
- Live-cell imaging of lipid droplets using solvatochromic coumarin deriv
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]
- Tips to Minimize Autofluorescence. FluoroFinder. [Link]
- How to reduce autofluorescence in life cell imaging of cell lines?
- Troubleshooting in Fluorescent Staining.
- Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
- 7-(Dimethylamino)coumarin-4-acetic acid. Chemsrc. [Link]
- Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). AIMS Press. [Link]
- ICC/IF Blocking. Bio-Techne. [Link]
- Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube. [Link]
- Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF. [Link]
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. [Link]
- Practical considerations for the optimization of cell-based imaging workflows and applic
- Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]
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- 1. 7-(Dimethylamino)coumarin-4-acetic acid | CAS#:80883-54-1 | Chemsrc [chemsrc.com]
- 2. creative-bioarray.com [creative-bioarray.com]
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- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 8. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Polarity-sensitive coumarins tailored to live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 4-(Dimethylamino)cinnamic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the purification of crude 4-(Dimethylamino)cinnamic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This resource is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the purification of this compound.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Yellow to beige crystalline powder | [2][3] |
| Melting Point | 227-228 °C (decomposes) | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [2][3][4] |
| pKa | Approximately 5.10 | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities in crude this compound are typically related to its synthesis, which often involves a condensation reaction (like the Knoevenagel or Perkin reaction) between 4-(dimethylamino)benzaldehyde and an active methylene compound.[6]
Common impurities may include:
-
Unreacted Starting Materials: 4-(Dimethylamino)benzaldehyde and the active methylene compound (e.g., malonic acid).
-
Side-Reaction Products: Products from self-condensation of the starting materials or other unintended reactions.
-
Isomers: The cis-isomer of this compound may be present, although the trans-isomer is generally the major and more stable product.
-
Residual Solvents and Catalysts: Solvents and catalysts used in the synthesis that were not completely removed.
Q2: What is the most effective general method for purifying crude this compound?
For general-purpose purification to achieve good purity (>98%), recrystallization is often the most effective and straightforward method.[2] The choice of solvent is critical for successful recrystallization. Based on its solubility profile, ethanol is a commonly recommended solvent for the recrystallization of this compound.[2]
For instances where impurities have very similar solubility profiles to the desired product, or for achieving very high purity, column chromatography may be necessary. For acidic compounds like this, an acid-base extraction can also be a powerful technique to separate it from neutral or basic impurities.[7][8]
Q3: How do I choose the right purification method for my specific needs?
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization Issues
Q4: I performed a recrystallization, but my product is still impure. What went wrong?
This is a common issue that can arise from several factors. Here’s a troubleshooting guide:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If the compound is too soluble at room temperature, you will have low recovery. If it's not soluble enough at high temperatures, you may use too much solvent, leading to poor recovery upon cooling.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient Washing of Crystals: After filtration, the crystals should be washed with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface. Using too much wash solvent or warm solvent will dissolve some of your product.
-
Co-precipitation of Impurities: If an impurity has a similar solubility profile to your product, it may co-precipitate. In this case, a second recrystallization or a different purification method like column chromatography may be necessary.
Protocol for Recrystallization from Ethanol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Acid-Base Extraction Problems
Q5: I tried an acid-base extraction, but my recovery is very low. Why?
Low recovery in an acid-base extraction can be due to several reasons:
-
Incomplete Acid-Base Reactions: Ensure you are using a sufficient amount of acid or base to fully protonate or deprotonate the this compound. The pKa of the carboxylic acid is around 5.10, so a base with a pKb low enough (e.g., sodium bicarbonate or sodium hydroxide) is needed to deprotonate it and bring it into the aqueous layer.[5][7]
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Insufficient Extraction: Perform multiple extractions with smaller volumes of the aqueous solution rather than one large extraction to ensure complete transfer of the deprotonated acid into the aqueous layer.
-
Incomplete Precipitation: After acidifying the aqueous layer to precipitate the purified product, ensure the pH is sufficiently low (pH < 2) to fully protonate the carboxylate.[8] Cooling the solution in an ice bath can also help to maximize precipitation.
Workflow for Acid-Base Extraction:
Sources
- 1. 4-二甲胺基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 1552-96-1 [m.chemicalbook.com]
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- 4. This compound | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
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- 10. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: 4-(Dimethylamino)cinnamic Acid vs. Nile Red for Sensing Lipid Polarity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, understanding the nuances of lipid environments is paramount. The polarity of lipid structures, such as cell membranes and lipid droplets, plays a critical role in a vast array of cellular processes, from signal transduction to metabolic regulation.[] To probe these microenvironments, scientists rely on specialized fluorescent molecules whose optical properties are sensitive to the polarity of their surroundings. This guide provides an in-depth, objective comparison of two such probes: 4-(Dimethylamino)cinnamic acid (DMACA) and the well-established Nile Red.
The Principle of Polarity Sensing: Solvatochromism
At the heart of lipid polarity sensing lies a phenomenon known as solvatochromism. This refers to the change in a substance's color—or more broadly, its absorption and emission spectra—when dissolved in different solvents of varying polarity.[2][3] Both DMACA and Nile Red are solvatochromic dyes.[4][5] Their fluorescence emission is highly dependent on the polarity of their immediate environment. In nonpolar, lipid-rich environments, they tend to exhibit strong fluorescence at shorter wavelengths (a "blue shift"). Conversely, in more polar, aqueous environments, their fluorescence is often quenched and shifts to longer wavelengths (a "red shift").[6] This predictable spectral shift allows researchers to infer the polarity of the lipid structures they are investigating.
Nile Red: The Incumbent Standard
Nile Red (also known as Nile blue oxazone) is a lipophilic and intensely fluorescent stain that has been a workhorse in cell biology for decades.[4][7] It is particularly well-known for its ability to selectively stain intracellular lipid droplets.[7][8][9][10][11]
Mechanism of Action and Photophysical Properties
Nile Red's fluorescence is minimal in aqueous media but becomes pronounced in hydrophobic environments.[7] This property makes it an excellent vital stain for detecting lipid-rich structures in living cells.[4][12] The dye's emission spectrum is highly sensitive to the polarity of the surrounding lipids. For instance, in the nonpolar environment of neutral lipids like triglycerides found in lipid droplets, it emits a strong yellow-gold to red fluorescence.[4][13] In contrast, in the more polar environment of phospholipids within cell membranes, its emission is shifted to a longer, redder wavelength.[13]
This solvatochromic behavior is significant, with emission maxima shifting by approximately 100 nm between nonpolar solvents like hexane and more polar solvents like methanol.[14] This large Stokes shift, the difference between the absorption and emission maxima, is advantageous for fluorescence microscopy as it minimizes self-quenching and improves signal-to-noise ratios.
Advantages and Limitations
Advantages:
-
High Selectivity for Neutral Lipids: Nile Red is renowned for its specific staining of intracellular lipid droplets.[7][8][9][10][11]
-
Strong Solvatochromism: Its significant spectral shift in response to polarity changes provides a robust signal for analysis.[15]
-
Cell Permeability: It can be used for live-cell imaging, a significant advantage over dyes like Oil Red O that require cell fixation.[4]
-
Cost-Effective: Compared to many other fluorescent probes, Nile Red is relatively inexpensive.[4][16]
Limitations:
-
Broad Emission Spectrum: A notable drawback is its broad emission spectrum, which can lead to spectral overlap when used in multicolor imaging experiments.[16]
-
Potential for Non-Specific Staining: While highly selective for lipid droplets, some non-specific staining of other cellular structures, including the plasma membrane and cytoplasm, can occur.[17]
-
Photostability Concerns: Like many fluorescent dyes, Nile Red can be susceptible to photobleaching during prolonged imaging sessions, although newer probes are being developed to address this.[18]
-
Cytotoxicity: While generally considered to have low cytotoxicity for short-term imaging, some studies have reported dark toxicity, particularly in normal human fibroblasts.[4][19]
This compound (DMACA): An Emerging Contender
This compound (DMACA) is a fluorescent molecule that has more recently gained attention for its potential as a polarity-sensitive probe.[5][20][21] While historically used in other chemical applications, its fluorogenic properties are now being explored in biological contexts.
Mechanism of Action and Photophysical Properties
The fluorescence of DMACA is based on an intramolecular charge transfer (ICT) mechanism.[5] This process is highly sensitive to the polarity of the microenvironment, resulting in substrate-specific excitation and emission spectra.[5] In the presence of certain molecules, DMACA can form a complex that emits fluorescence, often in the red to infrared part of the spectrum.[22]
Recent studies have highlighted DMACA's utility in staining specific cellular components, such as proanthocyanidins in plant cell walls, where it exhibits a significant Stokes shift of 40 to 60 nm.[5] This property is crucial for achieving a high signal-to-noise ratio in fluorescence microscopy.[5]
Advantages and Limitations
Advantages:
-
High Photostability: Initial studies suggest that DMACA exhibits good photostability, making it suitable for long-term imaging experiments.[5][20]
-
Compatibility with Other Dyes: Its spectral properties allow for compatibility with other fluorescent dyes in double-staining experiments.[5][20]
-
Potential for High Specificity: The ICT mechanism suggests that DMACA's fluorescence can be highly specific to its binding partner and local environment.
Limitations:
-
Limited Characterization for Lipid Polarity: While showing promise, DMACA is not as extensively characterized as Nile Red specifically for sensing lipid polarity in various biological systems. More research is needed to fully understand its behavior in different lipid environments.
-
Potential for Autofluorescence Interference: In some applications, autofluorescence from tissues in the red spectral region could potentially interfere with the DMACA signal.[5][20]
-
Mechanism in Lipids Not Fully Elucidated: The precise mechanism of how DMACA interacts with and reports on the polarity of different lipid species (e.g., neutral lipids vs. phospholipids) requires further investigation.
Quantitative Data Summary
| Property | This compound (DMACA) | Nile Red |
| Mechanism | Intramolecular Charge Transfer (ICT)[5] | Solvatochromism[4] |
| Primary Application | Emerging probe for specific biomolecules (e.g., proanthocyanidins)[5][20] | Staining intracellular lipid droplets and sensing lipid polarity[7][8] |
| Excitation Max (in Methanol) | Not broadly reported for lipid sensing | ~552 nm |
| Emission Max (in Methanol) | Not broadly reported for lipid sensing | ~636 nm |
| Solvatochromic Shift | Substrate-dependent, Stokes shift of 40-60 nm reported in some applications[5] | Significant, ~100 nm shift between nonpolar and polar solvents[14] |
| Photostability | Reported to be high[5][20] | Can be a concern for long-term imaging[18] |
| Live Cell Imaging | Demonstrated in plant tissues[5][20] | Widely used[4] |
| Cytotoxicity | Not extensively studied | Generally low, but some dark toxicity reported[4][19] |
Experimental Protocols
Experimental Workflow: Staining Live Cells with Nile Red
This protocol provides a general guideline for staining intracellular lipid droplets in live cells.[7]
Caption: Workflow for staining live cells with Nile Red.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
-
Working Solution Preparation: Immediately before use, dilute the DMSO stock solution to a final working concentration of 200-1000 nM in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or serum-free medium.[7][12]
-
Cell Preparation: Treat your cells (adherent or in suspension) with the desired experimental compounds. For suspension cells, centrifuge to obtain a pellet of 1-5 x 10^5 cells.[7]
-
Staining: Resuspend the cell pellet in 500 µL of the Nile Red working solution. For adherent cells, the working solution can be added directly to the culture plate after washing with buffer.[7]
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature or 37°C, ensuring they are protected from light.[7]
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells with buffer to remove the excess Nile Red solution.[12]
-
Imaging and Analysis: Observe the stained cells using a fluorescence microscope with appropriate filter sets (e.g., yellow-gold fluorescence: excitation 450-500 nm, emission >528 nm; red fluorescence: excitation 515-560 nm, emission >590 nm) or analyze by flow cytometry.[7][9]
Conceptual Workflow: Using a Solvatochromic Probe for Polarity Sensing
This diagram illustrates the general principle of using a solvatochromic dye to determine the relative polarity of a lipid environment.
Caption: Principle of solvatochromic probes in different polarities.
Concluding Remarks for the Senior Application Scientist
The choice between this compound and Nile Red for sensing lipid polarity hinges on the specific experimental goals and the maturity of the available data for each probe.
Nile Red remains the gold standard for general lipid droplet staining and qualitative assessment of lipid polarity. Its strong solvatochromic shift, extensive characterization, and established protocols make it a reliable and robust tool for a wide range of applications. However, researchers must be mindful of its broad emission spectrum in complex multi-staining experiments and potential for non-specific background fluorescence.
DMACA, on the other hand, represents a promising, albeit less explored, alternative. Its reported high photostability is a significant advantage for time-lapse imaging. The specificity of its ICT-based fluorescence mechanism could potentially be leveraged for more targeted sensing applications beyond general lipid polarity. However, a significant amount of foundational research is still required to fully characterize its behavior in diverse lipid environments and to establish standardized protocols for its use in cell biology.
For drug development professionals screening for compounds that induce steatosis, Nile Red-based assays are well-validated and effective.[23][24] For researchers investigating novel aspects of lipid biology where photostability and spectral separation are critical, exploring DMACA could be a worthwhile endeavor, with the understanding that significant methods development may be necessary. Ultimately, the selection of the optimal probe requires a careful consideration of the trade-offs between the well-documented utility of Nile Red and the potential advantages of emerging probes like DMACA.
References
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- Boumelhem, B. B., et al. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. Protocols.io. [Link]
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- Teo, W., et al. (2021). Nile Red fluorescence spectroscopy reports early physicochemical changes in myelin with high sensitivity.
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A Senior Application Scientist’s Guide: Comparing 4-(Dimethylamino)cinnamic acid (DMACA) and Prodan for Advanced Protein Studies
Introduction
In the intricate world of protein science, understanding the dynamics of protein structure and function is paramount. Fluorescent probes have emerged as indispensable tools, offering a window into the molecular choreography that governs biological processes. Among these, solvatochromic dyes are particularly powerful, as their fluorescence properties are exquisitely sensitive to the polarity of their immediate environment. This unique characteristic allows them to act as reporters for changes in protein conformation, binding events, and the exposure of hydrophobic surfaces.
This guide provides a comprehensive comparison of two such solvatochromic probes: 4-(Dimethylamino)cinnamic acid (DMACA) and 6-propionyl-2-(dimethylamino)naphthalene (Prodan). As a senior application scientist, my goal is to delve into the nuances of their photophysical properties, their performance in various protein studies, and the practical considerations for their use. This in-depth analysis, supported by experimental data and detailed protocols, will empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal fluorescent probe for their specific research needs.
Physicochemical and Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent probe is fundamentally dictated by its chemical structure and how that structure influences its interaction with light and its environment.
Chemical Structures
DMACA and Prodan share a common motif of a dimethylamino group acting as an electron donor and a carbonyl group as an electron acceptor, connected by a conjugated system. However, the nature of this conjugated system differs, which in turn affects their photophysical properties.
This compound (DMACA)
Prodan (6-propionyl-2-(dimethylamino)naphthalene)
-
Molecular Formula: C₁₅H₁₇NO
-
Molecular Weight: 227.307 g/mol [3]
Core Photophysical Properties
The following table summarizes the key photophysical properties of DMACA and Prodan, highlighting their responsiveness to solvent polarity.
| Property | This compound (DMACA) | Prodan |
| Absorption Max (λ_abs) | ~365 nm (in 1,4-Dioxane)[4], ~380 nm (in DMF)[4] | ~361 nm (in Methanol)[3] |
| Emission Max (λ_em) | ~450 nm (in 1,4-Dioxane)[4], ~520 nm (in DMF)[4] | ~380 nm (in Cyclohexane) to 520 nm (in Water)[3] |
| Quantum Yield (Φ_f) | 0.45 (in 1,4-Dioxane), 0.10 (in DMF)[4] | 0.95 (in Ethanol), 0.03 (in Cyclohexane)[3] |
| Fluorescence Lifetime (τ_f) | 1.80 ns (in 1,4-Dioxane), 0.50 ns (in DMF)[4] | Varies with solvent polarity |
| Molar Extinction Coefficient (ε) | ~43,000 M⁻¹cm⁻¹ (for a fluorene derivative)[5] | Varies with solvent |
Solvatochromic Behavior and Mechanism
The sensitivity of these dyes to their environment stems from an intramolecular charge transfer (ICT) mechanism.[6][7] Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting carbonyl group. This results in a large excited-state dipole moment.[3] In polar solvents, the solvent molecules reorient around this excited-state dipole, lowering its energy and leading to a red-shift (bathochromic shift) in the emission spectrum.[8]
DMACA exhibits a phenomenon known as dual fluorescence in polar mediums, arising from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[9] The TICT state is formed by the twisting of the dimethylamino group relative to the aromatic ring in the excited state, a process that is facilitated in more polar environments.[9]
Prodan is a classic example of a "push-pull" dye with a large excited-state dipole moment, making its fluorescence wavelength highly sensitive to the polarity of its environment.[3] Its emission maximum can shift by over 140 nm from nonpolar to polar solvents, making it an excellent reporter of the local dielectric constant.[3]
Performance in Protein Studies: Experimental Evidence
The true test of a fluorescent probe lies in its performance in complex biological systems. Both DMACA and Prodan have been utilized to interrogate various aspects of protein behavior.
Probing Protein Surface Hydrophobicity
The exposure of hydrophobic residues on the surface of a protein is a critical determinant of its folding state, stability, and interactions. Solvatochromic dyes that preferentially bind to these hydrophobic patches can provide a quantitative measure of surface hydrophobicity.
Prodan has been successfully employed for this purpose.[10] Being an uncharged fluorescent probe, Prodan offers a significant advantage over anionic probes like 8-anilino-1-naphthalenesulfonic acid (ANS).[4][11] Studies have shown that at low pH, where proteins carry a net positive charge, anionic probes can exhibit electrostatic interactions that confound the measurement of hydrophobicity.[4][11] Prodan, being neutral, provides a more accurate representation of surface hydrophobicity across a wider pH range.[12][13]
While there is less direct evidence for DMACA in routine protein surface hydrophobicity assays, its demonstrated solvatochromism and ability to bind to the hydrophobic pockets of proteins like bovine serum albumin (BSA) suggest its potential for such applications.[14]
Monitoring Protein Folding and Unfolding
The process of a protein folding into its native three-dimensional structure involves significant changes in the exposure of hydrophobic residues to the aqueous solvent. This dynamic process can be monitored in real-time using solvatochromic dyes.
A notable example is the use of Prodan to study the folding cycle of the chaperonin GroEL.[15] Prodan binds to the exposed hydrophobic surfaces of GroEL, and its fluorescence emission provides a sensitive readout of the conformational changes that occur during the ATP-dependent binding and release of substrate proteins.[15] The changes in Prodan's fluorescence intensity and emission wavelength mimic the exposure and sequestration of hydrophobic surfaces on GroEL throughout its functional cycle.[15]
The dual fluorescence of DMACA , with the equilibrium between the LE and TICT states being sensitive to the local environment, presents an interesting possibility for monitoring protein folding. Changes in the polarity and viscosity of the microenvironment as a protein folds could potentially modulate the relative intensities of the two emission bands, providing a more nuanced view of the folding landscape.
Characterizing Ligand Binding and Protein-Protein Interactions
The binding of a ligand or another protein to a target protein often induces conformational changes that can alter the local environment of a bound fluorescent probe. This principle can be exploited to study binding events.
For instance, if a solvatochromic probe is bound to a hydrophobic pocket that becomes more or less exposed upon ligand binding, a corresponding change in its fluorescence signal will be observed. This can be used to determine binding affinities and kinetics. While specific examples for DMACA and Prodan in this context are less prevalent in the initial literature search, the underlying principle of their solvatochromic nature makes them suitable candidates for such studies.
Practical Considerations and Experimental Protocols
The successful application of these fluorescent probes requires careful experimental design and execution.
Choosing the Right Probe for Your Application
The selection between DMACA and Prodan will depend on the specific research question and the protein system under investigation.
Caption: Decision flowchart for selecting between DMACA and Prodan.
Step-by-Step Protocol for Measuring Protein Surface Hydrophobicity using Prodan
This protocol is adapted from established methods for determining protein surface hydrophobicity.
Materials and Reagents:
-
Prodan stock solution (e.g., 1 mM in DMSO or ethanol)
-
Protein of interest
-
Appropriate buffer (e.g., phosphate buffer at desired pH)
-
Fluorometer
Experimental Workflow:
Caption: Workflow for monitoring protein conformational changes.
Detailed Procedure:
-
Prepare a solution containing your protein and the chosen fluorescent probe in the appropriate buffer. The concentrations should be optimized to give a good signal-to-noise ratio.
-
Prepare a series of solutions with increasing concentrations of the denaturant or ligand.
-
Mix the protein-probe solution with the different concentrations of the perturbant.
-
Allow the samples to equilibrate. The time required will depend on the kinetics of the protein's conformational change.
-
Measure the fluorescence emission spectra for each sample.
-
Analyze the data. For Prodan, this will typically involve monitoring the shift in the emission maximum (λ_em) or the change in fluorescence intensity. For DMACA, you can analyze the changes in the intensities of the LE and TICT emission bands and their ratio.
-
Plot the chosen fluorescence parameter against the concentration of the denaturant or ligand. This will generate a transition curve from which you can determine the midpoint of the transition (C_m) or the binding constant (K_d).
Advantages and Disadvantages: A Summary Table
| Feature | This compound (DMACA) | Prodan |
| Sensitivity | Good sensitivity to solvent polarity; potential for ratiometric measurements due to dual fluorescence. [9] | Excellent sensitivity to solvent polarity with a large Stokes shift. [3] |
| Mechanism | Dual fluorescence (LE and TICT states) offers more complex reporting on the environment. [9] | Well-characterized ICT mechanism, straightforward interpretation of emission shifts. [3] |
| Charge | Neutral, which is advantageous for studies across different pH values. | Neutral, making it suitable for a wide range of pH conditions without confounding electrostatic interactions. [4][11] |
| Quenching | Susceptible to quenching by various molecules. | Known to be quenched by tryptophan residues, which can be a limitation or a tool for studying specific interactions. |
| Established Applications | Studied for its photophysical properties and binding to BSA and micelles. [14]Also used in plant sciences. [6][7][14] | Widely used for measuring protein surface hydrophobicity and monitoring protein folding and membrane properties. [3][10][15] |
| Commercial Availability | Readily available from various chemical suppliers. [2] | Commercially available, along with several derivatives for covalent labeling (e.g., Badan, Acrylodan). [3] |
Conclusion and Future Perspectives
Both this compound and Prodan are valuable tools for the protein scientist. The choice between them is not a matter of one being universally superior, but rather which is better suited for the specific biological question at hand.
Prodan stands out as a well-established and reliable probe for assessing protein surface hydrophobicity, largely due to its uncharged nature and the straightforward interpretation of its large, polarity-dependent emission shifts. Its successful application in complex biological processes like chaperonin-assisted protein folding underscores its utility in monitoring significant conformational changes.
DMACA , with its intriguing dual fluorescence, offers the potential for more nuanced measurements. The ability to monitor the equilibrium between two excited states could provide a richer dataset on the subtle changes in the protein's microenvironment during folding, binding, or catalysis. While its application in protein studies is less documented than that of Prodan, its fundamental properties make it a promising candidate for further exploration in this area.
Looking ahead, the development of new fluorescent probes will likely focus on enhancing desirable properties such as quantum yield, photostability, and the introduction of reactive moieties for site-specific covalent labeling. The core scaffolds of DMACA and Prodan provide excellent starting points for the design of next-generation solvatochromic dyes with tailored properties for ever more sophisticated investigations into the dynamic world of proteins.
References
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- Shynkar, V. V., Klymchenko, A. S., Kunzelmann, C., Duportail, G., Muller, C. D., Demchenko, A. P., ... & Mely, Y. (2007). Fluorene analogues of Prodan with superior fluorescence brightness and solvatochromism. The Journal of Physical Chemistry Letters, 111(4), 1433-1440.
- Wikipedia. (n.d.). Prodan (dye).
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- Wijayanti, H. B., & Tijskens, L. M. M. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry.
- Fritz, C., Hostettler, M., & Wennemers, H. (2013). Attachable solvatochromic fluorophores and bioconjugation studies. The Journal of organic chemistry, 78(9), 4347-4355.
- Li, Z., Zhang, Z., Wang, S., Liu, C., & Zhang, G. (2018). A thiol-anchored solvatochromic and fluorogenic molecular rotor for covalent protein labeling in SDS-PAGE and mitochondria specific fluorescence imaging. Analytical Methods, 10(35), 4309-4314.
- Alizadeh-Pasdar, N., & Li-Chan, E. C. Y. (2000). Comparison of Protein Surface Hydrophobicity Measured at Various pH Values Using Three Different Fluorescent Probes. Journal of Agricultural and Food Chemistry, 48(3), 328-334*.
- Wijayanti, H., & Tijskens, L. (2024). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry.
- Bangal, P. R., & Chakravorti, S. (2000). Photophysics of 4-dimethylamino cinnamic acid in different environments. Journal of Photochemistry and Photobiology A: Chemistry, 131(1-3), 83-92.
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in plant science, 14, 1089943.
- Singh, D. K., & Kumar, A. (2015). Fluorescence spectroscopy based folding-unfolding of Protein [Bovine Serum Albumin (BSA)]. Research & Reviews in Biotechnology and Biosciences, 2(1), 1-4.
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- JoVE. (2022, June 13). Thermodynamics Of Membrane Protein Folding Measured By Fluorescence Spectroscopy l Protocol Preview [Video]. YouTube. [Link]
- Alizadeh-Pasdar, N., & Li-Chan, E. C. Y. (2001). Application of PRODAN Fluorescent Probe to Measure Surface Hydrophobicity of Proteins Interacting with κ-Carrageenan.
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 14, 1089943.
- University of San Diego. (n.d.). Spectroscopy-Protein Folding/Unfolding Module.
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Unveiling True Hydrophobicity: A Guide to the Advantages of 4-(Dimethylamino)cinnamic Acid (DMACA) over ANS
This guide introduces a compelling alternative: 4-(Dimethylamino)cinnamic acid (DMACA). We will delve into the mechanistic differences between these two probes, present a comparative analysis of their performance, and provide the experimental frameworks to empower researchers to achieve more accurate and reliable measurements of protein hydrophobicity.
The Probes: A Tale of Two Chemistries
At first glance, both ANS and DMACA serve a similar purpose: they are fluorophores that exhibit minimal fluorescence in aqueous environments but brighten considerably when they encounter the non-polar, hydrophobic regions of a protein. This "light-up" effect allows for the quantification of exposed hydrophobic patches. The crucial difference, however, lies in their chemical structures and, consequently, their binding mechanisms.
8-Anilino-1-naphthalenesulfonic Acid (ANS): The Charged Veteran
ANS is an amphiphilic molecule featuring a hydrophobic anilinonaphthalene group and a highly polar, negatively charged sulfonate group.[1] When ANS binds to a hydrophobic pocket on a protein, its fluorescence quantum yield increases, and its emission spectrum shifts to a shorter wavelength (a "blue shift").[2][3]
The primary drawback of ANS stems from its anionic sulfonate group. This charge means that ANS doesn't just interact with hydrophobic regions; it also engages in strong electrostatic interactions with positively charged amino acid residues, such as lysine and arginine, on the protein surface.[4][5] This dual-mode binding can artificially inflate the perceived hydrophobicity, especially under conditions where the protein carries a net positive charge, such as at a pH below its isoelectric point (pI).[5][6][7] In some cases, this electrostatic binding is so significant that it can be the primary driver of fluorescence, leading to a misinterpretation of surface hydrophobicity.[7]
Figure 1: Binding mechanism of ANS, showing its dual interaction modes.
This compound (DMACA): The Uncharged Specialist
DMACA is a fluorescent probe that operates based on an intramolecular charge transfer (ICT) mechanism.[8][9] In polar, aqueous environments, the excited state of DMACA is quenched, resulting in low fluorescence. When it moves into a non-polar, hydrophobic environment, this quenching pathway is inhibited, leading to a significant increase in fluorescence.
Crucially, DMACA lacks the permanent, strong anionic group found on ANS.[10] This structural difference is its greatest advantage. By minimizing the potential for strong electrostatic interactions, DMACA binding is more specifically driven by hydrophobic forces. This allows it to serve as a more direct and accurate reporter of a protein's true surface hydrophobicity, with significantly less interference from changes in pH or the protein's overall charge state.
Figure 2: Proposed binding mechanism of DMACA, highlighting its specific hydrophobic interaction.
Performance Comparison: DMACA vs. ANS
The theoretical advantages of DMACA translate into tangible benefits in experimental settings. Below is a summary of their key performance characteristics.
| Feature | 8-Anilino-1-naphthalenesulfonic acid (ANS) | This compound (DMACA) | Advantage |
| Binding Specificity | Mixed-mode: Hydrophobic and strong electrostatic interactions.[4][5] | Primarily hydrophobic interactions. | DMACA |
| pH Dependence | Highly dependent on pH; binding increases significantly below the protein's pI due to electrostatic attraction.[5][6][11] | Theoretically less dependent on pH due to lack of a strong permanent charge. | DMACA |
| Potential for Artifacts | High. Can overestimate hydrophobicity and may even induce conformational changes in proteins.[7][12][13] | Low. Reduced potential for electrostatic artifacts provides a clearer measure of hydrophobicity. | DMACA |
| Fluorescence Mechanism | Environmentally sensitive quantum yield. | Intramolecular Charge Transfer (ICT).[8][9] | N/A (Different Mechanisms) |
| Established Use | Widely used and well-documented for decades.[2][14] | Emerging application for protein hydrophobicity. | ANS |
Experimental Protocols: Putting Theory into Practice
Accurate hydrophobicity measurements require a robust and reproducible protocol. The fundamental approach for both probes is similar, involving the titration of a protein solution with the probe and measuring the corresponding increase in fluorescence.
Figure 3: General experimental workflow for determining surface hydrophobicity.
Protocol 1: Measuring Hydrophobicity with ANS
This protocol is based on established methodologies.[13][15]
-
Reagent Preparation:
-
Protein Stock Solution: Prepare a concentrated stock solution of your protein (e.g., 1-2 mg/mL) in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0). Determine the precise concentration using a reliable method like UV absorbance at 280 nm.
-
ANS Stock Solution: Prepare an 8 mM ANS stock solution in the same buffer. Store this solution in the dark to prevent photobleaching.
-
Protein Dilutions: Create a series of protein dilutions from the stock solution (e.g., ranging from 0.01 to 0.5 mg/mL).
-
-
Assay Procedure:
-
To 2 mL of each protein dilution in a cuvette, add 10 µL of the 8 mM ANS stock solution. Mix gently by inversion. Also prepare a blank sample containing only buffer and ANS.
-
Incubate the samples in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to 365-380 nm and the emission wavelength to 470-485 nm.[15] Record the peak fluorescence intensity for each sample.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (buffer + ANS) from each protein sample reading.
-
Plot the net fluorescence intensity (Y-axis) against the protein concentration (X-axis).
-
The initial slope of this plot, calculated by linear regression of the linear portion of the curve, is the surface hydrophobicity index (S₀).
-
Protocol 2: A Proposed Method for Measuring Hydrophobicity with DMACA
This protocol is adapted from the principles of ICT probe usage and the ANS methodology.[9]
-
Reagent Preparation:
-
Protein Stock and Dilutions: Prepare as described in the ANS protocol.
-
DMACA Stock Solution: Prepare a 1 mM DMACA stock solution in a suitable solvent like ethanol or DMSO, as DMACA has lower aqueous solubility. Store protected from light.
-
-
Assay Procedure:
-
To 2 mL of each protein dilution in a cuvette, add a small aliquot (e.g., 2-5 µL) of the 1 mM DMACA stock solution to reach a final concentration in the low micromolar range. Ensure the final concentration of the organic solvent is minimal (<1%) and consistent across all samples. Prepare a corresponding blank.
-
Incubate the samples in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity. Based on studies of DMACA and related compounds, set the excitation wavelength around 380-400 nm and scan for the emission maximum, which is expected to be around 450-500 nm in a hydrophobic environment.[9]
-
Note: The optimal excitation and emission wavelengths should be determined empirically for your specific protein-DMACA system.
-
-
Data Analysis:
-
Perform data analysis as described in the ANS protocol. The initial slope of the net fluorescence intensity vs. protein concentration plot will yield the surface hydrophobicity index (S₀).
-
Conclusion: Advancing Accuracy in Hydrophobicity Assessment
While ANS has been an invaluable tool for protein characterization, its inherent sensitivity to electrostatic interactions represents a significant limitation. This is particularly problematic when comparing protein stability or ligand binding across a range of pH conditions, where changes in protein charge can be easily mistaken for changes in hydrophobicity.
This compound (DMACA) emerges as a superior alternative for researchers seeking a more precise and unambiguous measure of protein surface hydrophobicity. By eliminating the confounding influence of electrostatic interactions, DMACA provides a clearer window into the true non-polar character of a protein's surface. Its adoption can lead to more reliable data in critical applications, from characterizing protein folding intermediates and aggregation propensity to optimizing formulations in drug development. As the demand for high-quality, reproducible data grows, DMACA is poised to become the new standard for hydrophobicity analysis.
References
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- J. R. Lakowicz. (2006). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Principles of Fluorescence Spectroscopy.
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- Stryer, L. (1965). The interaction of a naphthalene dye with apomyoglobin and apohemoglobin. A fluorescent probe of non-polar binding sites. Journal of Molecular Biology, 13(2), 482-495.
- Qadeer, A., Rabbani, G., Zaidi, N., Khan, J. M., & Khan, R. H. (2012). Effect of pH on ANS binding of chymopapain. PLoS ONE, 7(12), e50633.
- Qadeer, A., Rabbani, G., Zaidi, N., Khan, J. M., & Khan, R. H. (2012). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLoS ONE, 7(12), e50633.
- Weber, G., & Laurence, D. J. (1954). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. Biochemical Journal, 56(4), xxxi.
- Gonzalez, L. J., & Miksovska, J. (2014). Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(12), 2273-2281.
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- Singh, P., et al. (2019). New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. International Journal of Biological Macromolecules, 139, 97-106.
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- Semisotnov, G. V., et al. (1991). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. FEBS Letters, 284(1), 99-102.
- Borzova, V. A., et al. (2012). ANS Fluorescence in Ion Pairing- Model for External Binding Sites of Proteins. Investigative Ophthalmology & Visual Science, 53(14), 4829.
- Nakai, S. (2003). Measurement of Protein Hydrophobicity. In Current Protocols in Food Analytical Chemistry.
- Salo, T., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 14, 1092490.
- Singh, A. K., & Mitra, S. (2008). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Photochemical & Photobiological Sciences, 7(9), 1063-1070.
- Alizadeh-Pasdar, N., & Li-Chan, E. C. Y. (2000). Comparison of Protein Surface Hydrophobicity Measured at Various pH Values Using Three Different Fluorescent Probes. Journal of Agricultural and Food Chemistry, 48(3), 328-334.
- Singh, A. K., & Mitra, S. (2008). Fluorimetric studies on the binding of this compound with micelles and bovine serum albumin. Photochemical & Photobiological Sciences, 7(9), 1063-1070.
- Kato, A., & Nakai, S. (1980). Effect of Protein Surface Hydrophobicity and Surface Amines on Soy Adhesive Strength. Biochimica et Biophysica Acta (BBA) - Protein Structure, 624(1), 13-20.
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A Comparative Guide to the Quantum Yield of 4-(Dimethylamino)cinnamic Acid and Its Derivatives
Introduction
4-(Dimethylamino)cinnamic acid (DMACA) and its derivatives are a class of fluorescent molecules that have garnered significant interest in various scientific fields due to their intriguing photophysical properties.[1] These compounds are characterized by a donor-acceptor structure, where the dimethylamino group acts as an electron donor and the cinnamic acid moiety as an electron acceptor. This architecture gives rise to their sensitivity to the local environment, making them valuable as fluorescent probes. A key parameter that dictates the performance of a fluorophore is its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable characteristic for applications such as bioimaging and sensing.
This guide provides a comprehensive comparison of the quantum yield of this compound and its derivatives. We will delve into the structural factors that influence their fluorescence efficiency, provide experimental data from recent studies, and detail the methodologies used to measure quantum yields. This guide is intended for researchers, scientists, and drug development professionals who are looking to understand and utilize these compounds in their work.
The Role of Molecular Structure and Environment on Quantum Yield
The quantum yield of DMACA and its derivatives is highly dependent on their molecular structure and the surrounding solvent environment. The primary mechanism governing their fluorescence is the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.[1] In the excited state, the dimethylamino group can twist relative to the aromatic ring. In polar solvents, this twisted conformation is stabilized, leading to a charge-separated state that can decay back to the ground state non-radiatively, thus quenching the fluorescence and lowering the quantum yield. In non-polar or viscous environments, the formation of the TICT state is hindered, which favors radiative decay (fluorescence) from a more planar excited state, resulting in a higher quantum yield.
Key factors influencing the quantum yield include:
-
Substitution on the Amino Group: Modifying the substituents on the nitrogen atom can alter the ease of TICT state formation. For instance, replacing the methyl groups with bulkier groups can sterically hinder the twisting motion, potentially increasing the quantum yield.
-
Esterification/Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide can influence the electronic properties of the acceptor part of the molecule, thereby affecting the charge transfer characteristics and the quantum yield.
-
Solvent Polarity and Viscosity: As mentioned, solvent properties play a crucial role. A shift to a less polar or more viscous solvent generally leads to an increase in the fluorescence quantum yield of these compounds.[1]
Comparative Analysis of Quantum Yields
A recent study by Aztatzi-Mendoza et al. (2024) provides valuable data on the photophysical properties of a series of ethyl cinnamate derivatives synthesized via a green microwave-assisted method.[2] The quantum yields were measured in ethyl acetate, providing a consistent basis for comparison.
| Compound | Substituent on Phenyl Ring | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) (%) |
| Ethyl (E)-3-(4-(dimethylamino)phenyl)acrylate | -N(CH₃)₂ | 370 | 442 | 72 | - |
| Ethyl (E)-3-(4-(diphenylamino)phenyl)acrylate | -N(Ph)₂ | 370 | 504 | 134 | 17.8 |
| Ethyl (E)-3-(4-morpholinophenyl)acrylate | -Morpholino | 344 | 411 | 67 | - |
| Ethyl (E)-3-(4-methoxyphenyl)acrylate | -OCH₃ | 309 | 369 | 60 | - |
| Ethyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate | -OCH₃ (positions 3,4,5) | 316 | 387 | 71 | - |
Data sourced from Aztatzi-Mendoza et al. (2024) measured in ethyl acetate.[2] Note: The quantum yield for the dimethylamino derivative was not explicitly reported in this study, highlighting a common challenge of finding directly comparable data in the literature.
From the available data, it is evident that the nature of the amino substituent has a profound impact on the quantum yield. The ethyl (E)-3-(4-(diphenylamino)phenyl)acrylate, with its bulky diphenylamino group, exhibits the highest quantum yield of 17.8%.[2] This is likely due to the steric hindrance imposed by the phenyl groups, which restricts the rotation of the amino group and disfavors the formation of the non-radiative TICT state. This leads to a significant enhancement of the fluorescence efficiency compared to derivatives with less hindered amino groups.
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
-
Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble (e.g., ethyl acetate, ethanol).
-
Standard Compound: A fluorescent dye with a known and stable quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 101 in ethanol).[3]
-
Sample Compound: this compound or its derivative.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.
-
Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the resulting straight lines for both the standard (Gradstd) and the sample (Gradx).
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φfx) is calculated using the following equation:
Φfx = Φfstd * (Gradx / Gradstd) * (nx² / nstd²)
where:
-
Φfstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nx and nstd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Diagram of the Experimental Workflow
Caption: Workflow for the determination of relative fluorescence quantum yield.
Factors Influencing Fluorescence: A Deeper Dive
The observed differences in quantum yield among the derivatives of this compound can be rationalized by considering the interplay of electronic and steric effects on the stability of the emissive locally excited (LE) state versus the non-emissive TICT state.
Caption: Jablonski diagram illustrating the competing decay pathways from the excited state.
In the case of the diphenylamino derivative, the bulky phenyl groups on the nitrogen atom create significant steric hindrance. This raises the energy barrier for the twisting motion required to form the TICT state. As a result, the molecule is more likely to remain in the planar LE state and decay back to the ground state via fluorescence, leading to a higher quantum yield. Conversely, for the parent DMACA or its simple esters, the smaller methyl groups on the nitrogen allow for easier rotation and formation of the TICT state, especially in polar solvents, which provides a more facile non-radiative decay pathway and thus a lower quantum yield.
Conclusion
The quantum yield of this compound and its derivatives is a sensitive parameter that is intricately linked to their molecular structure and the surrounding environment. The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a key deactivation pathway that competes with fluorescence. By strategically modifying the substituents on the amino group, it is possible to modulate the propensity for TICT state formation and thereby tune the quantum yield. The significantly higher quantum yield of the diphenylamino-substituted ethyl cinnamate highlights the effectiveness of sterically hindering the twisting motion of the amino group to enhance fluorescence. This understanding is crucial for the rational design of novel fluorescent probes based on the DMACA scaffold for a wide range of applications in chemistry, biology, and materials science.
References
- Singh, T., & Mitra, S. (2009). Fluorescence properties of trans-ethyl-p-(dimethylamino) cinnamate in presence of bile acid host. Journal of Photochemistry and Photobiology B: Biology, 96(3), 193-200.
- Pereira, A. R., de Freitas, V., Mateus, N., & Oliveira, J. (2022).
- Hua, C., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances, 5(1), 1-8.
- Electronic Supporting Information for a related study. The Royal Society of Chemistry.
- Aztatzi-Mendoza, M. A., et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances, 14(4), 2391-2401.
- Bangal, P., & Chakravorti, S. (2000). Photophysics of 4-dimethylamino cinnamic acid in different environments. Journal of Photochemistry and Photobiology A: Chemistry, 131(1-3), 89-96.
- Quantitative Design of Bright Fluorophores and AIEgens by the Accurate Prediction of Twisted Intramolecular Charge Transfer (TICT). (2021).
- Dryjański, M., et al. (2018). Photophysical characterization of cinnamates. Photochemical & Photobiological Sciences, 17(7), 833-841.
- Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. (2019). ChemistrySelect, 4(37), 10927-10935.
- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2021). Molecules, 26(11), 3175.
- Wetzl, B. K., et al. (2015). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 2, 1-14.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Promkatkaew, M., et al. (2013). Absorption and emission properties of various substituted cinnamic acids and cinnamates, based on TDDFT investigation. Journal of Molecular Modeling, 19(5), 2093-2103.
- Nurhaslina, C. R., et al. (2023). Structure of ethyl trans-p-methoxycinnamate.
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A Senior Application Scientist's Guide: 4-(Dimethylamino)cinnamic acid vs. 4-aminocinnamic acid - A Comparative Study
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount. Cinnamic acid derivatives are a versatile class of compounds, but subtle structural changes can lead to vastly different functionalities. This guide provides an in-depth, objective comparison of two prominent analogues: 4-(Dimethylamino)cinnamic acid (DMACA) and 4-aminocinnamic acid (4-ACA). We will explore their distinct physicochemical properties, compare their performance in key applications with supporting data, and provide detailed experimental protocols to guide your research.
Core Physicochemical Properties: The Impact of N-Alkylation
The fundamental difference between DMACA and 4-ACA lies in the substitution of the amino group at the para position. DMACA possesses a tertiary dimethylamino group, whereas 4-ACA has a primary amino group. This distinction significantly alters the electron-donating capacity of the substituent, which in turn governs the electronic and photophysical properties of the molecule.
| Property | This compound (DMACA) | 4-aminocinnamic acid (4-ACA) |
| Molar Mass | 191.23 g/mol [1][2][3][4] | 163.17 g/mol [5][6] |
| Appearance | Yellow to beige crystalline powder[1][7] | White to light yellow/brown crystalline solid[5] |
| Melting Point | 227-228 °C (decomposes)[1][3][4][8][9] | ~170-175 °C[10] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]. Sparingly soluble in water[7]. | Sparingly soluble in water. Soluble in ethanol and DMSO.[5] |
| Key Spectroscopic Feature | Exhibits dual fluorescence in polar media, attributed to a twisted intramolecular charge transfer (TICT) state[11]. | Useful UV-absorbing properties[10]. |
The stronger electron-donating nature of the dimethylamino group in DMACA results in a more extended π-conjugated system. This leads to a significant bathochromic (red) shift in its absorption and fluorescence spectra compared to 4-ACA, a critical factor in its primary application as a fluorescent probe[11][12].
Application Focus 1: Fluorescence and Bio-Imaging
The pronounced fluorescence of DMACA makes it a superior tool for applications requiring sensitive detection and imaging.
DMACA as a Fluorescent Probe
DMACA's utility as a fluorescent probe stems from its intramolecular charge transfer (ICT) characteristics[12]. Its carboxylic acid moiety provides a convenient handle for covalent labeling of biomolecules, such as proteins, via their primary amine groups (e.g., lysine residues).
Workflow: Covalent Labeling of Proteins with DMACA
Caption: Experimental workflow for protein labeling using DMACA.
Detailed Protocol: Protein Labeling with DMACA
This protocol describes the covalent attachment of DMACA to a generic protein for fluorescence analysis.
-
Reagent Preparation:
-
DMACA Stock (10 mg/mL): Dissolve 10 mg of DMACA in 1 mL of anhydrous dimethylformamide (DMF).
-
EDC Stock (10 mg/mL): Dissolve 10 mg of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 1 mL of anhydrous DMF. Prepare fresh.
-
NHS Stock (10 mg/mL): Dissolve 10 mg of N-hydroxysuccinimide (NHS) in 1 mL of anhydrous DMF. Prepare fresh.
-
Protein Solution: Prepare a 1-5 mg/mL solution of your protein in an amine-free buffer, such as 0.1 M phosphate buffer, pH 7.5.
-
-
DMACA Activation:
-
In a microfuge tube, mix 10 µL of DMACA stock with a 1.2-fold molar excess of EDC stock and a 1.5-fold molar excess of NHS stock relative to DMACA.
-
Incubate for 1 hour at room temperature to form the DMACA-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated DMACA-NHS ester solution to the protein solution. A 10-20 fold molar excess of the activated DMACA to the protein is a typical starting point for optimization.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Separate the labeled protein from unreacted DMACA and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer. Alternatively, perform extensive dialysis.
-
-
Characterization:
-
Confirm successful conjugation by measuring the UV-Vis spectrum of the purified product. You should observe the protein absorbance peak (~280 nm) and a new peak corresponding to DMACA (~380 nm). The degree of labeling can be calculated using the Beer-Lambert law.
-
In contrast, 4-aminocinnamic acid lacks the intrinsic fluorescence necessary for such labeling applications[10].
Application Focus 2: MALDI Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful technique for analyzing large molecules like proteins and lipids. The choice of matrix is crucial for efficient energy absorption and analyte ionization. Both DMACA and 4-ACA have demonstrated utility in this domain, particularly for lipid analysis.
A recent study highlighted that both 4-aminocinnamic acid (ACA) and this compound (DMACA) can perform at levels similar or superior to conventional MALDI matrices for lipid imaging mass spectrometry (IMS)[13].
-
4-Aminocinnamic Acid (4-ACA): This matrix is noted for generating few in-source fragments, which is advantageous for visualizing thermally labile molecules like gangliosides. It has been shown to outperform the common matrix 2,5-dihydroxyacetophenone (DHA) for ganglioside imaging due to higher sensitivity and reduced fragmentation[13].
-
This compound (DMACA): DMACA's strong extinction coefficient and vacuum stability make it an excellent candidate for dual polarity phospholipid MALDI IMS at high spatial resolution. It has been reported to outperform matrices like 1,5-diaminonaphthalene (DAN) and allows for the use of lower laser power, enabling true 5 µm spatial resolution without oversampling[13].
Logic: Matrix Selection in MALDI-MS
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Assessing the Specificity of 4-(Dimethylamino)cinnamic Acid for Protein Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, understanding the interactions between small molecules and proteins is paramount. The identification and characterization of protein binding sites are crucial steps in elucidating biological pathways and developing targeted therapeutics. A variety of tools and techniques have been developed for this purpose, each with its own set of strengths and limitations. Among these, fluorescent probes have emerged as powerful reporters of molecular recognition events. This guide provides an in-depth technical comparison of 4-(Dimethylamino)cinnamic acid (DMACA) as a probe for protein binding sites against other established alternatives, supported by experimental principles and data.
The Challenge of Mapping Protein Binding Sites
Proteins are dynamic entities, and their functions are often dictated by their interactions with other molecules. The specific regions on a protein that bind to ligands, known as binding sites, are of particular interest. Characterizing these sites helps in understanding the protein's function, predicting potential drug targets, and designing novel therapeutics. The ideal method for assessing binding sites should be sensitive, specific, and provide quantitative data on binding affinity.
This compound (DMACA): A Solvatochromic Probe
This compound (DMACA) is an intramolecular charge transfer (ICT) fluorescent probe.[1] Its fluorescence properties are highly sensitive to the polarity of its microenvironment. In a polar, aqueous environment, DMACA exhibits weak fluorescence. However, upon binding to a nonpolar, hydrophobic pocket on a protein, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission spectrum. This solvatochromic behavior makes DMACA a useful tool for detecting and characterizing protein binding sites.
Mechanism of Action
The fluorescence of DMACA is based on the principle of intramolecular charge transfer. Upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting cinnamic acid moiety. In a polar solvent, the excited state is stabilized by solvent relaxation, which leads to a lower energy emission and reduced fluorescence quantum yield. When DMACA binds to a hydrophobic pocket, it is shielded from the polar solvent, resulting in a higher energy emission and a significant increase in fluorescence.
Caption: Workflow for a fluorescence titration assay.
Materials:
-
Purified protein of interest
-
This compound (DMACA) stock solution (e.g., in DMSO)
-
Ligand of interest stock solution
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Fluorometer with excitation and emission wavelength control
-
96-well black microplates
Procedure:
-
Preparation:
-
Prepare a working solution of the protein in the assay buffer at a concentration where a measurable fluorescence signal is obtained with DMACA.
-
Prepare a working solution of DMACA in the assay buffer. The final concentration of DMACA should be such that it provides a stable and significant fluorescence signal when bound to the protein.
-
Prepare a series of dilutions of the ligand of interest in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the protein solution to each well.
-
Add the DMACA solution to each well and incubate for a period sufficient to reach binding equilibrium (this should be determined empirically).
-
Measure the initial fluorescence (F₀) of the protein-DMACA complex. Set the excitation wavelength to ~390 nm and the emission wavelength to the maximum emission of the bound DMACA (e.g., ~490 nm).
-
-
Titration:
-
Add increasing concentrations of the ligand to the wells containing the protein-DMACA complex.
-
Incubate for a sufficient time to allow the ligand to displace the DMACA and reach a new equilibrium.
-
Measure the fluorescence (F) at each ligand concentration.
-
-
Data Analysis:
-
Correct the fluorescence readings for any background fluorescence from the buffer and the ligand itself.
-
Calculate the change in fluorescence (ΔF = F₀ - F) at each ligand concentration.
-
Plot ΔF versus the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) of the ligand.
-
[2][3]Self-Validation: The protocol's integrity is maintained by including controls such as a titration of the ligand into a solution of DMACA alone to account for any direct interaction or fluorescence quenching. Additionally, performing the experiment with a known inhibitor or a non-binding molecule can validate the specificity of the observed fluorescence changes.
Conclusion
This compound (DMACA) serves as a valuable tool in the arsenal of techniques available for studying protein binding sites, particularly those with hydrophobic characteristics. Its solvatochromic properties allow for a relatively straightforward and quantitative assessment of ligand binding. However, its specificity is a key consideration, and its utility as a general probe depends on the specific protein under investigation.
For a comprehensive understanding of a protein's binding site, a multi-faceted approach is often necessary. Combining the real-time, quantitative data from fluorescent probes like DMACA with the high-resolution structural information from affinity labeling and the predictive power of computational docking can provide a more complete picture of protein-ligand interactions. The choice of method will ultimately depend on the specific research question, the nature of the protein and ligand, and the available resources.
References
- Chowdhury, A. R., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804. [Link]
- Venkatraman, P., et al. (2007). Fluorogenic probes for monitoring peptide binding to class II MHC proteins in living cells. Nature Chemical Biology, 3(4), 222-228. [Link]
- Ivanova, B. B. (2014). How do I estimate the Kd of a high affinity protein using only instrinsic tryptophan fluorescence spectroscopy?.
- Biology LibreTexts. (2021). 3.
- Cael, B., et al. (2024). Enhanced Mapping of Small Molecule Binding Sites in Cells. bioRxiv. [Link]
- Gao, X., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253. [Link]
- Schmidpeter, P. A. M., et al. (2019). KD determination from time-resolved experiments on live cells with LigandTracer and reconciliation with end-point flow cytometry measurements. Scientific Reports, 9(1), 1-12. [Link]
- BioCrick. This compound | CAS:1552-96-1. [Link]
- Edinburgh Instruments. Ligand Binding Assays on the Basis of Fluorescence Anistropy. [Link]
- NanoTemper. Kd Fit Model - Definition and Relevance. [Link]
- Schmidpeter, P. A. M., et al. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Methods in Molecular Biology, 1684, 149-162. [Link]
- Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
- Li, Y., et al. (2022). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 13(16), 4634-4640. [Link]
- Liu, Y., et al. (2021). A Solvatochromic Fluorescent Probe Reveals Polarity Heterogeneity upon Protein Aggregation in Cells. Angewandte Chemie International Edition, 60(49), 25865-25871. [Link]
- Reddit. (2020). What are some physical methods to determine binding affinity of a protein?. [Link]
- Landis, R. F., et al. (2014). Solvatochromic probes for detecting hydrogen-bond-donating solvents.
- D'auria, M., et al. (2020).
- PubMed. (2020).
- Smith, J. L., & Burkart, M. D. (2020). Quantifying protein-protein interactions of the acyl carrier protein with solvatochromic probes. Methods in Enzymology, 638, 321-340. [Link]
- Brylinski, M., & Skolnick, J. (2014). Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders. Journal of Computer-Aided Molecular Design, 28(4), 363-379. [Link]
- Klymchenko, A. S. (2017). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells.
- Gholipour, B., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 13(1), 1-15. [Link]
- Kumar, A., et al. (2022). Fluorescent Binding Protein Sensors for Detection and Quantification of Biochemicals, Metabolites, and Natural Products. Bio-protocol, 12(22), e4543. [Link]
- Acree, W. E. (Ed.). (2021). Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christian Reichardt. MDPI. [Link]
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2729-2734. [Link]
- Loving, G., Sainlos, M., & Imperiali, B. (2010). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Trends in Biotechnology, 28(2), 73-83. [Link]
- Kozakov, D., et al. (2015). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics, 48(3), 255-278. [Link]
- Theiner, S., et al. (2018). Critical assessment of different methods for quantitative measurement of metallodrug-protein associations. Analytical and Bioanalytical Chemistry, 410(10), 2549-2561. [Link]
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A Head-to-Head Comparison: 4-(Dimethylamino)cinnamic Acid (DMACA) vs. 2,5-Dihydroxybenzoic Acid (DHB) as MALDI Matrices
A Senior Application Scientist's Guide to Performance, Protocols, and Mechanistic Insights
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the selection of a matrix is a pivotal decision that profoundly influences the quality and success of Matrix-Assisted Laser Desorption/Ionization (MALDI) experiments. The matrix serves as the critical intermediary, absorbing laser energy and facilitating the soft ionization of analyte molecules.[1] This guide provides an in-depth, objective comparison between a newer, high-performance matrix, 4-(Dimethylamino)cinnamic acid (DMACA), and a classic, versatile workhorse, 2,5-Dihydroxybenzoic acid (DHB). This comparison is grounded in experimental data to empower you to make an informed choice for your specific application.
The Contenders: Chemical Properties and Rationale for Use
2,5-Dihydroxybenzoic Acid (DHB): The Established Standard
DHB is a widely used, acidic matrix renowned for its versatility across a broad spectrum of analyte classes, including peptides, proteins, carbohydrates, and lipids.[2][3][4] Its robust performance is attributed to its strong absorption at the common nitrogen laser wavelength (337 nm), good vacuum stability, and its ability to effectively co-crystallize with a diverse range of molecules.[2][3] DHB is considered a "soft" matrix, which is beneficial for preserving the integrity of fragile molecules, such as glycoproteins, during the ionization process.[5][6] However, it can produce significant matrix-related signals in the low mass range (<500 m/z), which may interfere with the analysis of small molecules.[7][8]
This compound (DMACA): The High-Sensitivity Challenger
DMACA is a derivative of cinnamic acid, a class of compounds known for their utility as MALDI matrices.[9] The addition of the dimethylamino group enhances its performance, particularly for the analysis of lipids and for high spatial resolution MALDI Imaging Mass Spectrometry (IMS).[10][11] Key advantages of DMACA include its high extinction coefficient at 355 nm (a common solid-state laser wavelength), which allows for the use of lower laser power without sacrificing sensitivity.[10][11][12] This property is particularly beneficial as it minimizes thermal damage to tissue samples and can lead to smaller laser spot sizes, enabling higher resolution imaging.[10][12] Recent studies have demonstrated that DMACA outperforms conventional matrices like DHB in terms of sensitivity and signal-to-noise for many lipid classes.[10][11]
Performance Showdown: A Data-Driven Comparison
The choice between DMACA and DHB often hinges on the specific analytical challenge. The following table summarizes their performance characteristics based on published experimental data.
| Performance Metric | This compound (DMACA) | 2,5-Dihydroxybenzoic Acid (DHB) | Key Considerations |
| Primary Analytes | Polar Lipids, Metabolites, Small Molecules | Peptides, Proteins, Glycans, Carbohydrates, Lipids | DMACA shows exceptional performance for lipidomics and high-resolution imaging.[10][11] DHB is a versatile, all-purpose matrix.[2][3][4] |
| Sensitivity | Very High, especially for phospholipids and sulfatides.[10][11] | Good to High. Can be analyte-dependent; CHCA is sometimes preferred for low-abundance peptides.[7][13] | DMACA's high absorption efficiency allows for lower laser energy, boosting effective sensitivity.[10][12] |
| Mass Range | Excellent for low-to-mid mass range (<1500 m/z). | Broad, suitable for small molecules to large proteins (>30 kDa).[3] | DHB has less background noise from matrix clusters in the lower m/z region compared to other matrices like CHCA.[3][7] |
| Spatial Resolution (IMS) | Superior. Enables pixel sizes of 5 µm without oversampling.[10][12] | Good. Widely used, but may require higher laser energy, limiting ultimate resolution. | DMACA's efficiency at 355 nm allows for smaller laser spot sizes.[10][12] |
| Ionization Polarity | Effective in both positive and negative ion modes (dual polarity).[10][11] | Primarily used in positive ion mode, but also effective in negative mode for certain analytes.[14] | DMACA has been specifically highlighted for its strong performance in dual polarity lipid imaging.[11] |
| In-source Fragmentation | Generally low. "Softer" ionization than some cinnamic acid derivatives. | Considered a "soft" matrix, good for labile molecules and PTM analysis.[5][7] | The choice of matrix can significantly impact the observation of post-translational modifications (PTMs).[7] |
| Vacuum Stability | High. Suitable for long experiments in high vacuum instruments.[10][11] | High. A well-established and stable matrix under vacuum.[3] | Vacuum stability is crucial for MALDI imaging and high-throughput experiments. |
Understanding the Mechanism: From Photon to Ion
The process of MALDI ionization is a complex interplay of physical and chemical events initiated by the laser pulse.[15] While the exact mechanisms are still a subject of research, the primary models involve the matrix absorbing the laser energy, leading to the desorption of a plume of matrix and analyte molecules. In the gas phase, charge transfer reactions, typically protonation, occur between the excited matrix molecules and the neutral analyte molecules, resulting in the generation of analyte ions.[16]
The chemical structure of the matrix dictates its effectiveness. For DHB, the hydroxyl and carboxylic acid groups are crucial for proton donation.[16] In cinnamic acid derivatives like DMACA, the conjugated double bond system is an efficient chromophore for UV laser energy absorption, and the carboxylic acid group facilitates proton transfer.[17] The electron-donating dimethylamino group in DMACA further enhances its ionization efficiency.[10]
Experimental Protocols: A Self-Validating Approach
Reproducibility in MALDI-MS starts with meticulous sample preparation. Here, we provide step-by-step protocols for both DMACA and DHB, designed to serve as a robust starting point for your experiments.
Workflow for Matrix Comparison
Protocol 1: this compound (DMACA) for Lipid Analysis
This protocol is optimized for high-sensitivity lipid analysis using the dried-droplet method.
-
Matrix Solution Preparation:
-
Prepare a 10 mg/mL solution of DMACA in a solvent mixture of 90% acetonitrile (ACN) and 10% water with 0.1% trifluoroacetic acid (TFA).
-
Vortex thoroughly to ensure the matrix is fully dissolved. Causality: The high organic content aids in dissolving lipids and promotes rapid, uniform crystallization. TFA provides a source of protons to facilitate positive ionization.
-
-
Analyte Preparation:
-
Dissolve your lipid extract or standard in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary.
-
-
Sample-Matrix Co-crystallization:
-
Mix the analyte solution and the DMACA matrix solution in a 1:1 volume ratio (e.g., 1 µL of analyte solution + 1 µL of matrix solution).
-
Pipette the mixture up and down to ensure homogeneity.
-
-
Spotting:
-
Data Acquisition:
-
Insert the plate into the mass spectrometer.
-
Use a 355 nm laser if available. Begin with low laser energy and gradually increase until a stable, strong analyte signal is observed with minimal fragmentation. DMACA's high efficiency often requires less laser power than DHB.[11]
-
Protocol 2: 2,5-Dihydroxybenzoic Acid (DHB) for General Peptide/Protein Analysis
This protocol is a standard starting point for peptide and protein analysis.
-
Matrix Solution Preparation:
-
Prepare a saturated solution of DHB (typically 10-20 mg/mL) in a solvent mixture of 50% ACN, 50% water, and 0.1% TFA.[18]
-
Vortex vigorously. If not fully dissolved, centrifuge the tube and use the supernatant.[18] Causality: This solvent system is compatible with a wide range of peptides and proteins, and the TFA aids in denaturation and protonation.
-
-
Analyte Preparation:
-
Ensure your peptide or protein sample is desalted and in a low-salt buffer or 0.1% TFA. Concentrations typically range from 1-100 pmol/µL.
-
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the analyte solution and the DHB matrix solution in a 1:1 volume ratio.[19]
-
Pipette to mix thoroughly.
-
-
Spotting:
-
Deposit 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate at room temperature. DHB crystals often form as long needles.[6] Trustworthiness: For DHB, it is often necessary to search for a "sweet spot" within the crystal structure to obtain the best signal.
-
-
Data Acquisition:
-
Insert the plate into the mass spectrometer.
-
Use a 337 nm or 355 nm laser. Optimize the laser power to achieve the best signal-to-noise ratio and resolution for the analyte of interest.
-
Conclusion and Recommendation
Both DMACA and DHB are powerful matrices for MALDI-MS, but their strengths lie in different areas.
-
2,5-Dihydroxybenzoic Acid (DHB) remains an excellent and reliable choice for general-purpose applications, especially for peptides, proteins, and carbohydrates. Its versatility and extensive history of use make it a dependable starting point for many analyses.[2][3]
-
This compound (DMACA) emerges as a superior matrix for applications demanding the highest sensitivity, particularly in lipidomics and high spatial resolution imaging mass spectrometry.[10][11][12] Its ability to perform efficiently at lower laser energies makes it an enabling tool for cellular-level imaging and the analysis of delicate samples.[10]
As a Senior Application Scientist, my recommendation is to select the matrix that best aligns with your primary analytical goal. For laboratories conducting a wide variety of analyses, DHB is an indispensable tool. For those pushing the boundaries of sensitivity in lipid analysis or spatial resolution in molecular imaging, DMACA offers a distinct and powerful advantage.
References
- MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid.Journal of the American Society for Mass Spectrometry. [Link]
- Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.Analytica Chimica Acta. [Link]
- Mechanism for odd‐electron anion generation of dihydroxybenzoic acid isomers in matrix‐assisted laser desorption/ionization mass spectrometry with density functional theory calculations.Journal of Mass Spectrometry. [Link]
- How to Choose Your MALDI (Soul)
- Homogenous Spray Application of DHB on Dried Agar for MALDI Imaging of Microbial Cultures. HTX Imaging. [Link]
- MALDI ionization mechanisms investigated by comparison of isomers of dihydroxybenzoic acid.Journal of Mass Spectrometry. [Link]
- 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI.Analytical Chemistry. [Link]
- Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.ChemRxiv. [Link]
- MALDI Matrix Selection Guide. Protea Biosciences. [Link]
- Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.ChemRxiv. [Link]
- CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS.Spectroscopy Online. [Link]
- MALDI-TOF Sample Prepar
- 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI.PubMed. [Link]
- Bruker Guide to MALDI Sample Prepar
- MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral m
- Matrix-assisted laser desorption/ioniz
- Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry.Spectroscopy Europe. [Link]
- Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characteriz
- Sample Preparation for MALDI. University of Arizona. [Link]
- Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulf
- Matrix-assisted laser desorption/ionization (MALDI) mechanism revisited.NTU Scholars. [Link]
- A Matrix Toolbox for MALDI Imaging Mass Spectrometry.Bioanalysis Zone. [Link]
- Comment on: MALDI ionization mechanisms investigated by comparison of isomers of dihydroxybenzoic acid.PubMed. [Link]
- Matrix-assisted laser desorption/ioniz
- CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS.
- Matrix Guide to Sample Prepar
- The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for wh
- Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis.
- Optimization and comparison of multiple MALDI matrix application methods for small molecule mass spectrometric imaging.PubMed. [Link]
- MALDI M
- Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids.
- Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging D
- Sample preparation str
- Instructions for Use - Bruker Guide to MALDI Sample Prepar
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A Comparative Guide to the Photostability of 4-(Dimethylamino)cinnamic Acid and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based methodologies, from routine cell imaging to high-content screening and super-resolution microscopy, the choice of a fluorescent probe is paramount. While brightness and spectral properties are often primary considerations, the photostability of a fluorophore—its resilience to photochemical degradation upon exposure to light—is a critical determinant of experimental success.[1] This guide provides an in-depth, objective comparison of the photostability of 4-(Dimethylamino)cinnamic acid (DMACA), a fluorogenic dye gaining traction in specific applications, against a panel of commonly employed fluorescent dyes. By elucidating the underlying principles of photobleaching and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in the selection of fluorescent probes for their specific needs.
The Inevitable Phenomenon of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[2] This process is a consequence of the fluorophore's transition to a highly reactive triplet state upon excitation, where it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS, in turn, can chemically modify the fluorophore, cleaving covalent bonds and rendering it non-fluorescent.[3][4] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local chemical environment (e.g., pH, oxygen concentration), and the intrinsic chemical structure of the fluorophore itself.[3][5]
This compound (DMACA): An Emerging Fluorogenic Probe
This compound is a versatile organic compound that has found applications as a building block in the synthesis of pharmaceuticals and other dyes.[6] More recently, its intrinsic fluorescent properties have been harnessed, particularly as a fluorogenic probe.[7][8] "Fluorogenic" implies that its fluorescence is significantly enhanced upon binding to a specific target, a desirable characteristic that minimizes background signal. DMACA has shown particular promise in the specific, high-resolution imaging of proanthocyanidins in plant tissues.[7][9]
A key attribute highlighted in recent studies is the notable photostability of DMACA. One study directly compared the photostability of DMACA to Calcofluor White, a commonly used cell wall stain. The results indicated that DMACA fluorescence intensity decreased by less than 10% after 5 minutes of continuous laser exposure, whereas Calcofluor White's intensity dropped by approximately 20% under its respective optimal excitation.[7] This inherent resistance to photobleaching makes DMACA a compelling candidate for long-term imaging experiments.
A Comparative Look at Common Fluorescent Dyes
To provide a comprehensive perspective, it is essential to compare the photostability of DMACA with that of widely used fluorescent dyes. The following table summarizes the general photostability characteristics of several popular dye families. It is crucial to note that direct, quantitative comparisons between studies can be challenging due to variations in experimental conditions.[1]
| Dye Family | Examples | General Photostability | Key Considerations |
| Cinnamic Acid Derivatives | This compound (DMACA) | High[7] | Fluorogenic, excellent for specific applications like proanthocyanidin imaging.[7][8] |
| Fluoresceins | Fluorescein isothiocyanate (FITC) | Low[1][10] | Prone to rapid photobleaching, limiting its use in long-term imaging.[10] |
| Rhodamines | Tetramethylrhodamine (TRITC), Rhodamine 6G | Moderate to High[11] | Generally more photostable than fluoresceins. Photobleaching can be influenced by two-step photolysis at high irradiances.[11] |
| Cyanines | Cy3, Cy5 | Variable[1] | Generally more stable than FITC, but can be outperformed by Alexa Fluor dyes.[1] |
| Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 568 | High to Very High[1][12] | A family of dyes known for their exceptional brightness and photostability, making them a popular choice for demanding imaging applications.[12][13] |
Experimental Protocol for Measuring Photostability
To ensure the scientific integrity of photostability comparisons, a standardized experimental protocol is crucial. The following methodology provides a robust framework for quantifying and comparing the photobleaching rates of different fluorophores.
Objective:
To quantify and compare the rate of photobleaching of this compound and other fluorescent dyes under continuous illumination.
Materials:
-
Fluorescent dyes of interest (e.g., DMACA, FITC-conjugated antibody, Alexa Fluor 488-conjugated antibody)
-
Appropriate solvent or buffer system (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with a suitable light source (e.g., laser, arc lamp), filter sets, and a sensitive camera.
-
Image analysis software (e.g., ImageJ, Fiji)
Experimental Workflow:
Caption: Simplified Jablonski diagram illustrating photobleaching.
Dyes with chemical structures that are less susceptible to attack by reactive oxygen species or that have a lower probability of intersystem crossing to the triplet state tend to exhibit higher photostability. The design of modern fluorophores, such as the Alexa Fluor series, often incorporates chemical modifications that protect the fluorescent core from these damaging reactions, thereby enhancing their photostability. [4][14]
Conclusion
The selection of a fluorescent dye should be a deliberate process, with photostability being a key consideration, particularly for experiments involving prolonged or intense illumination. While traditional dyes like FITC offer a cost-effective solution for some applications, their rapid photobleaching can be a significant limitation. This compound emerges as a highly photostable fluorogenic probe, demonstrating superior performance in specific contexts, such as the imaging of proanthocyanidins. For general-purpose, high-performance imaging, the Alexa Fluor family of dyes remains a benchmark for both brightness and photostability. By understanding the principles of photobleaching and employing standardized methods for its measurement, researchers can confidently select the most appropriate fluorescent tools to generate reliable and reproducible data.
References
- Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
- Lehtonen, M., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 14, 1089182. [Link]
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
- Wikipedia. (2023, November 28). Photobleaching. [Link]
- Lehtonen, M., et al. (2023). Fluorogenic properties of 4- dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science. [Link]
- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. SciSpace. [Link]
- Bangal, P. (n.d.). Photophysics of 4-dimethylamino cinnamic acid in different environments.
- Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 13(3), 169–174. [Link]
- Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169–174. [Link]
- Lehtonen, M., et al. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. PubMed Central. [Link]
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Navigating the Complexities of Cellular Environments: A Comparative Guide to 4-(Dimethylamino)cinnamic Acid and its Alternatives as Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the accuracy and reliability of experimental outcomes. Among the myriad of available tools, 4-(Dimethylamino)cinnamic acid (DMACA) has emerged as a noteworthy fluorophore, particularly for its sensitivity to the microenvironment. However, a nuanced understanding of its limitations is paramount for its effective application and for recognizing when alternative probes may offer superior performance. This guide provides an in-depth comparison of DMACA with other commonly used fluorescent probes, supported by experimental data and protocols, to empower researchers in making informed decisions.
This compound (DMACA): A Probe with Environmental Acuity
This compound (DMACA) is a derivative of cinnamic acid featuring a dimethylamino group, which imparts unique electronic properties that make it a valuable tool in various research fields.[1] Its utility as a fluorescent probe stems from its sensitivity to the polarity of its surrounding environment, a characteristic attributed to its intramolecular charge transfer (ICT) nature. In polar solvents, DMACA can exhibit dual fluorescence, arising from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1] This property has led to its use in studying the binding of ligands to proteins and characterizing the microenvironments of micelles and other organized assemblies.
The Inherent Limitations of DMACA as a Fluorescent Reporter
Despite its utility, DMACA possesses several limitations that researchers must consider. A comprehensive understanding of these drawbacks is crucial for interpreting experimental data accurately and for selecting the most appropriate tool for a given application.
Pronounced Environmental Sensitivity and Complex Photophysics
The very property that makes DMACA an interesting probe—its environmental sensitivity—is also a significant limitation. Its fluorescence emission is highly dependent on solvent polarity, pH, and viscosity.[1] This sensitivity can complicate data interpretation, as subtle changes in the local environment can lead to significant alterations in the fluorescence signal, potentially masking the specific molecular events under investigation. The dual fluorescence behavior in polar media adds another layer of complexity to spectral analysis.[1]
Suboptimal Photostability
For applications requiring prolonged or intense illumination, such as time-lapse microscopy, the photostability of a fluorescent probe is a critical parameter. While some studies suggest that DMACA exhibits good photostability in certain applications,[2][3][4][5] a lack of quantitative data on its photobleaching quantum yield makes direct comparisons with more robust probes challenging. Anecdotal evidence suggests that its photostability may not be sufficient for demanding imaging experiments.
Lower Quantum Yield in Certain Environments
A Comparative Analysis: DMACA vs. Established Fluorescent Probes
To overcome the limitations of DMACA, researchers often turn to a suite of alternative fluorescent probes. Prodan, Nile Red, and 8-Anilinonaphthalene-1-sulfonic acid (ANS) are three widely used solvatochromic dyes that offer distinct advantages in specific applications.
| Property | This compound (DMACA) | Prodan | Nile Red | 8-Anilinonaphthalene-1-sulfonic acid (ANS) |
| Excitation Max (nm) | ~390 (in nonpolar solvents) | ~361 (in methanol) | ~552 (in methanol) | ~350 (free), 468 (bound) |
| Emission Max (nm) | Varies with polarity (dual fluorescence) | 380 (in cyclohexane) to 520 (in water)[7] | 636 (in methanol) | 520 (free), 455-481 (bound)[8] |
| Quantum Yield (Φ) | Generally low (data limited) | 0.95 (in ethanol) to 0.03 (in cyclohexane)[7] | High in hydrophobic environments, quenched in water | 0.0032 (in buffer)[9] |
| Photostability | Moderate (qualitative data) | Limited in low-polarity environments[7] | High | Moderate |
| Primary Applications | Protein binding, micelle characterization | Membrane studies, protein hydrophobicity | Lipid droplet staining, protein hydrophobicity | Protein hydrophobicity, conformational changes |
Prodan (6-propionyl-2-(dimethylamino)naphthalene) is a popular choice for studying membrane properties and protein hydrophobicity.[10] Its fluorescence emission is highly sensitive to the polarity of its environment, exhibiting a significant red shift with increasing solvent polarity.[7] While it boasts a high quantum yield in polar solvents like ethanol, its photostability is limited in nonpolar environments.[7]
Nile Red is an excellent probe for visualizing intracellular lipid droplets and studying protein hydrophobicity.[11][12] It is intensely fluorescent in lipid-rich environments but its fluorescence is quenched in aqueous media.[12] A key advantage of Nile Red is its high photostability, making it suitable for long-term imaging experiments.
8-Anilinonaphthalene-1-sulfonic acid (ANS) is a classic probe for studying protein hydrophobicity and conformational changes.[9] Upon binding to hydrophobic regions of proteins, its fluorescence intensity increases, and the emission maximum undergoes a blue shift.[8] However, its quantum yield in aqueous buffer is very low.[9]
Experimental Protocols: A Practical Guide
The choice of a fluorescent probe is intrinsically linked to the experimental protocol. Below are detailed, step-by-step methodologies for utilizing DMACA and its alternatives in a common application: studying protein-ligand interactions.
Investigating Protein-Ligand Interactions with DMACA
This protocol is adapted from general fluorescence spectroscopy methods for studying drug-protein interactions.
Objective: To determine the binding parameters of a ligand to a protein using the intrinsic fluorescence changes of DMACA upon binding.
Materials:
-
This compound (DMACA)
-
Protein of interest
-
Ligand of interest
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of DMACA in a suitable organic solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of the protein of interest in the chosen buffer. Determine the protein concentration accurately (e.g., using Bradford assay or UV absorbance at 280 nm).
-
Prepare a series of ligand solutions of varying concentrations in the same buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of DMACA (e.g., 390 nm).
-
Record the emission spectrum of a solution containing only DMACA in the buffer.
-
Titrate the DMACA solution with increasing concentrations of the protein and record the fluorescence emission spectrum after each addition. Allow the system to equilibrate for a few minutes after each addition.
-
In a separate experiment, titrate a solution of the DMACA-protein complex with increasing concentrations of the ligand and record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity or the shift in the emission maximum as a function of protein and ligand concentration.
-
Use appropriate binding models (e.g., Stern-Volmer equation for quenching, or nonlinear regression for binding isotherms) to calculate the binding constant (Ka) and the number of binding sites (n).
-
Probing Protein Hydrophobicity with ANS
Objective: To characterize the surface hydrophobicity of a protein using ANS.
Materials:
-
8-Anilinonaphthalene-1-sulfonic acid (ANS)
-
Protein of interest
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of ANS in water or buffer.
-
Prepare a series of protein solutions of varying concentrations in the buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 380 nm.
-
Record the emission spectrum of a solution containing only ANS in the buffer (this will be the blank).
-
To each protein solution, add a fixed concentration of ANS (e.g., 20 µM) and incubate in the dark for 15-30 minutes.
-
Record the fluorescence emission spectrum of each protein-ANS solution from 400 to 600 nm.
-
-
Data Analysis:
-
Subtract the fluorescence spectrum of the ANS blank from each of the protein-ANS spectra.
-
Determine the fluorescence intensity at the emission maximum (around 480 nm).
-
Plot the fluorescence intensity as a function of protein concentration. The initial slope of this plot is a relative measure of the protein's surface hydrophobicity.
-
Visualizing the Concepts: Workflows and Mechanisms
To further clarify the experimental design and the underlying principles, the following diagrams illustrate the workflow for a typical fluorescence-based protein binding study and the mechanism of solvatochromic probes.
Caption: Experimental workflow for a fluorescence-based protein interaction study.
Caption: Mechanism of solvatochromism in fluorescent probes.
Conclusion: Selecting the Right Tool for the Job
This compound is a useful fluorescent probe for specific applications, particularly those leveraging its sensitivity to the microenvironment. However, its limitations, including environmental sensitivity, moderate photostability, and potentially low quantum yield, necessitate careful consideration and the exploration of alternatives. Probes like Prodan, Nile Red, and ANS offer enhanced performance in terms of brightness, photostability, and specificity for certain applications.
Ultimately, the optimal choice of a fluorescent probe depends on the specific experimental question, the nature of the biological system under investigation, and the imaging modality employed. By understanding the strengths and weaknesses of each probe and by following robust experimental protocols, researchers can harness the power of fluorescence to gain deeper insights into the intricate world of cellular processes and drug interactions.
References
- Wikipedia. (2023). Prodan (dye). In Wikipedia.
- Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804.
- Ghosh, S., et al. (2018). Quantum Dot Based Designed Nanoprobe for Imaging Lipid Droplet. Scientific Reports, 8(1), 1-11.
- Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science, 13, 1060804.
- Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues.
- Chowdhury, J., Ferdous, J., Lihavainen, J., Albrectsen, B. R., & Lundberg-Felten, J. (2023). Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers in Plant Science.
- Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973.
- Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical journal, 74(4), 1984–1993.
- Sahoo, H., et al. (2019). Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. ACS Omega, 4(1), 2195-2203.
- Wikipedia. (2023). Nile red. In Wikipedia.
- Bangal, P. R., & Chakravorti, S. (1998). Photophysics of 4-dimethylamino cinnamic acid in different environments. Journal of Photochemistry and Photobiology A: Chemistry, 113(2), 125-133.
- Gonzalez, L. J., & Miksovska, J. (2010). ANS fluorescence: potential to augment the identification of the external binding sites of proteins. The protein journal, 29(7), 481–491.
- da Silva, J. P., et al. (2021). Fluorescence quantum yields for the different compounds determined by the absolute method using an integrating sphere.
- S, A., & N, A. (2012). 8-Anilino-1-naphthalenesulfonate (ANS) as a probe for Poly(vinyl alcohol)(PVA) swelling. International Journal of Modern Engineering Research, 2(5), 3328-3332.
- Gonzalez, L. J., & Miksovska, J. (2014). Application of ANS fluorescent probes to identify hydrophobic sites on the surface of DREAM. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(12), 2261-2269.
- Bano, B., & Ali, R. (2015). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLOS ONE, 10(12), e0144335.
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A Senior Application Scientist's Guide to Benchmarking 4-(Dimethylamino)cinnamic Acid Against Commercial Fluorescent Probes
Abstract: In the dynamic field of fluorescence imaging and sensing, the demand for reliable, sensitive, and cost-effective fluorescent probes is perpetual. 4-(Dimethylamino)cinnamic acid (DMACA), a derivative of cinnamic acid, has emerged as a promising fluorogenic compound, particularly noted for its sensitivity to microenvironmental changes.[1][2] This guide provides a comprehensive, data-driven comparison of DMACA against established commercial fluorescent probes, specifically those operating as "molecular rotors" for viscosity sensing. We will delve into the core photophysical principles, present head-to-head performance data, and provide detailed, validated protocols for researchers to conduct their own benchmarking studies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about fluorophore selection for their specific applications.
Introduction: The Need for Environmentally Sensitive Probes
Fluorescence-based techniques are indispensable tools in biological and materials science, offering high sensitivity and spatiotemporal resolution.[3] A particularly valuable class of fluorophores are those whose emission properties are intrinsically linked to their immediate environment. These "smart" probes can report on critical physiological parameters such as local polarity, temperature, and, most notably, viscosity.
Microviscosity is a fundamental parameter that governs diffusion rates and molecular interactions within cellular compartments and is often altered in pathological states.[4] Fluorescent molecular rotors (FMRs) are a class of probes designed to measure viscosity.[5] Their fluorescence quantum yield is directly modulated by the rotational freedom of a component within their molecular structure. In low-viscosity environments, intramolecular rotation provides a non-radiative pathway for the excited state to decay, resulting in quenched fluorescence.[6][7][8] As viscosity increases, this rotation is hindered, forcing the molecule to relax via the radiative pathway, leading to a significant enhancement in fluorescence intensity.[6][7][8]
DMACA exhibits characteristics of a molecular rotor, with its fluorescence arising from a twisted intramolecular charge transfer (TICT) state.[2] This property makes it a potential candidate for viscosity sensing. This guide will benchmark DMACA against two widely-used commercial molecular rotors: Thioflavin T (ThT) , a classic amyloid-binding dye that also functions as a molecular rotor, and a representative BODIPY-based molecular rotor .[9][10][11] BODIPY dyes are renowned for their sharp emission peaks and high quantum yields, making them a high-performance benchmark.[12][13][14]
Mechanism of Action: Molecular Rotors
The function of a molecular rotor is predicated on the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.
Caption: Mechanism of a fluorescent molecular rotor.
In a low-viscosity medium, the excited molecule can freely rotate around a specific bond, transitioning to a non-fluorescent TICT state, which then decays non-radiatively. In a high-viscosity environment, this rotation is restricted, enhancing the probability of radiative decay (fluorescence) from the planar excited state.
Comparative Photophysical Data
The selection of a fluorescent probe is dictated by its intrinsic photophysical properties. The following table summarizes key performance metrics for DMACA, Thioflavin T, and a representative meso-phenyl BODIPY rotor.
| Property | This compound (DMACA) | Thioflavin T (ThT) | meso-phenyl BODIPY Rotor |
| Excitation Max (λex) | ~360-400 nm (Solvent Dependent) | ~450 nm (Bound to Amyloid) | ~500-510 nm |
| Emission Max (λem) | ~450-550 nm (Solvent Dependent) | ~482 nm (Bound to Amyloid) | ~510-525 nm |
| Stokes Shift | Large, ~40-60 nm[1] or more, highly solvent-dependent | ~30-40 nm | Small, ~10-15 nm[12] |
| Quantum Yield (ΦF) | Low in non-viscous solvents, increases significantly with viscosity | Very low in water (~0.0004), increases >1000-fold when bound/viscous[11][15] | Low in non-viscous solvents (~0.06), increases with viscosity[14] |
| Molar Extinction Coeff. (ε) | ~20,000 - 30,000 M⁻¹cm⁻¹ | ~36,000 M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹[16] |
| Key Feature | Large Stokes shift, cost-effective | Extreme fluorescence enhancement, classic amyloid probe | High brightness, sharp spectra, photostable |
| Limitations | Lower molar extinction coefficient, broad spectra | Prone to aggregation, spectral overlap with cellular autofluorescence | Small Stokes shift can complicate signal detection |
Note: Photophysical properties are highly dependent on the specific solvent, viscosity, and probe concentration. The values presented are representative.
Experimental Protocols for Benchmarking
To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing and comparing the performance of molecular rotors.
Protocol: Determining Photophysical Properties in Solvents of Varying Viscosity
Objective: To measure the absorption spectra, emission spectra, and viscosity-dependent fluorescence enhancement of each probe.
Materials:
-
This compound (DMACA)
-
Thioflavin T (ThT)
-
BODIPY-based molecular rotor
-
Spectroscopic grade methanol and glycerol
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
10 mm path length quartz cuvettes
Workflow Diagram:
Caption: Workflow for assessing viscosity-dependent fluorescence.
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare 1 mM stock solutions of DMACA, ThT, and the BODIPY rotor in spectroscopic grade methanol.
-
Prepare Viscosity Standards: Create a series of methanol-glycerol mixtures with varying glycerol content by volume (e.g., 0%, 20%, 40%, 60%, 80%, 90%, 99%). The viscosity of these mixtures is well-documented and increases with glycerol concentration.
-
Sample Preparation: For each probe, prepare a set of solutions by diluting the stock solution into each methanol-glycerol mixture. The final concentration should be adjusted so that the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.[17]
-
Absorbance Measurement: For each solution, record the absorbance spectrum using a UV-Vis spectrophotometer. Use the corresponding methanol-glycerol mixture as a blank. Identify the maximum absorption wavelength (λex).
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Excite each sample at its respective λex. Ensure instrument settings (e.g., slit widths, detector voltage) are kept constant across all measurements for a given probe.
-
Data Analysis:
Causality: Using methanol-glycerol mixtures provides a systematic way to modulate viscosity while minimizing drastic changes in solvent polarity.[11] Maintaining a low absorbance (<0.1) is critical for ensuring a linear relationship between absorbance and concentration, which is a foundational assumption for many fluorescence measurements, including quantum yield determination.[17]
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the fluorescence efficiency of DMACA relative to a known standard in a high-viscosity environment.
Principle: The relative method compares the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[20][21] When both solutions have the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[17][20]
Materials:
-
Sample solutions of DMACA in a high-viscosity solvent (e.g., 99% glycerol).
-
A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
UV-Vis Spectrophotometer and Spectrofluorometer.
Step-by-Step Procedure:
-
Standard Selection: Choose a standard whose absorption spectrum overlaps with the sample.
-
Prepare Dilutions: Prepare a series of 5-6 dilutions for both the sample (DMACA in 99% glycerol) and the standard (Quinine Sulfate in 0.1 M H₂SO₄). The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength (e.g., 360 nm).
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each dilution, using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φs) using the following equation:[20] Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φr = Quantum yield of the reference standard
-
Grad_s, Grad_r = Gradients for the sample and reference, respectively
-
n_s, n_r = Refractive indices of the sample and reference solvents, respectively
-
-
Trustworthiness: This multi-point method is more robust than a single-point measurement as it validates the linear relationship between absorbance and emission, minimizing errors from inaccurate dilutions.[22] Using a well-characterized standard like quinine sulfate provides an authoritative anchor for the measurement.
Protocol: Photostability Assessment
Objective: To compare the resistance of each fluorophore to photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., LED or stabilized arc lamp) and a sensitive camera.
-
Image acquisition software capable of time-lapse imaging.
-
Samples of each probe immobilized to a surface (e.g., adsorbed on a glass coverslip or embedded in a polymer film).[16]
Step-by-Step Procedure:
-
Sample Preparation: Prepare immobilized samples of each probe to prevent diffusion out of the focal plane.
-
Microscope Setup: Turn on the light source and allow it to stabilize for at least 30 minutes. Use a power meter to ensure the excitation light intensity is identical for all experiments.[16]
-
Image Acquisition:
-
Focus on a field of view containing the fluorescent probe.
-
Acquire a time-lapse series of images under continuous illumination. Use consistent camera settings (exposure, gain) for all samples.
-
-
Data Analysis:
-
Using image analysis software (e.g., Fiji/ImageJ), define a region of interest (ROI) over the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background by subtracting the intensity of a background ROI.[16]
-
Normalize the intensity at each time point to the initial intensity (t=0).
-
Plot the normalized intensity versus time and fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂).[16]
-
Expertise: Standardizing the excitation power is the most critical parameter for a fair comparison of photostability.[16] Immobilizing the sample is necessary to distinguish true photobleaching from simple diffusion of the molecule out of the observation area.
Discussion and Recommendations
DMACA as a Viscosity Sensor:
-
Strengths: The primary advantage of DMACA is its potentially low cost and large Stokes shift, which simplifies instrumentation by making it easier to separate excitation and emission light.[1] Its fluorescence is clearly modulated by environmental viscosity.[2]
-
Weaknesses: DMACA generally has a lower molar extinction coefficient compared to BODIPY dyes, meaning it is less efficient at absorbing light. Its absorption and emission spectra are broad and can be highly sensitive to solvent polarity, not just viscosity, which could complicate data interpretation in complex biological environments.
Commercial Alternatives:
-
Thioflavin T: Exhibits an exceptional "turn-on" ratio, with fluorescence increasing by orders of magnitude in viscous or structured environments like amyloid fibrils.[10][23] This makes it highly sensitive. However, its primary application is in amyloid detection, and its spectral properties in the blue-green region can suffer from interference by cellular autofluorescence.
-
BODIPY Rotors: These are high-performance probes. They are exceptionally bright (high ε and ΦF), photostable, and have sharp, well-defined spectra that are often less sensitive to solvent polarity than other dyes.[9][13] Their primary drawback is a small Stokes shift, which may require high-quality optical filters for efficient signal detection.[12]
Application-Specific Recommendations:
-
For high-throughput screening or cost-sensitive applications where a qualitative assessment of viscosity changes is sufficient, DMACA presents a viable option.
-
For quantitative mapping of intracellular viscosity using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), the superior photophysics and brightness of BODIPY-based rotors make them the preferred choice.[13]
-
For applications involving amyloid aggregation or protein fibrillation , Thioflavin T remains the gold standard due to its specific binding mode and dramatic fluorescence response.[10]
Conclusion
This compound is a valuable fluorescent compound that demonstrates clear molecular rotor behavior, making it a useful tool for sensing microviscosity. While it may not match the sheer brightness or photostability of premium commercial probes like BODIPY-based rotors, its accessibility and large Stokes shift make it a compelling alternative for specific applications. As with any scientific tool, the choice of a fluorescent probe should be guided by a thorough understanding of its photophysical properties and a data-driven assessment of its performance in the specific experimental context. The protocols and comparative data provided in this guide empower researchers to make that informed decision.
References
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- Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors.
- Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection.
- A Molecular Rotor Based on an Unhindered Boron Dipyrromethene (Bodipy) Dye.
- Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. Frontiers.
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- Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues. Frontiers.
- A near-infrared intelligent molecular rotor with aggregation induced-emission for viscosity detection of liquids.
- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
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- Molecular rotors: What lies behind the high sensitivity of the thioflavin-T fluorescent marker.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Molecular rotors: Synthesis and evaluation as viscosity sensors. PubMed Central.
- Molecular rotors to probe the local viscosity of a polymer glass. AIP Publishing.
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- Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector.
- Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
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- Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining.
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- Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs.
- A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice.
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- Photostability. R.D.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- The solvent polarity dependence on Stokes shifts, quantum yield and fluorescence lifetimes.
- FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific.
- Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
- The comparison of fluorescence quantum yields (Φ) between...
- Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection. PubMed Central.
- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applic
- Fluorescent Probe Labeling Chemistry. Cayman Chemical.
- Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Repositorio UDD.
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A Senior Application Scientist's Guide to Ensuring Reproducibility in 4-(Dimethylamino)cinnamic Acid Binding Affinity Measurements
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of binding affinity is a cornerstone of reliable research. This guide provides an in-depth technical comparison of common methodologies for determining the binding affinity of 4-(Dimethylamino)cinnamic acid (DMACA), a fluorescent probe known for its interactions with proteins, particularly serum albumins. We will delve into the nuances of experimental design, data interpretation, and the critical factors that govern the reproducibility of these measurements, moving beyond mere procedural lists to explain the "why" behind the "how."
The Crucial Role of Reproducibility in Binding Affinity Studies
This guide will compare three widely used techniques for measuring small molecule-protein interactions: Fluorescence Spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will explore the theoretical underpinnings of each, provide detailed experimental protocols tailored for DMACA, and discuss the critical parameters that must be controlled to achieve reproducible results.
Comparative Analysis of Binding Affinity Measurement Techniques
The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Each method has its strengths and weaknesses, and understanding these is key to selecting the appropriate tool and interpreting the data correctly.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a molecule (like DMACA or tryptophan residues in a protein) upon binding. | Binding affinity (Kd), stoichiometry (n). | High sensitivity, relatively low cost, widely available. | Susceptible to inner filter effects and quenching artifacts, requires a fluorescent signal change upon binding. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time. | Binding affinity (Kd), association (kon) and dissociation (koff) rate constants, specificity. | Label-free, real-time kinetics, high sensitivity for rate constants. | Requires immobilization of one binding partner which may affect its activity, can be sensitive to non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement, provides a complete thermodynamic profile. | Requires larger amounts of sample, lower throughput, may not be suitable for very weak or very tight binders. |
Experimental Protocols for Reproducible DMACA Binding Affinity Measurements
To ensure reproducibility, it is crucial to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for measuring the binding of DMACA to a model protein like bovine serum albumin (BSA).
Fluorescence Spectroscopy: Tryptophan Quenching Assay
This method relies on the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon binding of DMACA.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of BSA (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the precise concentration spectrophotometrically.
-
Prepare a stock solution of DMACA (e.g., 1 mM) in the same buffer. Due to its limited aqueous solubility, a small amount of a co-solvent like DMSO may be necessary. If so, ensure the final concentration of the co-solvent is low (<1%) and consistent across all samples.
-
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues).
-
Set the emission wavelength range from 300 nm to 450 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Titration:
-
To a cuvette containing a fixed concentration of BSA (e.g., 2 µM), add increasing concentrations of DMACA.
-
Allow the system to equilibrate for a few minutes after each addition before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect, which can be significant if the ligand absorbs at the excitation or emission wavelengths.[1][2]
-
Plot the change in fluorescence intensity as a function of the DMACA concentration.
-
Fit the data to a suitable binding model (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to determine the binding constant (Kd).
-
Causality Behind Choices:
-
Excitation at 295 nm: Minimizes the absorption by tyrosine residues, providing a cleaner signal from tryptophan.
-
Inner Filter Effect Correction: Failure to correct for this can lead to an overestimation of the binding affinity.[1] This is a critical step for reproducibility.
-
Equilibration Time: Ensuring the reaction has reached equilibrium before measurement is fundamental for accurate affinity determination.[3][4]
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data, offering a deeper understanding of the binding interaction.
Protocol:
-
Sensor Chip Preparation:
-
Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the protein (e.g., BSA) onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.[5]
-
-
Analyte Preparation:
-
Prepare a series of DMACA solutions in the running buffer (e.g., HBS-EP+) at different concentrations.
-
-
Binding Measurement:
-
Inject the DMACA solutions over the immobilized protein surface at a constant flow rate.
-
Include a reference flow cell (e.g., a blank surface or a surface with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Causality Behind Choices:
-
Low Immobilization Density: High densities can lead to mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics, leading to inaccurate rate constants.[5]
-
Reference Flow Cell: This is crucial for obtaining high-quality, reproducible data by correcting for artifacts that are not related to the specific binding interaction.
-
Regeneration Scouting: Proper regeneration is key to maintaining the activity of the immobilized ligand over multiple cycles, ensuring the reproducibility of the measurements.[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat of binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the DMACA solution into the titration syringe.
-
-
Titration:
-
Perform a series of small injections of the DMACA solution into the protein solution, allowing the system to reach thermal equilibrium between each injection.
-
Perform a control experiment by titrating DMACA into the buffer alone to determine the heat of dilution.[8]
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and subtract the heat of dilution.
-
Plot the resulting heat changes against the molar ratio of DMACA to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Causality Behind Choices:
-
Identical Buffer: Mismatched buffers will generate large heats of mixing that can obscure the true binding signal, leading to significant errors in the measured thermodynamic parameters.[6][7]
-
Control Titration: Subtracting the heat of dilution is essential for accurate determination of the binding enthalpy.[8]
-
"c-window": The product of the stoichiometry, protein concentration, and association constant should fall within an optimal range (typically 10 < c < 1000) to obtain a sigmoidal binding isotherm that allows for accurate determination of all binding parameters.[9]
Visualizing the Workflow for Reproducible Binding Affinity Measurements
To achieve reproducible results, a systematic approach is necessary, from initial experimental design to final data analysis.
Caption: Workflow for ensuring reproducible binding affinity measurements.
Key Factors Influencing Reproducibility
Achieving reproducible binding affinity measurements requires meticulous attention to detail. Several factors can significantly impact the outcome of an experiment.
-
Reagent Quality and Concentration: The purity of both the small molecule and the protein is critical. Impurities can lead to non-specific binding or inaccurate concentration measurements.[6][7] The use of well-characterized, high-purity reagents is a prerequisite for reproducible results. Accurate determination of the concentrations of both binding partners is also essential for the correct calculation of binding constants.
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can all influence binding affinity.[10] It is crucial to use a consistent and well-defined buffer system for all experiments that are to be compared.
-
Temperature: Binding interactions are temperature-dependent. Therefore, maintaining a constant and accurately reported temperature is essential for reproducibility.[10]
-
Protein Conformation and Activity: The three-dimensional structure of the protein determines its binding site. Factors that can alter the protein's conformation, such as pH, temperature, or the presence of denaturants, will affect its binding properties.[10] It is important to ensure that the protein is in its native, active conformation.
-
Experimental Design and Data Analysis: The choice of experimental parameters, such as the concentration range of the titrant and the data analysis model, can significantly impact the results.[3][4] It is important to use a concentration range that adequately spans the binding curve and to select a fitting model that accurately reflects the binding mechanism.
Troubleshooting Common Issues in Binding Affinity Measurements
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent sample preparation; Pipetting errors; Instrument instability; Insufficient equilibration time. | Prepare fresh stock solutions; Use calibrated pipettes; Perform instrument performance checks; Verify equilibration by varying incubation times. |
| Poor Signal-to-Noise Ratio | Low binding affinity; Low concentration of reactants; Instrument sensitivity limits. | Increase the concentration of one or both reactants; Use a more sensitive technique; Optimize buffer conditions to enhance binding. |
| Non-Specific Binding | Hydrophobic interactions with surfaces; Electrostatic interactions. | Add a non-ionic detergent (e.g., Tween-20) to the buffer (for SPR); Increase the salt concentration in the buffer; Use a reference surface in SPR. |
| Incomplete Binding Curve (No Saturation) | Titrant concentration is too low; Binding affinity is weaker than anticipated. | Increase the concentration range of the titrant; If solubility is a limitation, consider a more sensitive technique. |
Conclusion: A Commitment to Rigor
The reproducibility of this compound binding affinity measurements, and indeed all binding assays, is not a matter of chance but a direct result of rigorous experimental design, meticulous execution, and thoughtful data analysis. By understanding the principles and limitations of different techniques, adhering to validated protocols, and carefully controlling for the numerous factors that can influence the results, researchers can generate high-quality, reproducible data that stands the test of scientific scrutiny. This commitment to rigor is essential for advancing our understanding of molecular interactions and for the successful development of new therapeutics.
References
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- Guide to Running an SPR Experiment. (2022). [Link]
- Isothermal titration calorimetric (ITC) analysis of C-peptide, Zn 2+ , and albumin binding. (n.d.).
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- Sudlow, G., Birkett, D. J., & Wade, D. N. (1975). The characterization of two specific binding sites on human serum albumin. Molecular pharmacology, 11(6), 824–832. [Link]
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- Fluorescence and Docking Studies of the Interaction between Human Serum Albumin and Pheophytin. (2020). Molecules (Basel, Switzerland), 25(21), 5038. [Link]
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- Fluorescence quenching of bovine serum albumin. (2005). Talanta, 65(5), 1157–1162. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(Dimethylamino)cinnamic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and maintaining ecological stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(Dimethylamino)cinnamic acid, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment: Understanding the "Why" Before the "How"
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound (CAS 1552-96-1) is a solid, crystalline powder. While some safety data sheets (SDS) may classify it as non-hazardous under the OSHA Hazard Communication Standard, others identify specific risks that dictate cautious handling and disposal.[1]
Notably, different suppliers classify it as a substance that:
-
Causes serious eye irritation.[2]
-
Causes skin irritation.[3]
-
May cause respiratory irritation.[3]
-
Is harmful to aquatic life.[2]
This variability underscores a critical principle of laboratory safety: when in doubt, err on the side of caution. The potential for irritation and environmental harm necessitates that this compound be managed as a regulated chemical waste, regardless of whether it carries a specific EPA hazardous waste code.
Regulatory Context: Is it EPA Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[4] this compound is not found on the common F, K, P, or U lists of hazardous wastes.[5]
Furthermore, characteristics like skin/eye irritation do not directly correspond to a specific hazardous waste code.[6][7] The "toxicity" characteristic (D-codes) is determined by a specific test called the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for a substance to leach into groundwater.[4] Without TCLP data, we cannot definitively assign a toxicity code.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow is designed to ensure safety and compliance, culminating in a scheduled pickup by your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container or cleaning up any residual solid, ensure you are wearing the appropriate PPE. The nature of the chemical as a powder and irritant dictates the following:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against dust particles causing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
Step 2: Waste Accumulation and Container Selection
All materials contaminated with this compound, including the original container, weigh boats, and contaminated wipes, must be collected as chemical waste.
-
Primary Container: Collect all solid waste in a single, dedicated container. If possible, use the original manufacturer's container.
-
Container Material: The container must be chemically compatible with the waste. While specific data for this compound is limited, information on cinnamic acid and its derivatives suggests good compatibility with common laboratory plastics. A conservative and safe choice would be:
-
High-Density Polyethylene (HDPE) or Polypropylene (PP) screw-cap jars.
-
Glass containers are also acceptable and non-reactive.[5]
-
-
Container Condition: Ensure the container is in good condition, free of cracks, and has a tightly sealing lid to prevent any release of dust.
Step 3: Labeling the Waste Container
Proper labeling is a critical, non-negotiable step. Your institution's EHS department will provide specific hazardous waste tags or labels. The label must be filled out completely and legibly.
-
Attach the Tag: Secure the EHS-provided waste tag to the container as soon as the first piece of waste is added.
-
Identify Contents: Write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.
-
List Components: List all components in the container (e.g., "this compound," "Kimwipes," "weigh boats").
-
State Hazards: Check the appropriate hazard boxes on the tag (e.g., "Irritant," "Environmental Hazard").
-
Generator Information: Clearly write the name of the principal investigator, your name, the lab room number, and the date.
Step 4: Segregated and Safe Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, as noted in the SDS.[1]
-
Secondary Containment: Place the solid waste container in a larger, secondary container (like a plastic tub) to contain any potential spills.
-
Closure: The waste container must remain sealed at all times, except when you are actively adding waste.
Managing Spills and Decontamination
Accidents happen. A prepared response to a spill of solid this compound will mitigate exposure and ensure a safe cleanup.
Small Spill Cleanup Protocol (<1 pound)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear safety goggles, a lab coat, and two pairs of nitrile gloves.
-
Contain Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do not pour water directly on the spill.
-
Collect Material: Carefully scoop the material and the paper towels into your designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp paper towel. Place the used towel into the waste container.
-
Dispose of PPE: Place the outer pair of gloves and any other contaminated disposable items into the waste container.
-
Seal and Label: Securely close the waste container and ensure the label is complete.
Large Spills or Spills Outside a Ventilated Area
For large spills, or any spill that you are not comfortable or equipped to handle, do not attempt to clean it up yourself.
-
Evacuate the immediate area.
-
Alert your supervisor and laboratory personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.
The Final Step: Arranging for EHS Pickup
Laboratory personnel are not authorized to transport hazardous waste across public areas or dispose of it themselves. The final and most critical step is to arrange for collection by your trained EHS professionals.
Most institutions now use an online system to request waste pickups.
-
Access the System: Log into your university's EHS portal or waste management system.
-
Create a Pickup Request: Fill out the online form, providing the information from your hazardous waste tag (container type, contents, location).
-
Schedule the Pickup: Submit the request. EHS will typically have a regular collection schedule (e.g., weekly on Thursdays).
-
Prepare for Pickup: Ensure the container is properly sealed, labeled, and stored in the designated SAA, ready for collection by EHS staff.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental protection, reinforcing the trust and integrity essential to scientific research.
References
- University of Iowa Environmental Health & Safety. (2015, October 12). EHS Guide: Laboratory Trash Removal.
- Vanderbilt University Environmental Health & Safety. (n.d.). Hazardous Waste Collection Quick Sheet.
- Princeton University Environmental Health and Safety. (n.d.). Waste Removal / Collection.
- MIT Environmental Health & Safety. (n.d.). Chemical Waste.
- ACT Enviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- California Department of Toxic Substances Control. (n.d.). Acute Aquatic Toxicity.
- Food and Agriculture Organization of the United Nations. (n.d.). Classification of Environmental Hazards [D3].
- U.S. Government Publishing Office. (n.d.). 40 CFR 261.24 -- Toxicity characteristic.
- Georganics. (n.d.). This compound - High purity.
- CHESSE. (n.d.). Waste Storage Decision Tree.
- U.S. Environmental Protection Agency. (n.d.). All-hazards Waste Management Decision Diagram.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- FedCenter. (2017, January 31). Hazardous Waste Identification Flowchart.
- Stanford University Environmental Health & Safety. (n.d.). Waste Disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)cinnamic Acid
As professionals in research and development, our most critical asset is a safe and controlled laboratory environment. The proper handling of chemical reagents is the bedrock of this principle. This guide provides an in-depth, procedural framework for the safe handling of 4-(Dimethylamino)cinnamic acid (CAS No. 1552-96-1), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond simple checklists, offering a causal understanding that builds a culture of safety and trust in your laboratory operations.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the first step in mitigating them. This compound is a combustible solid powder that presents several key hazards upon exposure.
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound is a serious eye irritant, capable of causing significant damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1][2]
While this compound is not classified as a carcinogen by IARC, NTP, or OSHA, its irritant properties demand rigorous adherence to safety protocols. The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach.[4]
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, engineering controls must be in place. PPE should be considered the last line of defense. The primary method for controlling exposure to this compound powder is to handle it in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[3][5] An eyewash station and safety shower must be readily accessible.[5][6]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard profile. For this compound, protection against skin, eye, and respiratory exposure is paramount.
| PPE Category | Item | Specification & Rationale |
| Eye/Face Protection | Safety Goggles | Must conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][4][7] Goggles provide a full seal around the eyes, which is critical for protecting against the fine powder of this serious eye irritant. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option.[5] Always inspect gloves for punctures or degradation before use. For prolonged contact, a glove with a high protection class (e.g., breakthrough time >240 minutes per EN 374) is recommended.[8] |
| Lab Coat | A standard lab coat must be worn to protect clothing and skin from contamination.[5] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when engineering controls are insufficient or when there is a risk of generating dust. A dust mask (e.g., N95) is a minimum requirement.[5] This directly mitigates the risk of respiratory tract irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guidance ensures that safety is integrated into every step of the workflow, from preparation to cleanup.
Step 1: Preparation and Pre-Donning
-
Ensure your designated workspace (preferably a fume hood) is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are unobstructed and operational.[5]
-
Lay out all necessary equipment and the required amount of this compound.
-
Wash your hands thoroughly with soap and water.
Step 2: Donning PPE (Putting On)
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If required, don your respirator. Perform a seal check to ensure a proper fit.
-
Safety Goggles: Put on your safety goggles. Adjust for a snug fit.
-
Gloves: Don your chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step 3: Handling the Chemical
-
Perform all manipulations within the chemical fume hood.
-
Handle the powder carefully to avoid generating dust.[8] Use techniques like gently scooping rather than pouring from a height.
-
Keep the container of this compound tightly closed when not in use.[7]
-
Should any chemical come into contact with your gloves, change them immediately after carefully removing the contaminated pair.
Step 4: Doffing PPE (Taking Off) This sequence is critical to prevent cross-contamination from the "dirty" PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. With your now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, ensuring you only touch the inside of the glove.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated area or place it in a laundry container if contaminated.
-
Safety Goggles: Remove goggles by handling the strap, not the front.
-
Respirator: Remove your respirator last.
Step 5: Final Hygiene
-
Immediately wash your hands and face thoroughly with soap and water after completing the work and removing all PPE.
Visual Workflow: PPE Selection and Use Protocol
The following diagram illustrates the logical flow for ensuring safety when handling this compound.
Caption: Workflow for PPE selection, use, and disposal.
Spill and Disposal Procedures
Minor Spills In the event of a small spill, adhere to the following procedure:
-
Avoid breathing dust and ensure personal protective equipment is worn.[8]
-
Use dry clean-up procedures; do not generate dust.[8]
-
Carefully sweep or vacuum the material.[8]
-
Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[8]
-
Clean the affected area thoroughly.
Disposal Plan
-
Contaminated PPE: Used gloves, masks, and other disposable items should be placed in a sealed bag and disposed of as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and its containers at an approved waste disposal plant, adhering to all local, regional, and national regulations. Do not let the product enter drains.[3]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you foster an environment of scientific integrity and unparalleled safety.
References
- 4-(Dimethylamino)
- SAFETY DATA SHEET - this compound. Sigma-Aldrich. URL
- SAFETY DATA SHEET - 4-Dimethylaminocinnamic acid. Fisher Scientific. URL
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- Personal protective equipment for handling 4-Dimethylamino benzoic acid-d6. Benchchem. URL
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. URL
- 4-(Dimethylamino)
- This compound | C11H13NO2. PubChem - NIH. URL
- This compound(1552-96-1) - Safety. ChemicalBook. URL
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. URL
- UNIT 7: Personal Protective Equipment. CTAHR. URL
- Safety Data Sheet - Cinnamic acid. Advanced Biotech. URL
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- Cinnamic acid-SDS. MedChemExpress. URL
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
